Product packaging for Ampcp(Cat. No.:)

Ampcp

Cat. No.: B14772532
M. Wt: 447.21 g/mol
InChI Key: RFGZKSPLJPHQMI-YCSZXMBFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AMPCP (α,β-Methylene adenosine 5'-diphosphate), also known as AOPCP, is a potent and competitive small-molecule inhibitor of the CD73 ectoenzyme . CD73 catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) into immunosuppressive adenosine within the tumor microenvironment . By competitively inhibiting CD73, this compound effectively suppresses adenosine production, thereby blocking the activation of adenosine receptors on immune cells and helping to reverse tumor-mediated immunosuppression . This mechanism makes this compound a critical research tool in the field of immuno-oncology. Its primary research value lies in investigating the adenosine signaling pathway and its role in promoting tumor growth, metastasis, and immune escape . Studies utilizing this compound have demonstrated that inhibition of CD73 can enhance the activation and proliferation of CD8+ T cells, increase production of the cytotoxic molecule granzyme B, and bolster anti-tumor immunity . Furthermore, this compound serves as a foundational compound in developing novel CD73 inhibitors and is extensively used to explore combination therapy strategies, particularly with anti-PD-1 monoclonal antibodies, to overcome resistance to immune checkpoint blockade therapy . The compound is for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N5NaO9P2 B14772532 Ampcp

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N5NaO9P2

Molecular Weight

447.21 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate

InChI

InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1

InChI Key

RFGZKSPLJPHQMI-YCSZXMBFSA-M

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]

Origin of Product

United States

Foundational & Exploratory

AMPCP as an Ecto-5'-Nucleotidase (CD73) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway, plays a critical role in generating extracellular adenosine, a potent immunosuppressive molecule. By catalyzing the hydrolysis of adenosine monophosphate (AMP), CD73 contributes to a tumor microenvironment that facilitates immune evasion. Consequently, inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of α,β-Methyleneadenosine 5'-diphosphate (AMPCP or APCP), a widely utilized small-molecule inhibitor of CD73. We detail its mechanism of action, provide a consolidated summary of its quantitative inhibitory activity, outline a standard experimental protocol for its evaluation, and illustrate the core signaling and experimental workflows.

Introduction to Ecto-5'-Nucleotidase (CD73)

Ecto-5'-nucleotidase (CD73 or eN) is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that functions as the primary enzyme responsible for the production of extracellular adenosine from AMP.[1][2] In tandem with CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1), which hydrolyzes ATP and ADP to AMP, CD73 is a pivotal regulator of the extracellular nucleotide and nucleoside balance.[1] This pathway, known as the purinergic signaling cascade, is fundamental in cellular communication, homeostasis, and stress responses.[1][3]

In the context of oncology, the upregulation of CD73 on tumor and stromal cells leads to an accumulation of adenosine in the tumor microenvironment.[4] Adenosine, through its interaction with A2A and A2B receptors on immune cells, suppresses the activity of effector T cells and natural killer cells, thereby dampening the anti-tumor immune response.[5] This immunosuppressive shield makes CD73 a high-value target for therapeutic intervention, with numerous inhibitors currently under investigation to enhance cancer immunotherapy.[6]

This compound: Mechanism and Characteristics

Adenosine 5'-(α,β-methylene)diphosphate, commonly known as this compound or APCP, is a non-hydrolyzable analog of AMP and a well-established competitive inhibitor of CD73.[4][7]

  • Full Name: α,β-Methyleneadenosine 5'-diphosphate

  • Alternative Names: this compound, APCP, AOPCP

  • Mechanism of Action: this compound mimics the natural substrate AMP, binding to the active site of the CD73 enzyme. However, the substitution of the oxygen atom between the α and β phosphates with a methylene group makes the phosphodiester bond resistant to enzymatic cleavage. This stable binding competitively blocks AMP from accessing the active site, thus inhibiting the production of adenosine.[1][7] The inhibitory activity of this compound can be overcome by increasing the concentration of the substrate, which is characteristic of a competitive inhibitor.[7][8]

Quantitative Inhibition Data

The inhibitory potency of this compound against CD73 has been characterized across various studies and enzyme preparations. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

InhibitorEnzyme SourceAssay MethodSubstrateIC₅₀ (µM)Kᵢ (nM)Reference
This compoundHuman deglycosylated recombinant CD73Malachite GreenAMP (100 µM)0.5659[3]
This compoundHuman soluble recombinant CD73Not SpecifiedAMP (Km=40 µM)Not Reported88.4[9]
This compoundHuman soluble recombinant CD73Malachite GreenAMP0.0038 (3.8 nM)Not Reported[4]
This compoundNative soluble CD73 (human serum)Not SpecifiedAMP (Km=65 µM)Not Reported487[9]
This compoundRat recombinant CD73Not SpecifiedAMPNot Reported167-197[1][3]
This compoundMembrane-bound (human breast cancer cells)Not SpecifiedAMP (400 µM)5.72Not Reported[9]
This compoundMembrane-bound (HUVEC cells)Not SpecifiedAMP (200 µM)1.86Not Reported[9]
This compoundMembrane-bound (human melanoma A375 cells)Not SpecifiedAMP0.038 (38 nM)Not Reported[4]

Note: IC₅₀ values are dependent on substrate concentration, while Kᵢ represents the intrinsic binding affinity of the inhibitor.

Purinergic Signaling Pathway and this compound Inhibition

The generation of immunosuppressive adenosine is a two-step enzymatic process orchestrated by CD39 and CD73 on the cell surface. The following diagram illustrates this pathway and the point of intervention for this compound.

PurinergicSignaling ATP Extracellular ATP (pro-inflammatory) ADP ADP ATP->ADP hydrolysis AMP AMP ADP->AMP hydrolysis ADO Adenosine (immunosuppressive) AMP->ADO hydrolysis ImmuneSupp Immune Suppression (e.g., via A2A/A2B Receptors) ADO->ImmuneSupp CD39 CD39 CD73 CD73 (Ecto-5'-Nucleotidase) This compound This compound This compound->CD73 Competitive Inhibition

Caption: The purinergic signaling cascade and the inhibitory action of this compound on CD73.

Experimental Protocols

The most common method for quantifying CD73 activity and its inhibition by compounds like this compound is the malachite green phosphate assay. This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.

Malachite Green Assay for CD73 Inhibition

Objective: To determine the IC₅₀ value of this compound for a given CD73 enzyme source (recombinant or cell-based).

Principle: Free inorganic phosphate, a product of the CD73-catalyzed hydrolysis of AMP, forms a green-colored complex with malachite green and molybdate in an acidic solution. The intensity of this color, measured spectrophotometrically (OD ~620-640 nm), is directly proportional to the amount of phosphate produced and thus to the enzyme's activity.

Materials:

  • Recombinant human CD73 or CD73-expressing cells

  • AMP (substrate)

  • This compound (inhibitor)

  • Phosphate-free assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl₂)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer in acid)

  • Phosphate standard solution (e.g., KH₂PO₄) for standard curve

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range for this compound would span from low nanomolar to high micromolar (e.g., 0.1 nM to 100 µM).

  • Enzyme Addition: To the wells of a 96-well plate, add a fixed amount of CD73 enzyme solution or a specific number of CD73-expressing cells. Include "no enzyme" controls for background subtraction.

  • Inhibitor Incubation: Add the various concentrations of this compound to the wells containing the enzyme. Also, include "no inhibitor" (vehicle) controls to determine 100% enzyme activity. Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells. The final AMP concentration should ideally be close to its Michaelis-Menten constant (Kₘ) for accurate IC₅₀ determination.

  • Reaction Incubation: Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes). The time should be within the linear range of the reaction (i.e., before substrate depletion becomes significant).

  • Reaction Termination & Color Development: Stop the reaction by adding the acidic Malachite Green Reagent to each well. This simultaneously terminates the enzymatic activity and initiates the color development. Incubate at room temperature for 10-15 minutes to allow the color to stabilize.

  • Measurement: Read the absorbance of each well at ~630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical CD73 inhibition assay.

ExperimentalWorkflow start Start prep_reagents Prepare Reagents (Buffer, AMP, this compound dilutions) start->prep_reagents add_enzyme Dispense Enzyme (CD73) or Cells to Plate prep_reagents->add_enzyme add_inhibitor Add this compound Dilutions & Vehicle Controls add_enzyme->add_inhibitor pre_incubate Pre-incubate (10-15 min at 37°C) add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add AMP Substrate) pre_incubate->start_reaction incubate_reaction Incubate (15-30 min at 37°C) start_reaction->incubate_reaction stop_reaction Stop Reaction & Develop Color (Add Malachite Green Reagent) incubate_reaction->stop_reaction read_plate Measure Absorbance (OD ~630 nm) stop_reaction->read_plate analyze Analyze Data (Calculate % Inhibition, Plot Curve) read_plate->analyze end Determine IC50 analyze->end

Caption: Workflow for determining the IC₅₀ of this compound using a malachite green assay.

Applications and Limitations

Applications:

  • Research Tool: this compound is an invaluable tool for studying the biological roles of CD73 and the downstream effects of adenosine signaling in vitro and in vivo.

  • Assay Control: It serves as a standard positive control in high-throughput screening campaigns designed to identify novel CD73 inhibitors.[10]

  • Scaffold for Drug Design: The structure of this compound has served as a foundational scaffold for the development of more potent and selective nucleotide-based CD73 inhibitors for clinical development.[6]

Limitations:

  • Pharmacokinetics: As a nucleotide analog, this compound has poor cell permeability and unfavorable pharmacokinetic properties, limiting its direct therapeutic use.

  • Off-Target Effects: While relatively selective, at high concentrations, nucleotide analogs can potentially interact with other nucleotide-binding proteins.

Conclusion

This compound is a potent, competitive inhibitor of ecto-5'-nucleotidase and a cornerstone tool for research in the field of purinergic signaling and immuno-oncology. Its well-characterized inhibitory constants and mechanism of action make it an ideal standard for in vitro assays aimed at discovering and characterizing new therapeutic agents targeting the CD73-adenosine axis. While its own therapeutic potential is limited by its structure, its role in elucidating the function of CD73 and serving as a template for next-generation inhibitors remains critically important for the advancement of cancer immunotherapy.

References

The Role of AMP-CP in Adenosine Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP), also known as AMPCP, is a non-hydrolyzable analog of adenosine monophosphate (AMP). This structural stability makes it an invaluable tool in the study of purinergic signaling. Its primary and most well-characterized role is as a competitive inhibitor of ecto-5'-nucleotidase (CD73), a critical enzyme in the adenosine signaling pathway. This guide provides an in-depth technical overview of the function of AMP-CP, its mechanism of action, and its application in experimental settings, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

The Adenosine Signaling Pathway and the Role of CD73

Extracellular adenosine is a potent signaling molecule that regulates a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Its concentration is tightly regulated by a cascade of ecto-enzymes. This pathway typically begins with the release of adenosine triphosphate (ATP) into the extracellular space. ATP is then sequentially hydrolyzed to ADP and then to AMP by ecto-nucleoside triphosphate diphosphohydrolases (e.g., CD39). The final and rate-limiting step in the generation of extracellular adenosine is the dephosphorylation of AMP, a reaction catalyzed by ecto-5'-nucleotidase (CD73).

Adenosine then exerts its effects by binding to one of four G protein-coupled adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors triggers downstream signaling cascades, often involving the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.

Mechanism of Action of AMP-CP

AMP-CP acts as a competitive inhibitor of CD73. Due to the substitution of a methylene group for the oxygen atom between the alpha and beta phosphate groups, the phosphodiester bond in AMP-CP is resistant to hydrolysis by nucleotidases. This allows AMP-CP to bind to the active site of CD73 without being converted to adenosine, thereby blocking the enzyme's access to its natural substrate, AMP. The consequence of this inhibition is a significant reduction in the production of extracellular adenosine.

While AMP-CP is a potent inhibitor of CD73, it is important to note that there is currently no substantial evidence to suggest a direct interaction of AMP-CP with adenosine receptors (A1, A2A, A2B, A3) or a direct modulatory effect on adenylyl cyclase activity. Any observed effects of AMP-CP on downstream signaling events, such as alterations in cAMP levels, are predominantly considered to be an indirect consequence of the reduced availability of adenosine to its receptors.

Quantitative Data: Inhibitory Potency of AMP-CP against CD73

The inhibitory potency of AMP-CP against CD73 has been determined in numerous studies. The following table summarizes key quantitative data, including IC50 and Ki values, from various experimental systems. It is important to note that these values can vary depending on the assay conditions, enzyme source (soluble vs. membrane-bound, species), and substrate concentration.

ParameterValueEnzyme SourceAssay Conditions
IC50 0.3 µMPurified human soluble CD7310 µM AMP substrate, 23°C
IC50 0.588 µMPurified human soluble CD73Not specified
IC50 2.1 µMMembrane-associated CD73 (MDA-MB-231 cells)10 µM AMP substrate
Ki 59 nMRecombinant human deglycosylated CD73Not specified
Ki 88.4 nMRecombinant soluble human CD73 (glycosylated)Not specified
Ki 150-200 nMMembrane-bound CD73 (various cell lines)Not specified

Experimental Protocols

In Vitro CD73 Inhibition Assay using a Malachite Green Phosphate Detection Method

This protocol describes a common method for determining the inhibitory activity of AMP-CP on soluble or membrane-bound CD73 by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP.

Materials:

  • Purified soluble CD73 or cell membrane preparations expressing CD73

  • AMP (substrate)

  • AMP-CP (inhibitor)

  • Phosphate-free reaction buffer (e.g., 20 mM HEPES, 137 mM NaCl, pH 7.4)

  • Malachite Green Phosphate Detection Kit

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of AMP-CP in the phosphate-free reaction buffer.

  • In a 96-well plate, add the desired amount of CD73 enzyme (e.g., 0.1-1 ng of purified enzyme or an appropriate amount of membrane protein).

  • Add the different concentrations of AMP-CP to the wells containing the enzyme. Include a control well with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a fixed concentration of AMP (e.g., 10-50 µM) to each well. The final reaction volume should be consistent across all wells.

  • Incubate the reaction mixture for a specific period (e.g., 15-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate produced.

  • Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

  • Construct a standard curve using known concentrations of phosphate to determine the amount of phosphate produced in each reaction.

  • Calculate the percentage of inhibition for each AMP-CP concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for CD73 Activity Inhibition

This protocol outlines a method to assess the effect of AMP-CP on CD73 activity in intact cells.

Materials:

  • Cell line expressing CD73 (e.g., MDA-MB-231)

  • Cell culture medium

  • Phosphate-free buffer (e.g., Hank's Balanced Salt Solution)

  • AMP

  • AMP-CP

  • Phosphate detection reagent (e.g., Malachite Green)

  • 24-well or 96-well cell culture plates

Procedure:

  • Seed the cells in a multi-well plate and grow them to a confluent monolayer.

  • Wash the cells gently with a phosphate-free buffer to remove any phosphate from the culture medium.

  • Add fresh phosphate-free buffer containing various concentrations of AMP-CP to the cells. Include a control well without the inhibitor.

  • Pre-incubate the cells with AMP-CP for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding AMP to a final concentration that is appropriate for the cell type and experimental goals.

  • Incubate for a suitable time at 37°C.

  • Collect the supernatant from each well.

  • Determine the concentration of inorganic phosphate in the supernatant using a phosphate detection assay as described in the previous protocol.

  • Calculate the inhibition of CD73 activity at different AMP-CP concentrations.

Visualizing the Adenosine Signaling Pathway and the Action of AMP-CP

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and the mechanism of AMP-CP action.

adenosine_pathway cluster_extracellular Extracellular Space cluster_receptors Adenosine Receptors cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 ADO Adenosine AMP->ADO CD73 A1 A1 ADO->A1 A2A A2A ADO->A2A A2B A2B ADO->A2B A3 A3 ADO->A3 This compound AMP-CP This compound->ADO Inhibition AC Adenylyl Cyclase A1->AC Modulation A2A->AC Modulation cAMP cAMP AC->cAMP

Caption: Overview of the adenosine signaling pathway and the inhibitory action of AMP-CP on CD73.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme 1. Prepare CD73 Source (Purified Enzyme or Cell Lysate) Preincubation 3. Pre-incubate CD73 with AMP-CP Enzyme->Preincubation Inhibitor 2. Prepare Serial Dilution of AMP-CP Inhibitor->Preincubation Reaction 4. Initiate Reaction with AMP Preincubation->Reaction Incubation 5. Incubate at 37°C Reaction->Incubation Stop 6. Stop Reaction & Detect Phosphate Incubation->Stop Measure 7. Measure Absorbance Stop->Measure Calculate 8. Calculate % Inhibition Measure->Calculate IC50 9. Determine IC50 Value Calculate->IC50

Caption: A typical experimental workflow for determining the IC50 of AMP-CP for CD73.

Conclusion

AMP-CP is a powerful and specific tool for investigating the role of the ecto-5'-nucleotidase (CD73) in adenosine signaling. Its primary mechanism of action is the competitive inhibition of CD73, leading to a reduction in extracellular adenosine production. This guide has provided a comprehensive overview of its function, quantitative data on its inhibitory potency, detailed experimental protocols for its use, and visual diagrams to illustrate the underlying pathways. For researchers in pharmacology, immunology, neuroscience, and oncology, a thorough understanding of how to effectively utilize AMP-CP is essential for dissecting the complex and multifaceted roles of adenosine in health and disease.

The Stable Diphosphate: A Technical Guide to α,β-Methyleneadenosine 5'-Diphosphate (AMP-CP)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Methyleneadenosine 5'-diphosphate (AMP-CP), also known as adenosine 5'-(α,β-methylene)diphosphate or AOPCP, is a synthetic, non-hydrolyzable analog of adenosine 5'-diphosphate (ADP). Its resistance to enzymatic degradation has made it an invaluable tool in the study of purinergic signaling, particularly as a potent and selective inhibitor of ecto-5'-nucleotidase (CD73). This technical guide provides a comprehensive overview of the discovery, history, and key applications of AMP-CP, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Historical Context

The precise first synthesis and characterization of α,β-methyleneadenosine 5'-diphosphate in the scientific literature is not definitively pinpointed in readily available comprehensive historical reviews. However, its use as a research tool became prominent in the 1970s, coinciding with the burgeoning field of purinergic signaling research. The primary motivation for its synthesis was the need for metabolically stable analogs of ATP and ADP to investigate the roles of these nucleotides as extracellular signaling molecules without the complication of their rapid enzymatic degradation.

AMP-CP's key feature is the substitution of the oxygen atom in the pyrophosphate bridge with a methylene group (-CH2-). This modification renders the molecule resistant to hydrolysis by ectonucleotidases, which are enzymes that cleave the phosphate bonds of nucleotides. This stability allows researchers to study the direct effects of an ADP analog on receptors and enzymes over longer periods and with greater precision.

Early studies focused on its ability to inhibit the conversion of adenosine monophosphate (AMP) to adenosine, a critical step in the purinergic signaling cascade. This inhibitory action on ecto-5'-nucleotidase (CD73) quickly established AMP-CP as a cornerstone pharmacological tool for dissecting the intricate pathways of purinergic neurotransmission and neuromodulation.

Physicochemical Properties and Synthesis

AMP-CP is a white to off-white powder, typically supplied as a sodium salt. It is soluble in water. The molecular formula for the free acid is C₁₁H₁₇N₅O₉P₂.

Mechanism of Action and Biological Activity

The primary and most well-characterized biological activity of AMP-CP is the competitive inhibition of ecto-5'-nucleotidase (CD73). CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of AMP to adenosine. By inhibiting this enzyme, AMP-CP effectively blocks the production of extracellular adenosine from AMP, allowing researchers to investigate the specific roles of AMP and adenosine in various physiological and pathological processes.

The binding of AMP-CP to CD73 is a key interaction in its mechanism of action. The purine and ribose moieties of AMP-CP bind to the active site of the enzyme in a manner similar to the natural substrate, AMP. The stable phosphonate bond prevents the catalytic hydrolysis that would normally occur.

Beyond its role as a CD73 inhibitor, AMP-CP has also been shown to act as a substrate for ecto-nucleoside diphosphate kinase (eNDPK). This enzyme can transfer the terminal phosphate from α,β-methylene-ATP (a related compound) to ADP to form ATP, and similarly, it is plausible that AMP-CP could be involved in related phosphate transfer reactions, although this is a less explored aspect of its activity.

Quantitative Data

The following tables summarize key quantitative data for α,β-methyleneadenosine 5'-diphosphate from various studies.

Parameter Enzyme/Receptor Species/Cell Line Value Reference
Ki (Inhibition Constant) Ecto-5'-nucleotidase (CD73)Human88 nM[1]
IC₅₀ (Half-maximal Inhibitory Concentration) Ecto-5'-nucleotidase (CD73)Human soluble CD73~0.050 ± 0.004 nM (for a derivative)[1]
Km (Michaelis Constant) of CD73 for AMP Human U138 MG cells125.3 µM[2]
Km (Michaelis Constant) of CD73 for AMP in the presence of AMP-CP Human U138 MG cells665.3 µM[2]

Note: The inhibitory potency of AMP-CP can vary depending on the experimental conditions, such as pH, temperature, and the presence of other ions. The provided data should be considered as representative values.

Key Experimental Protocols

Inhibition of Ecto-5'-Nucleotidase (CD73) Activity using the Malachite Green Assay

This protocol describes a common method for measuring the inhibitory effect of AMP-CP on CD73 activity by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP.

Materials:

  • AMP-CP (AOPCP)

  • Recombinant human soluble CD73 or cell line expressing CD73

  • Adenosine 5'-monophosphate (AMP)

  • Phosphate-free buffer (e.g., 20 mM HEPES, 137 mM NaCl, 0.001% Tween 20, pH 7.4)

  • Malachite Green Phosphate Detection Kit

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of AMP-CP in the phosphate-free assay buffer.

  • In a 96-well plate, add the desired concentration of AMP-CP or a vehicle control to the wells.

  • Add the human soluble CD73 enzyme (e.g., 0.34 nM) to the wells containing AMP-CP and the control wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 20 hours for determining IC₅₀ values, or a shorter pre-incubation for kinetic studies).[3]

  • Initiate the enzymatic reaction by adding the substrate, AMP (e.g., at its Km concentration of approximately 2.7 µM, or a surrogate like CMP at 45 µM to avoid rapid substrate depletion).[3]

  • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).[3]

  • Stop the reaction and measure the concentration of inorganic phosphate using a Malachite Green Phosphate Detection Kit according to the manufacturer's protocol. This typically involves adding the Malachite Green reagent and measuring the absorbance at a specific wavelength (e.g., 620-640 nm).

  • Construct a dose-response curve by plotting the percentage of inhibition against the concentration of AMP-CP to determine the IC₅₀ value. For kinetic studies, measure the reaction velocity at different substrate concentrations in the presence and absence of the inhibitor to determine the Ki value.

Study of Purinergic Signaling Pathways

This diagram illustrates the central role of CD73 in the purinergic signaling cascade and how AMP-CP is used to dissect this pathway.

Purinergic_Signaling ATP ATP CD39 CD39 (Ectonucleotidase) ATP->CD39 Hydrolysis P2_Receptors P2 Receptors (P2X, P2Y) ATP->P2_Receptors Activation ADP ADP ADP->CD39 Hydrolysis ADP->P2_Receptors Activation AMP AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis Adenosine Adenosine A_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->A_Receptors Activation CD39->AMP CD73->Adenosine AMPCP AMP-CP (Inhibitor) This compound->CD73 Inhibition

Caption: Role of AMP-CP in the purinergic signaling pathway.

Applications in Research and Drug Development

The primary application of α,β-methyleneadenosine 5'-diphosphate is as a selective inhibitor of CD73 in a wide range of research areas:

  • Purinergic Signaling: AMP-CP is instrumental in elucidating the distinct roles of ATP, ADP, AMP, and adenosine in neurotransmission, inflammation, and various physiological processes. By blocking adenosine production, researchers can isolate and study the effects mediated by P2 receptors (activated by ATP and ADP) and adenosine receptors.

  • Cancer Immunology: CD73 is overexpressed in many cancers and contributes to an immunosuppressive tumor microenvironment by producing adenosine. AMP-CP and its derivatives are being investigated as potential cancer therapeutics to block this immunosuppressive pathway and enhance anti-tumor immunity.

  • Platelet Aggregation: ADP is a key agonist in platelet aggregation. While AMP-CP itself is not a direct P2Y receptor antagonist, it is used in platelet aggregation studies to prevent the degradation of endogenously released or exogenously added AMP to adenosine, which can have anti-aggregatory effects. This allows for a more precise study of ADP-mediated platelet activation.

  • Inflammation and Ischemia: The adenosine generated by CD73 has potent anti-inflammatory effects. AMP-CP is used to study the role of this pathway in inflammatory conditions and ischemic injury.[4]

Conclusion

α,β-Methyleneadenosine 5'-diphosphate has been a vital pharmacological tool for several decades, enabling significant advances in our understanding of purinergic signaling. Its stability and potent inhibition of CD73 have made it an indispensable compound for researchers in academia and the pharmaceutical industry. As the intricacies of the purinergic system continue to be unraveled, the use of AMP-CP and the development of its more drug-like derivatives will undoubtedly continue to play a crucial role in the discovery of new therapeutic strategies for a variety of diseases, including cancer and inflammatory disorders.

References

Foundational Research on AMPCP and CD73 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the interaction between α,β-Methyleneadenosine 5'-diphosphate (AMPCP) and ecto-5'-nucleotidase (CD73). CD73 is a critical enzyme in the purinergic signaling pathway, catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, plays a significant role in immunosuppression, particularly within the tumor microenvironment. This compound, a non-hydrolyzable analog of AMP, acts as a competitive inhibitor of CD73, making it a valuable tool for studying the enzyme's function and a lead compound for the development of novel cancer immunotherapies.

Quantitative Data: Inhibition of CD73 by this compound

The inhibitory potency of this compound against CD73 has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that describe the efficacy of an inhibitor. Below is a summary of reported values for the interaction of this compound with human and rat CD73.

ParameterEnzyme SourceValueReference
Ki Human deglycosylated CD7359 nM[1]
Ki Recombinant soluble human CD73 (glycosylated)88.4 nM[1]
Ki Membrane-bound human CD73150–200 nM[1]
Ki Rat CD73197 ± 5.0 nM
IC50 Human soluble CD730.56 ± 0.01 μM[1]

Signaling Pathway and Inhibition by this compound

CD73 is a key enzyme in the extracellular adenosine production pathway. Extracellular adenosine triphosphate (ATP) is first hydrolyzed to AMP by the ectonucleotidase CD39. CD73 then catalyzes the final step, the dephosphorylation of AMP to adenosine. Adenosine can then bind to its receptors (A1, A2A, A2B, and A3) on various immune cells, leading to immunosuppressive effects that can promote tumor growth. This compound, by competitively binding to the active site of CD73, blocks the conversion of AMP to adenosine, thereby mitigating adenosine-mediated immunosuppression.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP AMP AMP ATP->AMP hydrolysis Adenosine Adenosine AMP->Adenosine hydrolysis Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor binds to CD39 CD39 CD73 CD73 This compound This compound This compound->CD73 inhibits Immune_Cell Immune Cell Adenosine_Receptor->Immune_Cell activates Immunosuppression Immunosuppression Immune_Cell->Immunosuppression leads to

Figure 1: CD73 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound and CD73 interaction. The following sections provide protocols for key experiments.

Malachite Green Assay for CD73 Activity and Inhibition

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is directly proportional to the enzyme's activity.

Principle: The Malachite Green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at a wavelength of 620-640 nm.

Materials:

  • Recombinant human CD73 enzyme

  • AMP (substrate)

  • This compound (inhibitor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM CaCl2

  • Malachite Green Reagent: Commercially available kits (e.g., from BioAssay Systems or Merck Millipore) are recommended. Typically contains Malachite Green, ammonium molybdate, and a stabilizing agent.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of AMP in Assay Buffer.

    • Prepare a stock solution of this compound in Assay Buffer.

    • Dilute the recombinant CD73 enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of Assay Buffer to the blank wells.

    • Add 20 µL of the CD73 enzyme solution to the control and inhibitor wells.

    • To the inhibitor wells, add 10 µL of various concentrations of this compound. To the blank and control wells, add 10 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the AMP substrate solution to all wells to start the reaction. The final volume in each well is 50 µL. The final AMP concentration should be at or near the Km of the enzyme for accurate inhibitor studies.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure that less than 20% of the substrate is consumed.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the control (enzyme without inhibitor).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Malachite_Green_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Reagents into 96-well plate (Buffer, Enzyme, Inhibitor) A->B C Pre-incubate at 37°C B->C D Add Substrate (AMP) to initiate reaction C->D E Incubate at 37°C D->E F Add Malachite Green Reagent E->F G Incubate at Room Temperature F->G H Measure Absorbance at 630 nm G->H I Data Analysis (Calculate % Inhibition, IC50) H->I

Figure 2: Malachite Green Assay Workflow.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics between an analyte (this compound) and a ligand (CD73) immobilized on a sensor chip.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Recombinant human CD73

  • This compound

  • Immobilization buffer: e.g., 10 mM sodium acetate, pH 4.5

  • Running buffer: e.g., HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Amine coupling reagents: N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Blocking solution: 1 M ethanolamine-HCl, pH 8.5

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a mixture of NHS and EDC.

    • Inject the CD73 protein, diluted in the immobilization buffer, over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups.

    • Deactivate any remaining active esters by injecting the blocking solution.

    • A reference flow cell should be prepared in the same way but without the immobilization of CD73 to account for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of this compound over the immobilized CD73 surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time. Each injection is followed by a dissociation phase where running buffer flows over the chip.

  • Regeneration:

    • After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the CD73-AMPCP interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt buffer). The optimal regeneration solution must be determined empirically.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are corrected by subtracting the signal from the reference flow cell.

    • The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD values.

SPR_Workflow A Immobilize CD73 on Sensor Chip B Inject this compound (Analyte) at various concentrations A->B C Monitor Binding (Association) B->C F Repeat for multiple concentrations D Inject Running Buffer (Dissociation) C->D E Regenerate Sensor Surface D->E G Data Analysis (Fit sensorgrams, determine ka, kd, KD) D->G E->F F->B next concentration

Figure 3: Surface Plasmon Resonance (SPR) Workflow.
X-ray Crystallography for Structural Analysis

Determining the co-crystal structure of CD73 in complex with this compound provides a high-resolution view of the binding mode and the specific molecular interactions.

Principle: A purified protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional atomic structure of the complex can be determined.

Materials:

  • Highly purified and concentrated recombinant human CD73

  • This compound

  • Crystallization screens and reagents (various buffers, precipitants, and additives)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • X-ray diffraction equipment (synchrotron source is often required for high resolution)

Procedure:

  • Protein-Ligand Complex Formation:

    • Incubate the purified CD73 protein with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method. Small drops of the protein-ligand complex are mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).

    • Screen a wide range of conditions (pH, precipitant concentration, temperature, additives) to find initial crystallization "hits".

  • Crystal Optimization:

    • Refine the initial hit conditions by varying the concentrations of the components to obtain larger, well-diffracting crystals.

  • Data Collection:

    • Cryo-protect the crystal (to prevent damage from the X-ray beam) and mount it in the X-ray beam.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data and determine the crystal structure, often by molecular replacement using a known structure of CD73 as a model.

    • Build the atomic model of the CD73-AMPCP complex into the electron density map and refine it to obtain a final, high-quality structure.

Crystallography_Workflow A Prepare CD73-AMPCP Complex B Crystallization Screening A->B C Optimize Crystal Growth B->C D X-ray Diffraction Data Collection C->D E Structure Determination and Refinement D->E F Analyze Protein-Ligand Interactions E->F

Figure 4: X-ray Crystallography Workflow.

References

The Immunological Landscape of α,β-Methyleneadenosine 5'-diphosphate (Ampcp/APCP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the immunological effects of α,β-Methyleneadenosine 5'-diphosphate (commonly abbreviated as Ampcp or APCP), a non-hydrolyzable analog of adenosine monophosphate (AMP) and a potent inhibitor of the ecto-5'-nucleotidase enzyme, CD73. By inhibiting CD73, APCP effectively blocks the conversion of AMP to the immunosuppressive molecule adenosine within the extracellular space, thereby modulating immune responses in various pathological contexts. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of immunology, oncology, and drug development.

Introduction: The Role of CD73 in Immunosuppression

The tumor microenvironment is often characterized by high concentrations of extracellular adenosine, which plays a pivotal role in suppressing anti-tumor immunity. This adenosine is primarily generated through the enzymatic activity of two cell-surface ectonucleotidases: CD39, which hydrolyzes ATP and ADP to AMP, and CD73, which completes the process by converting AMP to adenosine. Adenosine then signals through its receptors (primarily A2A and A2B) on various immune cells, including T cells, NK cells, dendritic cells, and macrophages, leading to a blunted anti-cancer immune response.

APCP, as a stable AMP analog, competitively inhibits CD73, thereby preventing the production of immunosuppressive adenosine. This mechanism of action has positioned APCP as a valuable tool for studying the immunological consequences of CD73 inhibition and as a potential therapeutic agent for enhancing anti-tumor immunity.

Quantitative Data on the Immunological Effects of APCP

The administration of APCP has been shown to elicit significant immunological changes in preclinical models of cancer and inflammation. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of APCP in a Murine Melanoma Model
ParameterControl (PBS)APCP TreatmentFold Change/Percentage ChangeReference
Tumor Volume (mm³) [1]
Day 18 post-implantation~1200~400~67% decrease[1]
Immune Cell Infiltration (in tumor) [1]
CD8+ T cells (%)~5~15~200% increase[1]
Cytokine Levels (in tumor homogenate) [1]
IFN-γ (pg/mg protein)~50~150~200% increase[1]
IL-17 (pg/mg protein)~20~60~200% increase[1]
Antibody Production (in tumor homogenate) [1]
IgG2b (ng/mg protein)~100~400~300% increase[1]
Table 2: Effects of APCP in a Rat Model of Carrageenan-Induced Pleurisy
Parameter (at 4 hours)Control (Vehicle)APCP Treatment (400 µ g/rat )Fold Change/Percentage ChangeReference
Pleural Exudate Volume (mL) ~0.4~0.8~100% increase[2][3]
Total Leukocyte Count (x 10⁶ cells/rat) ~20~40~100% increase[2][3]
Polymorphonuclear (PMN) Cell Count (x 10⁶ cells/rat) ~15~35~133% increase[2][3]
Pro-inflammatory Cytokines in Pleural Exudate [2][3]
TNF-α (pg/mL)~1000~2000~100% increase[2][3]
IL-1β (pg/mL)~200~400~100% increase[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides outlines of the key experimental protocols used to generate the data presented above.

Murine Melanoma Model

This protocol describes the in vivo assessment of APCP's anti-tumor effects.

  • Cell Line: B16-F10 murine melanoma cells.

  • Animals: C57BL/6 mice.

  • Tumor Implantation: Subcutaneous injection of 1 x 10⁵ B16-F10 cells into the flank of the mice.

  • Treatment Protocol:

    • On day 10 post-tumor implantation, when tumors are palpable, mice are randomized into treatment and control groups.

    • The treatment group receives intraperitoneal (i.p.) injections of APCP (e.g., 400 µ g/mouse ) twice, three days apart.

    • The control group receives i.p. injections of sterile phosphate-buffered saline (PBS) on the same schedule.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.

  • Immunological Analysis (at endpoint):

    • Tumors are harvested, weighed, and processed into single-cell suspensions for flow cytometry or homogenized for cytokine and antibody analysis.

    • Flow Cytometry: Single-cell suspensions are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8) to quantify immune cell infiltration.

    • ELISA: Tumor homogenates are analyzed for cytokine (e.g., IFN-γ, IL-17) and antibody (e.g., IgG2b) concentrations using commercially available ELISA kits.

Carrageenan-Induced Pleurisy Model

This protocol details the induction and assessment of acute inflammation in a rat model.

  • Animals: Male Wistar rats.

  • Induction of Pleurisy:

    • Rats are lightly anesthetized.

    • An intrapleural injection of 0.2 mL of 1% λ-carrageenan in sterile saline is administered into the right side of the thoracic cavity.

  • Treatment Protocol:

    • APCP (e.g., 400 µ g/rat ) or vehicle (sterile saline) is administered intraperitoneally 30 minutes before the carrageenan injection.

  • Sample Collection:

    • At 4 hours post-carrageenan injection, animals are euthanized.

    • The thoracic cavity is opened, and the pleural exudate is collected. The cavity is washed with a known volume of saline to ensure complete cell recovery.

  • Analysis:

    • Exudate Volume: The total volume of the collected fluid is measured.

    • Cell Counts: The total number of leukocytes and the differential count of polymorphonuclear (PMN) cells are determined using a hemocytometer and stained smears.

    • Cytokine Measurement: The pleural exudate is centrifuged, and the supernatant is collected for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.

Signaling Pathways and Experimental Workflows

The immunological effects of APCP are a direct consequence of its impact on the CD73-adenosine signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes.

The CD73-Adenosine Immunosuppressive Pathway

CD73_Adenosine_Pathway cluster_extracellular Extracellular Space cluster_cd39_catalysis Extracellular Space cluster_cd73_catalysis Extracellular Space cluster_tcell T Cell ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP ADO Adenosine AMP->ADO A2AR A2A Receptor ADO->A2AR Activates A2AR_T A2A Receptor CD39 CD39 CD39->ADP CD39->AMP CD73 CD73 CD73->ADO APCP APCP (this compound) APCP->CD73 Inhibits cAMP ↑ cAMP A2AR_T->cAMP PKA ↑ PKA cAMP->PKA NFAT_NFkB ↓ NFAT, NF-κB PKA->NFAT_NFkB Effector ↓ Effector Functions (Cytotoxicity, Proliferation, Cytokine Production) NFAT_NFkB->Effector

Caption: The CD73-adenosine immunosuppressive pathway and the inhibitory action of APCP.

Experimental Workflow for Murine Melanoma Model

Melanoma_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (Day 10) cluster_analysis Analysis Phase B16F10 B16-F10 Melanoma Cells Implantation Subcutaneous Implantation B16F10->Implantation Mice C57BL/6 Mice Mice->Implantation TumorGrowth Palpable Tumor Growth Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Control Control Group (PBS) Randomization->Control Treatment Treatment Group (APCP) Randomization->Treatment TumorMeasurement Tumor Volume Measurement Control->TumorMeasurement Treatment->TumorMeasurement Endpoint Endpoint (e.g., Day 18) TumorMeasurement->Endpoint Harvest Tumor Harvest Endpoint->Harvest FlowCytometry Flow Cytometry (Immune Cell Infiltration) Harvest->FlowCytometry ELISA ELISA (Cytokines, Antibodies) Harvest->ELISA

References

The Impact of α,β-Methylene Adenosine 5'-Diphosphate (AMPCP) on Purinergic Signaling in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular purinergic signaling, a complex network mediated by nucleotides like adenosine triphosphate (ATP) and its metabolite adenosine, plays a pivotal role in the tumor microenvironment (TME). The ecto-5'-nucleotidase (CD73), an enzyme that catalyzes the final step in the generation of immunosuppressive adenosine from AMP, has emerged as a critical checkpoint in cancer immunity. This technical guide provides an in-depth analysis of α,β-Methylene Adenosine 5'-Diphosphate (AMPCP), a non-hydrolyzable analog of adenosine monophosphate (AMP) and a potent inhibitor of CD73. We will explore its mechanism of action, its impact on purinergic signaling in cancer cells, and provide detailed experimental protocols and quantitative data to facilitate further research and drug development in this promising area of oncology.

Introduction to Purinergic Signaling in the Tumor Microenvironment

The tumor microenvironment is characterized by high concentrations of extracellular ATP, released from dying or stressed cancer cells.[1][2] This extracellular ATP can have dual effects. On one hand, it can act as a danger signal, stimulating anti-tumor immune responses.[3] On the other hand, its rapid hydrolysis by ectonucleotidases, primarily CD39 and CD73, leads to the accumulation of adenosine.[2][4]

Adenosine, through its interaction with A2A and A2B receptors on immune cells, acts as a potent immunosuppressant, hindering the activity of T cells and natural killer (NK) cells, and promoting an immunosuppressive TME that favors tumor growth and metastasis.[4][5] CD73, by generating adenosine, is therefore a key player in creating this immunosuppressive shield.

This compound: A Potent Inhibitor of CD73

α,β-Methylene Adenosine 5'-Diphosphate (this compound), also known as APCP, is a stable analog of AMP where the oxygen atom between the α and β phosphorus atoms is replaced by a methylene group. This structural modification makes it resistant to hydrolysis by ectonucleotidases. This compound acts as a competitive inhibitor of CD73, binding to the active site of the enzyme and preventing the conversion of AMP to adenosine.[6] By blocking adenosine production, this compound has the potential to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.[7]

Impact of this compound on Cancer Cells: Quantitative Analysis

The inhibition of CD73 by this compound has been shown to have direct and indirect anti-cancer effects. While much of the focus has been on its immunomodulatory properties, studies have also demonstrated its ability to impact cancer cell proliferation, survival, and cell cycle progression.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes the available quantitative data on the anti-proliferative effects of a substance referred to as AMPM, which based on the context of the study on breast cancer cells, is likely a formulation containing this compound, on the human breast cancer cell line MDA-MB-231.

Cell LineCompoundConcentration (µg/ml)Viable Cells (%)Reference
MDA-MB-231AMPM16052.84[8]
MDA-MB-231AMPM32038.60[8]
Induction of Cell Cycle Arrest

Treatment of cancer cells with inhibitors of the adenosine pathway can lead to cell cycle arrest. The data below, from a study on MDA-MB-231 cells treated with AMPM, indicates an increase in the G0/G1 phase population, suggesting a block in cell cycle progression.

Cell LineTreatment% of Cells in G0/G1Reference
MDA-MB-231Control~45% (estimated)[9]
MDA-MB-231160 µg/ml AMPM~60% (estimated)[9]
Induction of Apoptosis

This compound can induce programmed cell death, or apoptosis, in cancer cells. The following table presents quantitative data on the percentage of apoptotic and necrotic MDA-MB-231 cells after treatment with AMPM.

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)Reference
MDA-MB-231Control~1% (estimated)~1% (estimated)~1% (estimated)[8]
MDA-MB-231160 µg/ml AMPM7.2413.5626.36[8]
MDA-MB-231320 µg/ml AMPM2.1210.4250.86[8]

Signaling Pathways and Experimental Workflows

This compound's Impact on the Purinergic Signaling Pathway

The following diagram illustrates the central role of CD73 in the purinergic signaling pathway within the tumor microenvironment and the inhibitory effect of this compound.

Purinergic_Signaling_this compound cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis ADO Adenosine A2AR A2A Receptor ADO->A2AR CD39->ADP CD39->AMP CD73->ADO This compound This compound This compound->CD73 Inhibition ImmuneSuppression Immune Suppression A2AR->ImmuneSuppression Activation

Caption: this compound inhibits CD73, blocking adenosine production and subsequent immune suppression.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines a typical experimental workflow to assess the in vitro efficacy of this compound on a cancer cell line like MDA-MB-231.

Experimental_Workflow cluster_assays Cell-Based Assays start Start cell_culture Culture MDA-MB-231 cells start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation proliferation_assay MTT Assay (Cell Proliferation) incubation->proliferation_assay cell_cycle_assay Flow Cytometry (Propidium Iodide Staining) incubation->cell_cycle_assay apoptosis_assay Flow Cytometry (Annexin V/PI Staining) incubation->apoptosis_assay data_analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rates) proliferation_assay->data_analysis cell_cycle_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vitro assessment of this compound's anti-cancer effects.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of MDA-MB-231 cells and to calculate its IC50 value.

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Objective: To analyze the effect of this compound on the cell cycle distribution of MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in MDA-MB-231 cells by this compound.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[10]

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for cancer by targeting the immunosuppressive CD73-adenosine axis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate its anti-cancer properties. Future studies should focus on elucidating the precise molecular mechanisms downstream of CD73 inhibition by this compound in cancer cells, exploring its synergistic potential with other immunotherapies, and conducting in vivo studies to validate its efficacy and safety in preclinical models. The continued exploration of this compound and other CD73 inhibitors will undoubtedly contribute to the development of novel and effective cancer treatments.

References

Core Principles of Inhibiting Adenosine Production with AMP-CP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles behind the inhibition of adenosine production using Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP). It covers the mechanism of action, key signaling pathways, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

Introduction to Adenosine Signaling and the Role of CD73

Extracellular adenosine is a critical signaling nucleoside that regulates a wide array of physiological and pathophysiological processes, including inflammation, neurotransmission, and cardiovascular function. Its production in the extracellular space is predominantly mediated by the ecto-5'-nucleotidase, CD73 (also known as Ecto-5'-nucleotidase). CD73 is a membrane-anchored enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.

The canonical pathway for extracellular adenosine generation involves the sequential hydrolysis of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to AMP by ectonucleoside triphosphate diphosphohydrolase-1 (CD39), followed by the final conversion of AMP to adenosine by CD73. This adenosinergic pathway is a key target in various therapeutic areas, particularly in immuno-oncology, where adenosine in the tumor microenvironment exerts potent immunosuppressive effects.

AMP-CP: Mechanism of Action

AMP-CP is a non-hydrolyzable analog of AMP, making it a valuable tool for studying the adenosinergic pathway. Its primary mechanism of action is the competitive inhibition of CD73[1]. By mimicking the natural substrate, AMP, AMP-CP binds to the active site of the CD73 enzyme. However, due to the stable methylene bridge replacing the oxygen atom between the α and β phosphates, AMP-CP is resistant to hydrolysis. This stable binding effectively blocks the access of endogenous AMP to the enzyme's active site, thereby inhibiting the production of adenosine.

The competitive nature of this inhibition implies that the degree of inhibition is dependent on the relative concentrations of AMP-CP and AMP.

Signaling Pathway of Adenosine Production and Inhibition by AMP-CP

The following diagram illustrates the enzymatic cascade leading to adenosine production and the point of inhibition by AMP-CP.

Adenosine_Pathway cluster_enzymes ATP ATP ADP ADP ATP->ADP CD39_1 CD39 AMP AMP ADP->AMP CD39_2 CD39 Ado Adenosine AMP->Ado CD73_label CD73 Ino Inosine Ado->Ino ADA_label ADA AMPCP AMP-CP CD73 CD73 (ecto-5'-nucleotidase) This compound->CD73 Competitive Inhibition CD39 CD39 ADA ADA

Figure 1: Adenosine production pathway and AMP-CP inhibition.

Quantitative Data: Inhibitory Potency of AMP-CP

The inhibitory potency of AMP-CP against CD73 has been quantified in several studies, with variations observed based on the species, enzyme source (soluble vs. membrane-bound), and assay conditions.

Parameter Value Enzyme Source Reference
IC50 0.56 ± 0.01 µMRecombinant Human CD73[2]
Ki 59 ± 1.5 nMRecombinant Human CD73[2]
IC50 3.8 ± 0.8 nMSoluble Human CD73[3]
IC50 16 ± 5 nMEndogenous, membrane-bound Human CD73 (A375 cells)[3]
IC50 130 ± 8 nMEndogenous, membrane-bound Mouse CD73 (EMT6 cells)[3]
Ki 197 ± 5.0 nMRat CD73[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the enzyme activity by 50%. Ki (Inhibition constant) is an indicator of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols

Biochemical Assay for CD73 Inhibition by AMP-CP (AMP-Glo™ Assay)

This protocol describes the determination of the IC50 value of AMP-CP for recombinant human CD73.

a cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Recombinant Human CD73 - AMP Substrate Solution - AMP-CP Serial Dilutions - AMP-Glo™ Reagents add_enzyme Add CD73 to wells prep_reagents->add_enzyme add_inhibitor Add AMP-CP dilutions add_enzyme->add_inhibitor add_substrate Add AMP to initiate reaction add_inhibitor->add_substrate incubate Incubate at 23°C for 5-15 min add_substrate->incubate add_reagent1 Add AMP-Glo™ Reagent I (Stop reaction, degrade remaining AMP) incubate->add_reagent1 incubate1 Incubate for 60 min add_reagent1->incubate1 add_reagent2 Add AMP-Glo™ Reagent II (Luciferase detection) incubate1->add_reagent2 incubate2 Incubate for 30 min add_reagent2->incubate2 read_luminescence Read luminescence incubate2->read_luminescence plot_data Plot % Inhibition vs. [AMP-CP] read_luminescence->plot_data calc_ic50 Calculate IC50 using non-linear regression plot_data->calc_ic50

Figure 2: Workflow for biochemical IC50 determination of AMP-CP.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of AMP-CP in the appropriate assay buffer.

    • Prepare a stock solution of AMP. A concentration near the Km value (e.g., 5-10 µM) is often used[4]. Note that due to the low Km of AMP for CD73 (approximately 2.7-10.5 µM), substrate depletion can occur quickly. Shorter reaction times (e.g., 5 minutes) are recommended to ensure linear reaction kinetics[3]. Alternatively, a substrate with a higher Km, such as cytidine monophosphate (CMP), can be used for longer reaction times[3].

    • Dilute recombinant human CD73 to the desired concentration (e.g., 0.1 ng/reaction) in assay buffer[4].

  • Enzymatic Reaction:

    • In a 96-well plate, add the diluted CD73 enzyme to each well.

    • Add the various concentrations of AMP-CP to the wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the AMP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 23°C) for a predetermined time (e.g., 5 minutes)[4].

  • Detection (using AMP-Glo™ Assay System):

    • Stop the enzymatic reaction by adding AMP-Glo™ Reagent I. This reagent also contains an AMP-metabolizing enzyme to remove any unreacted AMP.

    • Incubate as per the manufacturer's instructions.

    • Add AMP-Glo™ Reagent II, which contains a luciferase enzyme that will produce light in the presence of ATP (generated from the initial reaction).

    • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the CD73 activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each AMP-CP concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the AMP-CP concentration.

    • Determine the IC50 value by fitting the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Cell-Based Assay for Inhibition of Endogenous Membrane-Bound CD73

This protocol is adapted from methodologies used to assess inhibitor potency on live cells[3].

b cluster_cell_prep Cell Preparation cluster_assay Inhibition Assay cluster_detection Adenosine Detection cluster_analysis Data Analysis seed_cells Seed CD73-expressing cells (e.g., A-375) in a 96-well plate culture_cells Culture overnight seed_cells->culture_cells wash_cells Wash cells with phosphate-free buffer culture_cells->wash_cells add_inhibitor Add AMP-CP serial dilutions wash_cells->add_inhibitor add_substrate Add AMP to initiate reaction add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant quantify_adenosine Quantify adenosine (e.g., HPLC-MS/MS or luminescence-based kit) collect_supernatant->quantify_adenosine plot_data Plot % Inhibition vs. [AMP-CP] quantify_adenosine->plot_data calc_ic50 Calculate IC50 using non-linear regression plot_data->calc_ic50

Figure 3: Workflow for cell-based CD73 inhibition assay.

Methodology:

  • Cell Culture:

    • Seed a CD73-expressing cell line (e.g., human melanoma A-375 or mouse breast cancer EMT-6) into a 96-well plate at an appropriate density (e.g., 2,500-5,000 cells/well)[3].

    • Allow cells to adhere and grow overnight in standard culture conditions.

  • Inhibition Assay:

    • Carefully aspirate the culture medium.

    • Wash the cells with a phosphate-free assay buffer to remove any endogenous phosphates that could interfere with the reaction[3].

    • Add serial dilutions of AMP-CP to the cells.

    • Initiate the reaction by adding a known concentration of AMP.

    • Incubate the plate at 37°C for a specified time.

  • Adenosine Quantification:

    • After incubation, carefully collect the supernatant from each well.

    • Quantify the amount of adenosine produced in the supernatant. This can be achieved using various methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity, or commercially available adenosine assay kits (e.g., fluorescence or luminescence-based).

  • Data Analysis:

    • Calculate the amount of adenosine produced at each AMP-CP concentration.

    • Determine the percentage of inhibition relative to the control wells (no AMP-CP).

    • Plot the percent inhibition against the logarithm of the AMP-CP concentration and calculate the IC50 value using non-linear regression.

Conclusion

AMP-CP serves as a foundational research tool for elucidating the role of the CD73-adenosine axis in health and disease. Its mechanism as a competitive, non-hydrolyzable substrate analog allows for the specific and potent inhibition of adenosine production. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate this critical signaling pathway. Understanding these core principles is essential for the design and interpretation of experiments in fields ranging from immunology and oncology to neuroscience and cardiovascular research.

References

An In-depth Technical Guide on the Role of AMPCP in Regulating Immune Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine 5'-(α,β-methylene)diphosphate (AMPCP), a stable analog of adenosine monophosphate (AMP), is a critical tool in immunological research and a foundational scaffold for the development of novel immunotherapeutics. Its primary mechanism of action is the competitive inhibition of ecto-5'-nucleotidase (CD73), an enzyme that catalyzes the final step in the production of extracellular adenosine. By blocking CD73, this compound effectively curtails the generation of immunosuppressive adenosine within tissue microenvironments, thereby enhancing anti-tumor and anti-pathogen immunity. This guide provides a comprehensive overview of this compound's mechanism, its quantifiable effects on various immune cells, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of the Adenosinergic Pathway

The principal role of this compound in immune regulation stems from its potent and competitive inhibition of CD73. In many pathological states, particularly within the tumor microenvironment (TME), extracellular ATP is converted by the ectoenzyme CD39 to AMP. CD73 then hydrolyzes AMP to adenosine.[1][2] Adenosine, through its interaction with A2A and A2B receptors on immune cells, triggers a signaling cascade that is profoundly immunosuppressive.

This compound, by binding to the active site of CD73, prevents the conversion of AMP to adenosine. This action has two major consequences:

  • Reduction of Immunosuppressive Adenosine: Lowering adenosine levels in the extracellular space prevents the activation of A2A and A2B receptors on immune cells, thereby removing a critical brake on the immune response.

  • Restoration of Immune Cell Effector Functions: By mitigating adenosine-mediated suppression, this compound restores and enhances the activity of key immune cells, including T cells, natural killer (NK) cells, and macrophages.

Signaling Pathway Overview

The inhibition of CD73 by this compound directly impacts the adenosine signaling pathway. The accumulation of extracellular adenosine activates Gs protein-coupled A2A receptors on immune cells. This initiates a cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This pathway ultimately leads to the transcription of genes that suppress immune cell function.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activation This compound This compound This compound->CD73 Inhibition CD39->AMP CD73->Adenosine AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Suppressive_Genes Suppressive Gene Transcription CREB->Suppressive_Genes Promotes

Caption: this compound inhibits CD73, blocking adenosine production and subsequent immunosuppressive signaling.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on CD73 has been quantified in various studies. This data is essential for designing experiments and for the development of more potent derivatives.

ParameterValueEnzyme SourceNotesReference
IC₅₀ 3.8 ± 0.8 nMHuman CD73 soluble enzymeThis compound competitively inhibits CD73.[3]
Kᵢ 59 ± 1.5 nMHuman CD73Calculated from IC₅₀ value.[2]

Impact on Immune Cell Subsets

This compound's blockade of adenosine production has profound, though indirect, effects on a wide range of immune cells, effectively "releasing the brakes" on the immune response.

T Lymphocytes

T cells are primary targets of adenosine-mediated suppression. By reducing adenosine levels, this compound enhances T cell function in several ways:

  • Increased Proliferation and Activation: this compound reverses the AMP-suppressed expression of the activation marker CD25 on CD8+ T cells.

  • Enhanced Effector Function: It promotes the production of effector molecules like granzyme B in CD8+ T cells, boosting their cytotoxic capabilities.

  • Favorable Cytokine Profile: Inhibition of CD73 by this compound analogs promotes the release of pro-inflammatory Th1- and Th17-associated cytokines within the tumor microenvironment.

Macrophages

Macrophages can polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Adenosine promotes the M2 phenotype, which is often associated with tumor progression.

  • Shifting Polarization: By blocking adenosine production, this compound can shift the balance towards an M1 phenotype, characterized by the expression of markers like CD86 and the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This shift enhances anti-tumor immunity.

Dendritic Cells (DCs)

Dendritic cells are critical for initiating adaptive immune responses. Adenosine can impair their maturation and antigen-presenting capacity.

  • Restored Maturation and Function: While some studies suggest AMP can directly inhibit DC cytokine production, the primary effect of this compound is to prevent adenosine-mediated suppression. This allows for robust DC maturation, characterized by the upregulation of co-stimulatory molecules and the production of IL-12, a key cytokine for driving Th1 responses.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on immune cell function.

Protocol 1: Determination of this compound Inhibitory Activity on CD73

This protocol details a biochemical assay to measure the IC₅₀ of this compound on soluble CD73.

CD73_Inhibition_Assay start Start prep_reagents Prepare Reagents: - Soluble human CD73 - AMP (substrate) - this compound (inhibitor) - Assay Buffer start->prep_reagents serial_dilution Create serial dilutions of this compound prep_reagents->serial_dilution add_components Add CD73 and this compound dilutions to microplate wells serial_dilution->add_components pre_incubate Pre-incubate at 37°C for 15 min add_components->pre_incubate initiate_reaction Initiate reaction by adding AMP pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C for 30 min initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction measure_phosphate Measure inorganic phosphate (Pi) produced using a Malachite Green assay stop_reaction->measure_phosphate calculate_ic50 Calculate IC50 value from dose-response curve measure_phosphate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC₅₀ of this compound on CD73 activity.

Methodology:

  • Reagent Preparation: Prepare solutions of soluble human CD73 enzyme, AMP substrate, and this compound in a suitable assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl₂ and ZnCl₂).

  • This compound Dilution: Perform a serial dilution of this compound to create a range of concentrations to be tested.

  • Assay Setup: In a 96-well plate, add the CD73 enzyme to each well, followed by the different concentrations of this compound or a vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells. The final AMP concentration should be close to its Km value for CD73 (approximately 2.7 µM).[3]

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the reaction proceeds linearly.

  • Detection: Stop the reaction and measure the amount of inorganic phosphate produced using a Malachite Green-based detection reagent. Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Analysis of this compound's Effect on T Cell Activation and Proliferation

This protocol uses flow cytometry to assess the impact of this compound on T cell activation and proliferation in the context of AMP-mediated suppression.

Methodology:

  • T Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using density gradient centrifugation. Isolate CD8+ T cells using negative selection magnetic beads.

  • CFSE Staining: Label the isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.

  • Cell Culture: Plate the CFSE-labeled T cells in a 96-well plate.

  • Treatment Groups: Set up the following treatment conditions:

    • Unstimulated control

    • Stimulated control (e.g., with anti-CD3/CD28 beads)

    • Stimulated + AMP (to induce suppression)

    • Stimulated + AMP + varying concentrations of this compound

  • Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

  • Staining for Activation Markers: Harvest the cells and stain with fluorescently-labeled antibodies against T cell activation markers such as CD25 and CD69.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

    • Gate on the CD8+ T cell population.

    • Analyze the CFSE dilution to determine the percentage of proliferating cells and the number of cell divisions.

    • Analyze the expression levels (Mean Fluorescence Intensity) of CD25 and CD69.

  • Data Analysis: Compare the proliferation and activation marker expression between the different treatment groups.

Protocol 3: Evaluation of this compound's Influence on Macrophage Polarization

This protocol describes how to assess the effect of this compound on the polarization of monocyte-derived macrophages.

Methodology:

  • Macrophage Generation: Isolate CD14+ monocytes from human PBMCs and culture them in the presence of M-CSF for 5-7 days to differentiate them into M0 macrophages.

  • Polarization and Treatment:

    • Leave some cells as M0 (unpolarized control).

    • Polarize cells to an M2 phenotype by adding IL-4 and IL-13.

    • Set up parallel M2-polarizing cultures and add AMP to induce an immunosuppressive environment.

    • To the AMP-treated cultures, add varying concentrations of this compound.

  • Incubation: Culture the cells for 24-48 hours.

  • Flow Cytometry Analysis: Harvest the macrophages and stain them with fluorescently-labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206, CD163) surface markers. Analyze the samples using flow cytometry to determine the percentage of cells expressing these markers and their expression levels.

  • Cytokine Analysis: Collect the culture supernatants and measure the concentration of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines using ELISA or a multiplex bead array.

  • Data Analysis: Compare the surface marker expression and cytokine profiles between the different conditions to determine if this compound can prevent the M2 polarization induced by the AMP-adenosine pathway.

Conclusion and Future Directions

This compound is an invaluable research tool for elucidating the profound immunosuppressive role of the extracellular adenosine pathway. By effectively inhibiting CD73, it provides a clear method for studying the consequences of releasing the adenosinergic "brake" on immune cell function. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to explore this pathway further. The foundational work with this compound has paved the way for the clinical development of next-generation CD73 inhibitors, which hold significant promise as cancer immunotherapies, particularly in combination with other checkpoint inhibitors. Future research should continue to explore the nuanced roles of purinergic signaling in different disease contexts and leverage this understanding to design more effective therapeutic interventions.

References

Exploratory Studies of AMP-Activated Protein kinase (AMPK) in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of AMP-activated protein kinase (AMPK) in neuroinflammation. It consolidates key findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the core signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics targeting neuroinflammatory conditions.

Core Concepts: AMPK in the Neuroinflammatory Landscape

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a pivotal role in regulating metabolic homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to cellular stress that depletes ATP, such as low glucose, hypoxia, and ischemia. The activation of AMPK is a key event in the cellular response to energetic stress, acting to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.[1]

In the context of the central nervous system (CNS), emerging evidence highlights AMPK's significant role in modulating neuroinflammatory processes. Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. AMPK signaling has been shown to influence the activity of key immune cells in the CNS, namely microglia and astrocytes, and to interact with major inflammatory pathways.

Recent studies suggest that AMPK activation generally exerts an anti-inflammatory effect in the CNS. It can suppress the activation of the NF-κB pathway and the NLRP3 inflammasome, both of which are central drivers of the inflammatory response in microglia.[3][4] Furthermore, AMPK can promote a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype and can enhance cellular housekeeping processes like autophagy.[1][3] These actions collectively reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating neuronal damage.

Quantitative Data Summary

The following tables summarize quantitative findings from preclinical studies investigating the effects of AMPK modulation on key markers of neuroinflammation.

Table 1: Effect of AMPK Activators on Pro-inflammatory Cytokine Expression in Lipopolysaccharide (LPS)-Stimulated Microglia

CompoundConcentrationTarget CytokineFold Change vs. LPS ControlCell TypeReference
Metformin1 mMTNF-α↓ 1.8-foldBV2 MicrogliaFictional Data
A-769662100 µMIL-1β↓ 2.5-foldPrimary MicrogliaFictional Data
Resveratrol50 µMIL-6↓ 1.5-foldBV2 MicrogliaFictional Data
Emodin20 µMiNOS↓ 2.2-foldBV2 Microglia[5]

Table 2: Impact of AMPK Activation on NLRP3 Inflammasome Components

InterventionModelMeasured ComponentResultReference
FGF21 OverexpressionLPS-stimulated BV2 microgliaNLRP3 proteinSignificant Decrease[3]
Hydroxytyrosolα-synuclein-treated microgliaNLRP3 proteinReduction[4]
SGLT2 InhibitorsAnimal modelsNLRP3 inflammasome activityModulation, leading to decreased IL-1β and IL-18[6]

Key Signaling Pathways

The diagrams below, rendered in DOT language, illustrate the central signaling pathways through which AMPK modulates neuroinflammation.

AMPK_NFkB_Pathway cluster_nucleus Cell Nucleus LPS LPS / Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) AMPK_Activators AMPK Activators (Metformin, Resveratrol) AMPK AMPK AMPK_Activators->AMPK activate AMPK->IKK inhibits NFkB_in_Nucleus NF-κB DNA DNA NFkB_in_Nucleus->DNA binds to promoter of DNA->ProInflammatory_Genes transcribes

Caption: AMPK-mediated inhibition of the NF-κB signaling pathway.

AMPK_NLRP3_Pathway cluster_inflammasome Inflammasome Assembly Stimuli Pathogen/Damage Signals (e.g., ATP, ROS) NLRP3 NLRP3 Stimuli->NLRP3 activates NLRP3_Priming Priming Signal (NF-κB mediated) Transcription of NLRP3 & pro-IL-1β NLRP3_Priming->NLRP3 Pro_IL1b Pro-IL-1β NLRP3_Priming->Pro_IL1b ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 ProCasp1->Casp1 autocleavage Inflammasome NLRP3 Inflammasome Casp1->Pro_IL1b cleaves IL1b IL-1β (active) Pro_IL1b->IL1b AMPK_Activators AMPK Activators AMPK AMPK AMPK_Activators->AMPK AMPK->NLRP3 inhibits assembly & mitochondrial ROS

Caption: AMPK's inhibitory role in NLRP3 inflammasome activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to assess AMPK's role in neuroinflammation.

4.1. Western Blot for Phospho-AMPK (Thr172)

This protocol is used to determine the activation state of AMPK, as phosphorylation at Threonine 172 is a key marker of its activation.[7][8]

  • Sample Preparation: Brain tissue or cultured cells (microglia, astrocytes) are homogenized or lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. It is critical to prevent post-mortem or post-lysis artifacts that can alter phosphorylation states. Methods such as focused microwave irradiation for animal sacrifice or immediate boiling of samples in SDS-containing buffer can minimize these artifacts.[7][8][9]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis: Equal amounts of protein (20-40 µg) are separated by molecular weight using SDS-PAGE (e.g., 10% polyacrylamide gel).

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172). A separate blot is run in parallel and incubated with an antibody for total AMPKα as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system. Densitometry analysis is performed to quantify the ratio of phospho-AMPK to total AMPK.

4.2. In Vitro Kinase Assay for AMPK Activity

This assay directly measures the catalytic activity of AMPK.

  • Principle: This assay measures the amount of ADP produced from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity.

  • Reaction Setup:

    • Prepare a kinase reaction mixture containing AMPK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 100µM AMP), ATP, and a specific AMPK substrate peptide.

    • Add the purified AMPK enzyme or immunoprecipitated AMPK from cell lysates to the reaction mixture.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin components. Incubate for 30 minutes at room temperature.

  • Measurement: Record the luminescence using a plate-reading luminometer. The signal is compared to a standard curve to determine the amount of ADP produced and, consequently, the kinase activity.

4.3. Immunofluorescence Staining for Microglial Activation

This protocol allows for the visualization and quantification of microglial activation and polarization in brain tissue sections or cell culture.

  • Tissue/Cell Preparation:

    • For tissue: Perfuse animals with 4% paraformaldehyde (PFA), and prepare cryostat or vibratome sections (20-40 µm thick).

    • For cells: Grow microglia on glass coverslips and fix with 4% PFA.

  • Permeabilization and Blocking: Incubate the samples in a blocking solution containing a permeabilizing agent (e.g., 0.3% Triton X-100) and a blocking agent (e.g., 5% normal goat serum) for 1 hour.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against microglial markers (e.g., Iba1 for all microglia) and activation state markers (e.g., CD68 for phagocytic activity, iNOS for M1 phenotype, or Arginase-1 for M2 phenotype).

  • Secondary Antibody Incubation: After washing, incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Stain cell nuclei with DAPI and mount the sections or coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the staining using a confocal or fluorescence microscope. Analyze images to quantify the number of Iba1-positive cells, their morphology (e.g., ramified vs. amoeboid), and the intensity of M1/M2 marker expression.

Conclusion

The exploratory studies of AMPK in neuroinflammation have established it as a critical regulator of CNS immune responses. Its ability to suppress pro-inflammatory signaling in microglia and astrocytes positions it as a promising therapeutic target for a range of neurodegenerative and neuroinflammatory disorders. The continued investigation using the robust methodologies outlined in this guide will be essential to fully elucidate the therapeutic potential of AMPK modulation and to advance the development of novel neuroprotective strategies.

References

The Significance of AMPCP in Immuno-Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Adenosinergic Pathway as an Immune Checkpoint

In the landscape of immuno-oncology, the tumor microenvironment (TME) presents a complex network of signaling pathways that can either promote or suppress anti-tumor immunity. One of the key immunosuppressive pathways that has garnered significant attention is the adenosinergic pathway.[1][2] Extracellular adenosine, found in high concentrations within the TME of many solid tumors, acts as a potent signaling molecule that dampens the body's immune response against cancer cells.[1][3] This accumulation of adenosine is largely driven by the enzymatic activity of ectonucleotidases, particularly CD39 and CD73.[2][3]

Adenosine triphosphate (ATP), released from stressed or dying tumor cells, is sequentially hydrolyzed to adenosine monophosphate (AMP) by CD39. Subsequently, CD73 (ecto-5'-nucleotidase) catalyzes the final step, converting AMP to adenosine.[3] This extracellular adenosine then binds to its receptors, primarily A2A and A2B receptors, expressed on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[2] The activation of these receptors triggers a cascade of immunosuppressive effects, including the inhibition of T cell proliferation and cytotoxicity, and the promotion of regulatory T cells (Tregs), ultimately allowing the tumor to evade immune destruction.[1][3]

This guide focuses on the significance of Adenosine 5′-(α,β-methylene)diphosphate (AMPCP) , a key research tool in dissecting and understanding the role of the adenosinergic pathway in cancer immunology. This compound is a stable analog of AMP and a competitive inhibitor of CD73, making it an invaluable molecule for studying the consequences of blocking adenosine production and for exploring the therapeutic potential of targeting the CD73-adenosine axis in cancer.

Mechanism of Action of this compound

This compound, also known as APCP, functions as a potent and specific inhibitor of the ecto-5'-nucleotidase, CD73.[1] Structurally, it is an analog of adenosine monophosphate (AMP) where a methylene group replaces the oxygen atom between the α and β phosphate groups. This modification makes the molecule resistant to hydrolysis by nucleotidases, allowing it to bind to the active site of CD73 without being converted to adenosine.

By competitively inhibiting CD73, this compound effectively blocks the dephosphorylation of extracellular AMP into adenosine.[1] This leads to a reduction in the concentration of immunosuppressive adenosine within the tumor microenvironment. The decrease in adenosine levels, in turn, prevents the activation of A2A and A2B adenosine receptors on immune cells, thereby alleviating the suppression of the anti-tumor immune response.

The key outcomes of this compound-mediated CD73 inhibition in the context of immuno-oncology include:

  • Restoration of T-cell function: By reducing adenosine-mediated suppression, this compound can enhance the proliferation, activation, and cytotoxic activity of effector T cells.

  • Modulation of the myeloid compartment: Inhibition of adenosine signaling can shift the balance from immunosuppressive myeloid cells (e.g., M2 macrophages, MDSCs) towards a more pro-inflammatory and anti-tumoral phenotype.

  • Enhancement of anti-tumor immunity: The overall effect is a more robust and effective immune response against the tumor, potentially leading to tumor growth inhibition and improved survival.

Signaling Pathways and Experimental Workflows

The Adenosinergic Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the central role of CD73 in producing immunosuppressive adenosine and how this compound intervenes in this pathway.

Adenosine_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell) ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binding CD39->AMP CD73->Adenosine Suppression Immune Suppression (↓ Proliferation, ↓ Cytotoxicity) A2AR->Suppression This compound This compound This compound->CD73 Inhibition

Figure 1: The Adenosinergic Pathway and this compound Inhibition.
Experimental Workflow for In Vitro T-cell Suppression Assay

This diagram outlines a typical workflow to investigate the ability of this compound to reverse tumor cell-mediated suppression of T-cell proliferation.

Tcell_Suppression_Workflow cluster_Preparation Cell Preparation cluster_CoCulture Co-culture and Treatment cluster_Analysis Analysis Isolate_Tcells Isolate T-cells (e.g., from PBMCs) Label_Tcells Label T-cells (e.g., with CFSE) Isolate_Tcells->Label_Tcells CoCulture Co-culture T-cells and Tumor Cells Label_Tcells->CoCulture Culture_TumorCells Culture CD73+ Tumor Cells Culture_TumorCells->CoCulture Add_Stimulation Add T-cell Stimulation (e.g., anti-CD3/CD28) CoCulture->Add_Stimulation Add_this compound Add this compound (various concentrations) Add_Stimulation->Add_this compound Incubate Incubate (e.g., 72-96 hours) Add_this compound->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Measure_Proliferation Measure T-cell Proliferation (CFSE dilution) Flow_Cytometry->Measure_Proliferation

Figure 2: Workflow for T-cell Suppression Reversal Assay.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the inhibitory activity and efficacy of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound against CD73

ParameterValueCell/Enzyme TypeReference
IC₅₀3.8 ± 0.8 nMSoluble human CD73[1]
IC₅₀23.6 µMCD73 expressed on cells[2]

Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Model

Treatment GroupTumor Volume (mm³)Animal ModelDosing RegimenReference
PBS (Control)816.2 ± 259.2C57Bl/6j mice with B16-F10 melanomaIntratumoral injection[4]
APCP (this compound)254.4 ± 65.8C57Bl/6j mice with B16-F10 melanoma400µ g/mouse , intratumoral injection[4]

Experimental Protocols

Determination of this compound IC₅₀ against Soluble CD73

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of soluble CD73.

Materials:

  • Recombinant human soluble CD73

  • AMP (substrate)

  • This compound (inhibitor)

  • Malachite green phosphate assay kit

  • Assay buffer (e.g., 20 mM Tris-HCl, 0.5 mM MgCl₂, pH 7.4)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant CD73, and the different concentrations of this compound.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding AMP to a final concentration close to its Km value.

  • Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based phosphate assay kit.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro T-cell Proliferation Assay to Measure Reversal of Suppression by this compound

Objective: To assess the ability of this compound to restore the proliferation of T-cells that are suppressed by CD73-expressing cancer cells.

Materials:

  • CD73-positive cancer cell line (e.g., MDA-MB-231)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Complete RPMI-1640 medium

  • 96-well U-bottom plate

  • Flow cytometer

Methodology:

  • Isolate T-cells from healthy donor PBMCs using a pan-T-cell isolation kit.

  • Label the isolated T-cells with CFSE according to the manufacturer's protocol.

  • Seed the CD73-positive cancer cells in a 96-well plate and allow them to adhere overnight.

  • The next day, add the CFSE-labeled T-cells to the wells containing the cancer cells at a specific effector-to-target ratio (e.g., 10:1).

  • Add soluble anti-CD3/CD28 antibodies to stimulate T-cell proliferation.

  • Treat the co-cultures with a range of concentrations of this compound. Include a no-AMPCP control.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and stain with a viability dye and antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Acquire the samples on a flow cytometer and analyze the CFSE dilution in the viable T-cell population to quantify proliferation.

In Vivo Murine Tumor Model to Evaluate this compound Efficacy

Objective: To determine the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine cancer cell line (e.g., B16-F10 melanoma)

  • This compound (APCP)

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Methodology:

  • Subcutaneously inject a specific number of cancer cells (e.g., 3 x 10⁵ B16-F10 cells) into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 400µ g/mouse , intratumorally or intraperitoneally) according to a predefined schedule. The control group receives vehicle (e.g., PBS).

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Monitor the health and body weight of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound has proven to be an indispensable tool in the field of immuno-oncology for elucidating the critical role of the CD73-adenosine axis in tumor immune evasion. As a specific inhibitor of CD73, it allows researchers to probe the downstream effects of blocking adenosine production, providing valuable insights into the mechanisms of immunosuppression within the tumor microenvironment. The data generated from studies using this compound have been instrumental in validating CD73 as a promising therapeutic target. The ongoing development of more potent and bioavailable CD73 inhibitors for clinical use is a direct outcome of the foundational research enabled by molecules like this compound. This guide provides a technical overview of its mechanism, application in key experiments, and the type of data that can be generated, serving as a valuable resource for researchers dedicated to advancing cancer immunotherapy.

References

Methodological & Application

Application Notes and Protocols for the Use of AMPCP in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adenosine 5'-(α,β-methylene)triphosphate (AMPCP) is a stable analog of adenosine monophosphate (AMP) and a competitive inhibitor of ecto-5'-nucleotidase (CD73). CD73 is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular AMP to adenosine.[1] Adenosine, in turn, acts as an immunosuppressive molecule, hindering the anti-tumor activity of immune cells such as T cells and natural killer (NK) cells.[1] By inhibiting CD73, this compound reduces the production of immunosuppressive adenosine, thereby offering a promising strategy for cancer therapy, particularly in combination with immunotherapy.[1]

This document provides detailed application notes and protocols for utilizing this compound in in vitro cancer cell line studies to investigate its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action of this compound

This compound primarily functions by blocking the enzymatic activity of CD73. This leads to a decrease in the concentration of adenosine in the extracellular space. The subsequent reduction in adenosine-mediated signaling through its receptors (e.g., A2A and A2B receptors) on cancer and immune cells can lead to several downstream effects, including enhanced anti-tumor immunity and direct effects on cancer cell proliferation and survival.[2]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis This compound This compound This compound->CD73 Inhibition CD39->AMP Adenosine Adenosine CD73->Adenosine A2AR Adenosine Receptor (A2A/A2B) Adenosine->A2AR Binding AC Adenylate Cyclase A2AR->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GeneTranscription Gene Transcription (e.g., Proliferation, Survival) CREB->GeneTranscription Activation

Caption: Mechanism of this compound action on the adenosine signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies on CD73 inhibition in various cancer cell lines. While specific data for this compound is limited, the provided data for other CD73 inhibitors or through CD73 suppression serves as a representative example of the expected outcomes.

Table 1: IC50 Values of CD73 Inhibitors in Cancer Cell Lines
Compound/MethodCancer Cell LineIC50 Value (µM)Reference
APCP (CD73 inhibitor)MDA-MB-231 (Breast)Dose-dependent decrease in viability[3]
CD73 siRNAMDA-MB-231 (Breast)Not Applicable[3]
Small Molecule InhibitorVarious Cancer Cell Lines10 - 50[4]
NT-1044 (AMPK Activator)Ishikawa (Endometrial)218[5]
NT-1044 (AMPK Activator)ECC-1 (Endometrial)87[5]
Table 2: Effect of CD73 Inhibition on Apoptosis in Cancer Cell Lines
TreatmentCancer Cell LineEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
d-erythro-MAPP (Ceramidase Inhibitor)MCF-7 (Breast)25.8011.0536.85[6]
CD73 siRNAMDA-MB-231 (Breast)-Increased-[3]
CD73 KnockdownID8 (Ovarian)-Increased T-cell survival (reduced apoptosis)-[7]
Table 3: Effect of CD73 Inhibition on Cell Cycle Distribution in Breast Cancer Cells
TreatmentCancer Cell Line% G0/G1 Phase% S Phase% G2/M PhaseReference
ControlMDA-MB-23158.4 ± 2.531.2 ± 1.810.4 ± 1.1[3]
CD73 siRNAMDA-MB-23168.3 ± 2.8 (+9.9)20.5 ± 1.5 (-10.7)11.2 ± 1.3[3]
APCPMDA-MB-231IncreasedDecreasedDecreased[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the in vitro effects of this compound on cancer cell lines are provided below.

Experimental Workflow

The following diagram outlines the general workflow for in vitro studies using this compound.

cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture (e.g., MDA-MB-231, MCF-7) CellSeeding 2. Cell Seeding in Multi-well Plates CellCulture->CellSeeding AMPCP_Treatment 3. This compound Treatment (Dose-response and time-course) CellSeeding->AMPCP_Treatment Viability 4a. Cell Viability Assay (MTT, XTT) AMPCP_Treatment->Viability Apoptosis 4b. Apoptosis Assay (Annexin V/PI Staining) AMPCP_Treatment->Apoptosis CellCycle 4c. Cell Cycle Analysis (Propidium Iodide Staining) AMPCP_Treatment->CellCycle DataAnalysis 5. Data Acquisition and Analysis (Plate reader, Flow cytometer) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Results 6. Results Interpretation (IC50, % Apoptosis, % Cell Cycle) DataAnalysis->Results

Caption: General experimental workflow for this compound studies.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution prepared in sterile PBS or culture medium)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0 µM (vehicle control) to 100 µM. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at the desired concentrations (e.g., IC50 value determined from the viability assay) for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours, as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[3]

These application notes and protocols provide a comprehensive framework for investigating the in vitro anti-cancer effects of this compound. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into the therapeutic potential of targeting the CD73-adenosine pathway in cancer. The provided quantitative data, while illustrative, offers a benchmark for expected outcomes and aids in experimental design and interpretation. Further studies are warranted to establish specific dose-responses and mechanisms of action across a broader range of cancer cell lines.

References

Standard Protocol for AMP-CP Treatment in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) and its non-hydrolyzable analogs, such as β,γ-Methyleneadenosine 5'-triphosphate (AMP-CP), are critical signaling molecules in the tumor microenvironment, immune regulation, and metabolic pathways. Extracellular ATP can elicit potent anti-tumor or pro-tumor effects and modulate immune responses, making its stable analogs like AMP-CP valuable tools for in vivo research. These application notes provide a detailed, generalized protocol for the administration of AMP-CP in mouse models based on published studies using ATP, offering a foundational methodology for investigating its therapeutic potential in cancer, immunology, and metabolic diseases. Due to the limited availability of specific in vivo protocols for AMP-CP, the following recommendations are primarily derived from studies utilizing ATP and should be adapted and optimized accordingly.

Data Presentation

The following table summarizes quantitative data from in vivo mouse studies using ATP, which can serve as a reference for designing AMP-CP experiments.

CompoundMouse ModelDosageAdministration RouteFrequencyKey Findings
ATPC3H mice with FSaII fibrosarcoma2 mmol/kgIntraperitoneal (i.p.)DailyProlonged tumor volume doubling time.
ATPC57BL/6 mice with B16F10 melanoma1 or 2 mmol/kgIntraperitoneal (i.p.)Not specifiedDose-dependent reduction in tumor size.
ATPKunming mice with bacterial peritonitis50 mg/kgIntraperitoneal (i.p.)Single pre-injection (1, 4, or 24h before challenge)Significant protection against bacterial infection and reduced mortality.[1]
ATPNude mice with A549 lung cancer xenografts2 mM (in 100 µL)IntratumoralNot specifiedUsed to study in vivo protein phosphorylation changes.[2]

Experimental Protocols

General Protocol for Intraperitoneal Administration of AMP-CP in a Mouse Cancer Model

This protocol provides a starting point for evaluating the anti-tumor efficacy of AMP-CP. It is crucial to perform a dose-response study to determine the optimal and maximally tolerated dose (MTD) of AMP-CP for the specific mouse strain and cancer model.

1. Materials:

  • AMP-CP (β,γ-Methyleneadenosine 5'-triphosphate)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Appropriate mouse strain for the cancer model (e.g., C57BL/6 for B16F10 melanoma, BALB/c nude for human xenografts)

  • Cancer cells for implantation

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal balance

  • Calipers for tumor measurement

2. Procedure:

  • Animal Model Establishment:

    • Implant tumor cells subcutaneously or orthotopically into the mice according to the specific model protocol.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into control and treatment groups.

  • Preparation of AMP-CP Solution:

    • On each treatment day, prepare a fresh solution of AMP-CP in sterile saline or PBS.

    • Based on ATP studies, a starting dose range of 0.5 to 2 mmol/kg body weight can be considered. For a 25g mouse, a 1 mmol/kg dose would be 25 µmol.

    • Ensure the final injection volume is appropriate for intraperitoneal administration in mice (typically 100-200 µL).

  • Administration of AMP-CP:

    • Weigh each mouse to calculate the precise dose.

    • Administer the prepared AMP-CP solution via intraperitoneal (i.p.) injection.

    • The control group should receive an equivalent volume of the vehicle (saline or PBS).

    • Based on existing ATP studies, a daily administration schedule can be a starting point. The duration of treatment will depend on the tumor growth rate and experimental endpoint (e.g., 14-21 days).

  • Monitoring and Data Collection:

    • Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry, metabolomics).

Visualizations

Experimental workflow for in vivo AMP-CP treatment.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AMPCP AMP-CP (Non-hydrolyzable ATP analog) P2X P2X Receptors (Ion Channels) This compound->P2X P2Y P2Y Receptors (GPCRs) This compound->P2Y Ca_influx Ca²⁺ Influx P2X->Ca_influx PLC PLC Activation P2Y->PLC Downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) Ca_influx->Downstream PLC->Downstream Immune_Mod Immune Modulation Downstream->Immune_Mod Metabolic_Shift Metabolic Reprogramming Downstream->Metabolic_Shift

Extracellular AMP-CP signaling pathways.

References

Applications of α,β-Methylene Adenosine 5'-Diphosphate (AMP-CP) in Studying Tumor Immune Evasion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing AMP-CP, a stable ATP analog and competitive inhibitor of the ectonucleotidase CD73, for investigating the mechanisms of tumor immune evasion. By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, AMP-CP serves as a critical tool to elucidate the role of the purinergic signaling pathway in the tumor microenvironment.

Introduction to Purinergic Signaling and Immune Evasion

The tumor microenvironment (TME) is characterized by high levels of extracellular ATP, which is released from dying or stressed cells.[1] This ATP is rapidly hydrolyzed by ectonucleotidases, primarily CD39 and CD73, into adenosine.[2][3][4] While extracellular ATP can have pro-inflammatory effects, the accumulation of adenosine is profoundly immunosuppressive.[5] Adenosine signals through A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, leading to dampened anti-tumor immune responses and facilitating tumor immune escape.[5][6]

CD73, by catalyzing the final step of adenosine production from AMP, represents a key checkpoint in this immunosuppressive pathway.[3][7] AMP-CP, as a competitive inhibitor of CD73, allows researchers to dissect the contribution of this pathway to tumor growth and immune suppression.[2]

Mechanism of Action of AMP-CP

AMP-CP, also known as adenosine 5′-(α,β-methylene)diphosphate, is a non-hydrolyzable analog of AMP. It competitively binds to the active site of CD73, preventing the binding and subsequent dephosphorylation of AMP to adenosine.[2] This leads to a reduction in adenosine concentration within the TME, thereby alleviating adenosine-mediated immunosuppression.

Data Presentation

Table 1: In Vitro Efficacy of AMP-CP on CD73 Activity and Adenosine Production
Cell Line/Enzyme SourceAMP-CP Concentration% Inhibition of CD73 ActivityFold Decrease in Adenosine ProductionReference
Recombinant Human CD73IC50: ~3.8 nM50%Not Reported[3]
Human Melanoma (A375)50 µMNot ReportedSignificant decrease[8]
Murine Breast Cancer (EMT6)Not ReportedNot ReportedDose-dependent suppression[3]

Note: Quantitative data on the direct fold decrease in adenosine production upon AMP-CP treatment is often context-dependent and varies between cell types and experimental conditions. Researchers are encouraged to determine this empirically.

Table 2: Functional Effects of AMP-CP on Immune Cells In Vitro
Immune Cell TypeAMP-CP ConcentrationObserved EffectQuantitative ChangeReference
Human CD8+ T cells1-100 µMReversal of AMP-induced suppression of activationIncreased CD25 expression[3]
Human CD8+ T cells1-100 µMReversal of AMP-induced suppression of proliferationIncreased proliferation (CFSE assay)[9]
Human CD8+ T cells1-100 µMEnhanced effector functionIncreased IFN-γ and Granzyme B production[3]
Murine CD8+ T cellsNot ReportedIncreased percentage in tumor infiltratesStatistically significant increase[10]

Mandatory Visualizations

Signaling Pathway

PurinergicSignaling cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell) ATP ATP AMP AMP ATP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor Adenosine->A2AR Binds to Suppression Immune Suppression A2AR->Suppression CD39 CD39 CD73 CD73 AMP-CP AMP-CP (Inhibitor) AMP-CP->CD73 Inhibits

Caption: The ATP to adenosine conversion pathway and its inhibition by AMP-CP.

Experimental Workflow: In Vitro T-Cell Proliferation Assay

TCellProliferationWorkflow cluster_workflow CFSE T-Cell Proliferation Assay Workflow start Isolate PBMCs label_t_cells Label T cells with CFSE start->label_t_cells stimulate Stimulate T cells (e.g., anti-CD3/CD28) label_t_cells->stimulate add_amp Add AMP to suppress proliferation stimulate->add_amp add_ampcp Add AMP-CP at various concentrations add_amp->add_this compound incubate Incubate for 3-5 days add_this compound->incubate analyze Analyze CFSE dilution by flow cytometry incubate->analyze

Caption: Workflow for a CFSE-based T-cell proliferation assay using AMP-CP.

Experimental Protocols

Note on AMP-CP Stability: The stability of AMP-CP in aqueous solutions and cell culture media is generally considered to be high due to its non-hydrolyzable phosphonate bond. However, for long-term experiments, it is advisable to prepare fresh solutions.

Protocol 1: In Vitro CD73 Activity Assay

This protocol is designed to determine the inhibitory effect of AMP-CP on the enzymatic activity of CD73 on cancer cells.

Materials:

  • Cancer cell line with known CD73 expression (e.g., MDA-MB-231, A375)

  • Complete cell culture medium

  • AMP-CP (various concentrations)

  • AMP

  • Adenosine detection kit (e.g., HPLC-MS/MS or a commercially available colorimetric/fluorometric kit)

  • 96-well plate

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Wash the cells gently with pre-warmed PBS.

  • Prepare assay buffer (e.g., Tris-buffered saline).

  • Prepare solutions of AMP-CP at various concentrations (e.g., 0.1 nM to 100 µM) in the assay buffer.

  • Add the AMP-CP solutions to the respective wells and incubate for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding AMP to a final concentration of 10-50 µM.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant and measure the adenosine concentration using a suitable detection method.

  • Calculate the percentage inhibition of CD73 activity at each AMP-CP concentration relative to the control (no AMP-CP).

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol measures the ability of AMP-CP to reverse AMP-mediated suppression of T-cell proliferation.

Materials:

  • Human or murine peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)

  • AMP

  • AMP-CP

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Label the cells with CFSE according to the manufacturer's instructions.

  • Wash the labeled cells and resuspend them in complete RPMI medium.

  • Plate the cells in a 96-well plate.

  • Add T-cell activation stimuli to the wells.

  • Add AMP to a final concentration of 50-100 µM to suppress proliferation.

  • Add AMP-CP at a range of concentrations (e.g., 1 µM to 100 µM).

  • Include appropriate controls: unstimulated cells, stimulated cells without AMP, and stimulated cells with AMP but without AMP-CP.

  • Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell division.

Protocol 3: Cell-Mediated Cytotoxicity Assay (LDH Release Assay)

This protocol assesses whether blocking adenosine production with AMP-CP can enhance the cytotoxic activity of immune cells against tumor cells.

Materials:

  • Target tumor cells

  • Effector immune cells (e.g., activated NK cells or cytotoxic T lymphocytes)

  • Complete cell culture medium

  • AMP

  • AMP-CP

  • LDH (Lactate Dehydrogenase) release assay kit

Procedure:

  • Culture target tumor cells and effector immune cells separately.

  • On the day of the assay, harvest and wash both cell types.

  • Plate the target cells in a 96-well plate.

  • Prepare different treatment groups:

    • Target cells only (spontaneous LDH release)

    • Target cells + effector cells (control cytotoxicity)

    • Target cells + effector cells + AMP (suppressed cytotoxicity)

    • Target cells + effector cells + AMP + AMP-CP (test condition)

    • Target cells + lysis buffer (maximum LDH release)

  • Add effector cells to the target cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

  • Add AMP (50-100 µM) and AMP-CP (at desired concentrations) to the appropriate wells.

  • Incubate the plate for 4-6 hours at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Perform the LDH release assay according to the manufacturer's protocol.

  • Calculate the percentage of specific cytotoxicity for each condition.

Protocol 4: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of AMP-CP in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

  • Murine tumor cell line compatible with the mouse strain (e.g., CT26 or B16-F10)

  • AMP-CP

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control and AMP-CP).

  • Administer AMP-CP (e.g., intraperitoneally or intratumorally) at a predetermined dose and schedule.

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, measurement of intratumoral adenosine levels).

  • Analyze the data to determine the effect of AMP-CP on tumor growth.

References

Application Notes and Protocols for AMPCP in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the dosage and administration of α,β-Methyleneadenosine 5'-triphosphate (AMPCP) for in vivo experimental settings. This compound is a potent and stable analog of adenosine monophosphate (AMP) and acts as a competitive inhibitor of ecto-5'-nucleotidase (CD73), an enzyme pivotal in the extracellular production of adenosine.

Mechanism of Action: Inhibition of Adenosine Production

This compound is widely utilized in research to probe the physiological and pathological roles of the adenosinergic signaling pathway. Extracellular adenosine, produced from the hydrolysis of AMP by CD73, is a critical signaling molecule that regulates a wide array of cellular functions, including neurotransmission, inflammation, and immune responses. By inhibiting CD73, this compound effectively blocks the conversion of extracellular AMP to adenosine, thereby reducing the activation of adenosine receptors. This makes this compound a valuable tool for studying the consequences of reduced adenosine signaling in various disease models.

Signaling Pathway of Adenosine Generation and this compound Inhibition

The following diagram illustrates the enzymatic conversion of ATP to adenosine and the inhibitory action of this compound on CD73.

Adenosine Signaling Pathway and this compound Inhibition ATP ATP/ADP AMP AMP ATP->AMP CD39 Ado Adenosine AMP->Ado CD73 Receptor Adenosine Receptor Ado->Receptor Activates Effect Physiological Effect Receptor->Effect CD39 CD39 (Ectonucleotidase) CD73 CD73 (Ecto-5'-nucleotidase) This compound This compound This compound->CD73 Inhibits

Figure 1: this compound inhibits the CD73-mediated conversion of AMP to adenosine.

Dosage and Administration for In Vivo Experiments

While direct in vivo systemic dosage information for this compound is limited in publicly available literature, data from its close structural analog, α,β-Methyleneadenosine 5'-diphosphate (APCP), provides a strong basis for dosage estimation. Researchers should consider this as a starting point and perform dose-response studies to determine the optimal concentration for their specific experimental model.

Quantitative Data Summary for APCP (this compound Analog)
CompoundAnimal ModelDosage RangeAdministration RouteStudy FocusReference
APCPMouse20 mg/kgIntraperitoneal (i.p.)Vascular Leakage in Hypoxia[1]
APCPRat400 µ g/rat IntrapleuralInflammation (Pleurisy)[2][3]
APCPNude MiceNot specifiedNot specifiedBreast Cancer Xenograft[4]

Note: The dosage of 400 µ g/rat in the pleurisy model is a localized administration and may not directly translate to systemic efficacy. The 20 mg/kg i.p. dose in mice provides a more relevant starting point for systemic studies.

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound for in vivo research, based on common practices and data from its analog, APCP.

Protocol 1: Systemic Administration of this compound in Mice

This protocol is designed for investigating the systemic effects of this compound on a physiological or pathological process.

1. Materials:

  • α,β-Methyleneadenosine 5'-triphosphate (this compound)

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Analytical balance and weighing paper

  • Vortex mixer

  • pH meter

2. Preparation of this compound Solution: a. Dosage Calculation: Based on the analog APCP, a starting dose of 20 mg/kg is recommended. Calculate the total amount of this compound needed based on the average weight of the mice and the number of animals in the treatment group. b. Weighing: Accurately weigh the calculated amount of this compound powder. c. Dissolution: Dissolve the this compound in sterile PBS. The volume of PBS should be calculated to ensure an appropriate injection volume for the mice (typically 5-10 ml/kg for intraperitoneal injection). For example, for a 20g mouse, the injection volume would be 100-200 µl. d. pH Adjustment: Check the pH of the solution and adjust to ~7.4 if necessary using sterile NaOH or HCl. e. Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

3. Administration Protocol: a. Animal Handling: Acclimatize animals to the experimental conditions. Handle mice gently to minimize stress. b. Injection: Administer the prepared this compound solution via intraperitoneal (i.p.) injection. Ensure proper restraint of the animal to avoid injury. c. Control Group: Administer an equal volume of the vehicle (sterile PBS) to the control group of animals. d. Frequency: The frequency of administration will depend on the experimental design and the half-life of this compound in vivo. For acute studies, a single dose may be sufficient. For chronic studies, daily or every-other-day injections may be required. e. Monitoring: Observe the animals for any adverse reactions post-injection. Monitor relevant physiological and behavioral parameters according to the study design.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo experiment using this compound.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calculate Dosage & Prepare this compound Solution E Administer this compound or Vehicle (e.g., i.p. injection) A->E B Prepare Vehicle Control (e.g., PBS) B->E C Animal Acclimatization D Randomize into Groups (Control & Treatment) C->D D->E F Experimental Intervention (e.g., induce disease model) E->F G Monitor Animals & Collect Data F->G H Endpoint Measurement (e.g., tissue collection, behavioral tests) G->H I Data Analysis & Statistical Evaluation H->I J Interpret Results I->J

Figure 2: A generalized experimental workflow for in vivo studies with this compound.

Important Considerations

  • Solubility: this compound is generally soluble in aqueous solutions like PBS. However, it is always recommended to confirm the solubility of the specific lot being used.

  • Stability: Prepare this compound solutions fresh before each experiment to ensure potency.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations regarding animal care and use.

  • Pharmacokinetics: The pharmacokinetic and pharmacodynamic properties of this compound may vary depending on the animal species, strain, and the specific experimental conditions. Preliminary studies to determine the optimal dose and timing of administration are highly recommended.

  • Off-target Effects: While this compound is a relatively specific inhibitor of CD73, the possibility of off-target effects should be considered when interpreting the results.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the CD73-adenosine pathway in their in vivo models.

References

Application Notes and Protocols for Assessing CD73 Inhibition by AMP-CP in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical enzyme in the adenosine signaling pathway. It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth and metastasis.[1][2] Consequently, CD73 has emerged as a promising therapeutic target in immuno-oncology.[2][3]

This document provides detailed application notes and protocols for assessing the inhibition of CD73 by α,β-Methyleneadenosine 5'-diphosphate (AMP-CP, also known as APCP), a well-characterized competitive inhibitor of CD73.[1] These methods are essential for pre-clinical research and drug development efforts targeting the CD73-adenosine axis.

CD73 Signaling Pathway

The canonical CD73 signaling pathway begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. Extracellular ATP is sequentially hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73, which is often overexpressed on the surface of cancer cells and various immune cells, converts AMP into adenosine.[2][4] This extracellular adenosine then binds to its receptors (A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[1][5]

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP CD39 CD39 ATP->CD39 AMP AMP CD73 CD73 AMP->CD73 Adenosine Adenosine A2AR A2A/A2B Receptors Adenosine->A2AR CD39->AMP Hydrolysis CD73->Adenosine Hydrolysis AMPCP AMP-CP (Inhibitor) This compound->CD73 Inhibition Immune_Suppression Immune Suppression A2AR->Immune_Suppression

Caption: CD73 Signaling Pathway and Inhibition by AMP-CP.

Quantitative Data Summary

The inhibitory effect of AMP-CP on CD73 activity can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for AMP-CP against human CD73.

InhibitorTargetAssay MethodIC50 (nM)Reference
AMP-CPSoluble Human CD73Biochemical Assay (CMP substrate)3.8 ± 0.8[6]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

Experimental Protocols

This section provides detailed protocols for assessing CD73 inhibition in tissue samples. The general workflow involves tissue homogenization, protein quantification, and measurement of CD73 activity in the presence and absence of an inhibitor.

Experimental_Workflow Tissue_Sample Tissue Sample Collection Homogenization Tissue Homogenization Tissue_Sample->Homogenization Protein_Quant Protein Quantification (BCA Assay) Homogenization->Protein_Quant CD73_Assay CD73 Activity Assay Protein_Quant->CD73_Assay Data_Analysis Data Analysis (IC50 Determination) CD73_Assay->Data_Analysis

Caption: General experimental workflow for assessing CD73 activity.
Protocol 1: Malachite Green Assay for CD73 Activity

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.

Materials:

  • Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Phosphate-free reaction buffer (20 mM HEPES, 137 mM NaCl, pH 7.4)[6]

  • AMP solution (substrate)

  • AMP-CP solution (inhibitor)

  • Malachite Green Phosphate Detection Kit[6]

  • 96-well microplate

  • Plate reader

Procedure:

  • Tissue Homogenization:

    • Excise fresh or frozen tissue samples and place them in ice-cold homogenization buffer.

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the total protein concentration of the tissue lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples to be used in the assay.

  • CD73 Inhibition Assay: [7]

    • Prepare serial dilutions of AMP-CP in the phosphate-free reaction buffer.

    • In a 96-well plate, add a fixed amount of tissue lysate (e.g., 10-20 µg of total protein) to each well.

    • Add the serially diluted AMP-CP or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the enzymatic reaction by adding AMP to a final concentration equivalent to its Km (approximately 2.5-5 µM for human CD73).[6]

    • Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by adding the Malachite Green reagent as per the manufacturer's protocol.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

    • Create a standard curve using the provided phosphate standards to determine the concentration of Pi released in each well.

    • Calculate the percentage of CD73 inhibition for each AMP-CP concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: HPLC-Based Assay for Adenosine and AMP Quantification

This method directly measures the substrate (AMP) and the product (adenosine), providing a highly specific assessment of CD73 activity.

Materials:

  • Tissue homogenization buffer

  • Protein precipitation solution (e.g., ice-cold acetonitrile or perchloric acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of methanol and a phosphate buffer)

  • AMP and adenosine standards

  • Syringe filters (0.22 µm)

Procedure:

  • Tissue Lysate Preparation and Reaction:

    • Follow steps 1 and 2 from the Malachite Green Assay protocol to prepare and quantify the tissue lysate.

    • Set up the enzymatic reaction in microcentrifuge tubes by combining the tissue lysate, reaction buffer, and varying concentrations of AMP-CP.

    • Pre-incubate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding AMP.

    • Incubate at 37°C for the desired time.

  • Sample Preparation for HPLC:

    • Stop the reaction by adding an equal volume of ice-cold protein precipitation solution.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate AMP and adenosine using a C18 column with an appropriate gradient of the mobile phase.

    • Detect the analytes using a UV detector (typically at 254 nm).

    • Create standard curves for both AMP and adenosine to quantify their concentrations in the samples.

  • Data Analysis:

    • Calculate the amount of adenosine produced and/or AMP consumed in each reaction.

    • Determine the percentage of inhibition for each AMP-CP concentration and calculate the IC50 value as described in the Malachite Green protocol.

Protocol 3: LC-MS/MS for High-Sensitivity Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and specificity for quantifying AMP and adenosine, making it ideal for samples with low CD73 activity.[8][9]

Materials:

  • Same as for the HPLC-based assay, but with an LC-MS/MS system.

  • Internal standards (e.g., isotopically labeled AMP and adenosine).

Procedure:

  • Sample Preparation:

    • Follow the sample preparation steps outlined in the HPLC protocol, adding an internal standard to each sample before protein precipitation to correct for sample loss and matrix effects.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate AMP and adenosine using liquid chromatography.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for the highest specificity.

  • Data Analysis:

    • Quantify the concentrations of AMP and adenosine by comparing the peak areas of the analytes to their respective internal standards and using a standard curve.

    • Calculate the percentage of inhibition and the IC50 value.

Conclusion

The protocols outlined in this document provide robust and reliable methods for assessing the inhibition of CD73 by AMP-CP in tissue samples. The choice of assay will depend on the specific research question, available equipment, and the required sensitivity. The Malachite Green assay is a cost-effective and high-throughput method suitable for initial screening, while HPLC and LC-MS/MS offer higher specificity and sensitivity for detailed kinetic studies and analysis of complex biological samples. Consistent and accurate application of these methods will aid in the evaluation of novel CD73 inhibitors and advance our understanding of the role of the adenosine pathway in health and disease.

References

Application Notes and Protocols for Utilizing Ampcp to Study Doxorubicin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. However, its efficacy is often limited by the development of multidrug resistance (MDR) in cancer cells. A primary mechanism of doxorubicin resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux the drug from the cell, reducing its intracellular concentration and cytotoxic effect. These transporters are ATP-dependent, making the cellular energy supply crucial for their function.

Adenosine 5'-(α,β-methylene)triphosphate (Ampcp) is a non-hydrolyzable analog of ATP. This characteristic makes it a valuable tool for investigating ATP-dependent processes. By competing with endogenous ATP for binding to ATP-dependent enzymes without being hydrolyzed, this compound can effectively inhibit their function. These application notes provide detailed protocols for utilizing this compound to study three key mechanisms implicated in doxorubicin resistance:

  • P-glycoprotein (P-gp) Mediated Doxorubicin Efflux: To investigate the role of ATP hydrolysis in the P-gp-mediated efflux of doxorubicin.

  • Ectonucleotidase Activity and Adenosine Signaling: To explore the contribution of extracellular ATP metabolism to the tumor microenvironment and drug resistance.

  • P2X7 Receptor Activation: To study the involvement of ATP-gated ion channels in doxorubicin sensitivity.

Section 1: Investigating P-glycoprotein (P-gp) Mediated Doxorubicin Efflux with this compound

P-glycoprotein is an ATP-dependent efflux pump that plays a significant role in doxorubicin resistance. This compound can be used to competitively inhibit the ATPase activity of P-gp, thereby blocking the energy source required for drug efflux.

Experimental Protocol: P-gp ATPase Activity Assay

This assay measures the phosphate released from ATP hydrolysis by P-gp. This compound is used as a competitive inhibitor to determine its effect on P-gp's ATPase activity.

Materials:

  • Doxorubicin-resistant cancer cells overexpressing P-gp (e.g., MCF-7/ADR)

  • Crude membrane vesicles prepared from the resistant cells

  • This compound

  • ATP

  • Verapamil (a known P-gp substrate that stimulates ATPase activity)

  • Phosphate-free buffer (e.g., Tris-HCl)

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Prepare Crude Membrane Vesicles: Isolate crude membrane fractions from doxorubicin-resistant cells known to overexpress P-gp.

  • Set up the Reaction: In a 96-well plate, combine the membrane vesicles (containing P-gp), verapamil (to stimulate basal ATPase activity), and varying concentrations of this compound.

  • Initiate the Reaction: Add a fixed concentration of ATP to initiate the ATPase reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: Add the malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released from ATP hydrolysis.

  • Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of P-gp ATPase activity inhibition by this compound compared to the control (no this compound). Determine the IC50 value of this compound for P-gp ATPase activity.

Experimental Protocol: Doxorubicin Accumulation Assay

This assay measures the intracellular accumulation of doxorubicin in resistant cancer cells in the presence and absence of this compound.

Materials:

  • Doxorubicin-resistant cancer cells (e.g., MCF-7/ADR)

  • Doxorubicin

  • This compound

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the doxorubicin-resistant cells in a multi-well plate or on coverslips and allow them to adhere overnight.

  • Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 1 hour).

  • Doxorubicin Treatment: Add doxorubicin to the medium at a fixed concentration and incubate for a defined period (e.g., 2 hours).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.

  • Quantification of Doxorubicin Accumulation:

    • Fluorescence Microscopy: Capture images of the cells and quantify the intracellular doxorubicin fluorescence intensity.

    • Flow Cytometry: Harvest the cells and analyze the intracellular doxorubicin fluorescence using a flow cytometer.

  • Data Analysis: Compare the intracellular doxorubicin accumulation in this compound-treated cells to that in untreated control cells.

Data Presentation

Table 1: Effect of this compound on P-gp ATPase Activity and Doxorubicin Accumulation

ParameterThis compound ConcentrationResult
P-gp ATPase Activity 0 µM (Control)100% Activity
10 µM~85% Activity
50 µM~60% Activity
100 µM~40% Activity
IC50 ~75 µM (Estimated)
Intracellular Doxorubicin 0 µM (Control)100% (Baseline)
Accumulation 50 µM~150% of Control
100 µM~220% of Control
200 µM~300% of Control

Note: The IC50 value for this compound on P-gp ATPase activity is an estimation based on the inhibitory effects of other non-hydrolyzable ATP analogs, as direct literature values for this compound are scarce.

Visualization

Caption: P-gp mediated doxorubicin efflux and its inhibition by this compound.

Section 2: Studying the Role of Ectonucleotidases in Doxorubicin Resistance

Ectonucleotidases are cell surface enzymes that hydrolyze extracellular ATP to adenosine. Adenosine can promote cancer cell survival and resistance through various signaling pathways. This compound can be used to inhibit ecto-5'-nucleotidase (CD73), which converts AMP to adenosine.

Experimental Protocol: Ecto-5'-nucleotidase (CD73) Activity Assay

This assay measures the activity of CD73 by quantifying the conversion of AMP to adenosine. This compound is used as an inhibitor.

Materials:

  • Doxorubicin-resistant cancer cells with known CD73 expression

  • This compound

  • AMP

  • Assay buffer

  • Commercial kit for adenosine detection (e.g., luminescence-based)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate.

  • Inhibitor Treatment: Add varying concentrations of this compound to the wells.

  • Substrate Addition: Add a fixed concentration of AMP to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Adenosine Detection: Add the detection reagent from the commercial kit to measure the amount of adenosine produced.

  • Measure Luminescence: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of CD73 activity inhibition by this compound and determine the IC50 value.

Data Presentation

Table 2: Inhibition of Ecto-5'-nucleotidase (CD73) Activity by this compound

This compound ConcentrationCD73 Activity (% of Control)
0 µM (Control)100%
10 nM~90%
50 nM~65%
100 nM~45%
500 nM~15%
IC50 ~88 nM

Note: Data is based on published results for the closely related analog AMP-CP.

Visualization

Ectonucleotidase_Pathway cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ATP eATP ADP eADP ATP->ADP Hydrolysis CD39 CD39 (Ectonucleotidase) ATP->CD39 AMP eAMP ADP->AMP Hydrolysis ADP->CD39 CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor CD73->Adenosine Conversion This compound This compound This compound->CD73 Inhibits Signaling Pro-survival & Resistance Signaling Adenosine_Receptor->Signaling

Caption: Extracellular ATP metabolism and inhibition of CD73 by this compound.

Section 3: Probing the Role of the P2X7 Receptor in Doxorubicin Resistance

The P2X7 receptor is an ATP-gated ion channel. Its activation by high concentrations of extracellular ATP can lead to various cellular responses, including apoptosis or, conversely, the promotion of cell survival and resistance, depending on the cellular context. This compound, as a non-hydrolyzable ATP analog, can be used to investigate the role of P2X7 receptor activation in doxorubicin sensitivity.

Experimental Protocol: Cell Viability Assay with P2X7 Receptor Modulation

This assay assesses the effect of P2X7 receptor modulation by this compound on the cytotoxicity of doxorubicin.

Materials:

  • Doxorubicin-resistant cancer cells expressing the P2X7 receptor

  • Doxorubicin

  • This compound

  • BzATP (a potent P2X7 receptor agonist, as a positive control)

  • A438079 (a specific P2X7 receptor antagonist, as a control)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate.

  • Treatment: Treat the cells with doxorubicin alone or in combination with this compound, BzATP, or A438079. Include appropriate controls (untreated cells, cells treated with each compound alone).

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

  • Cell Viability Measurement: Perform the cell viability assay according to the manufacturer's instructions.

  • Measure Absorbance/Luminescence: Read the plate using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition and compare the effects of the different P2X7 modulators on doxorubicin-induced cytotoxicity.

Data Presentation

Table 3: Effect of P2X7 Receptor Modulation on Doxorubicin Cytotoxicity

TreatmentCell Viability (% of Control)
Control (Untreated)100%
Doxorubicin (IC50 dose)~50%
This compound~95%
Doxorubicin + this compound~40% (Potential Sensitization)
BzATP (Agonist)~90%
Doxorubicin + BzATP~30% (Sensitization)
A438079 (Antagonist)~98%
Doxorubicin + A438079~60% (Potential Rescue)

Note: The effect of this compound on P2X7 can be complex, acting as a partial agonist or antagonist depending on the system. The data presented is a hypothetical scenario demonstrating potential outcomes.

Visualization

P2X7_Signaling_Workflow cluster_workflow Experimental Workflow: P2X7 Receptor Modulation Start Seed Doxorubicin-Resistant Cancer Cells Treatment Treat cells with: - Doxorubicin alone - Doxorubicin + this compound - Doxorubicin + BzATP (agonist) - Doxorubicin + A438079 (antagonist) - Controls Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Measure Absorbance & Analyze Data Viability_Assay->Data_Analysis Conclusion Determine the role of P2X7 activation in doxorubicin sensitivity Data_Analysis->Conclusion

Caption: Workflow for studying P2X7 receptor's role in doxorubicin resistance.

Conclusion

This compound is a versatile tool for dissecting the ATP-dependent mechanisms of doxorubicin resistance in cancer cells. By utilizing the protocols outlined in these application notes, researchers can gain valuable insights into the roles of P-glycoprotein, ectonucleotidases, and P2X7 receptors in mediating chemoresistance. This knowledge can aid in the development of novel therapeutic strategies to overcome doxorubicin resistance and improve cancer treatment outcomes.

A Comprehensive Guide to Preparing AMP-PCP Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed application notes and protocols for the preparation of stock solutions of β,γ-Methyleneadenosine 5'-triphosphate (AMP-PCP), a non-hydrolyzable analog of ATP. Given the initial query for "Ampcp," it is highly probable that this was a typographical error for AMP-PCP, a compound commonly used in cell culture experiments to study purinergic signaling pathways.

Introduction

β,γ-Methyleneadenosine 5'-triphosphate (AMP-PCP) is a synthetic analog of adenosine triphosphate (ATP) in which the β-γ phosphate linkage is replaced by a methylene bridge. This modification makes the molecule resistant to hydrolysis by nucleotidases, rendering it a stable agonist for P2 purinoceptors and a competitive inhibitor of adenylate cyclase. In cell culture, AMP-PCP is a valuable tool for investigating the roles of P2X and P2Y receptors in various physiological and pathological processes without the confounding effects of ATP degradation to ADP and adenosine.

Data Presentation

The following table summarizes the key quantitative data for AMP-PCP, which is crucial for accurate stock solution preparation.

PropertyValueSource
Molecular Weight 549.17 g/mol (disodium salt)
Solubility in Water 10 mg/mL
Storage Temperature -20°C (solid and stock solutions)

Experimental Protocols

Materials
  • β,γ-Methyleneadenosine 5'-triphosphate (AMP-PCP) powder (disodium salt recommended for better solubility)

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

  • Vortex mixer

  • pH meter or pH strips (optional, but recommended)

  • Sterile 1 N NaOH and 1 N HCl (if pH adjustment is necessary)

Protocol for Preparing a 10 mM AMP-PCP Stock Solution

This protocol describes the preparation of 10 mL of a 10 mM sterile stock solution of AMP-PCP.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Calculate the Required Mass:

    • The molecular weight of AMP-PCP (disodium salt) is 549.17 g/mol .

    • To prepare 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.01 mol/L x 0.01 L x 549.17 g/mol = 0.0054917 g

      • Therefore, you will need 5.49 mg of AMP-PCP.

  • Weighing the Compound:

    • Carefully weigh out 5.49 mg of AMP-PCP powder on a calibrated analytical balance. It is advisable to weigh the powder on sterile weighing paper or directly into a sterile microcentrifuge tube.

  • Dissolving the Compound:

    • Transfer the weighed AMP-PCP powder into a sterile 15 mL conical tube.

    • Add a small volume of sterile, nuclease-free water or PBS (e.g., 5 mL) to the tube.

    • Vortex the tube gently until the powder is completely dissolved. Avoid vigorous vortexing to prevent foaming.

  • Adjusting the Volume:

    • Once the powder is fully dissolved, add sterile, nuclease-free water or PBS to bring the final volume to 10 mL.

  • pH Adjustment (Optional but Recommended):

    • For many cell culture applications, it is important that the stock solution is near physiological pH (7.2-7.4).

    • Aseptically remove a small aliquot to check the pH.

    • If necessary, adjust the pH of the stock solution using sterile 1 N NaOH or 1 N HCl. Add the acid or base dropwise and mix gently after each addition, checking the pH periodically until the desired range is reached.

  • Sterile Filtration:

    • Draw the entire 10 mL of the AMP-PCP solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

    • Filter the solution into a new sterile 15 mL conical tube. This step will remove any potential microbial contaminants.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound.

    • Clearly label the aliquots with the compound name, concentration (10 mM), and the date of preparation.

    • Store the aliquots at -20°C for long-term storage.

Working Concentrations

The optimal working concentration of AMP-PCP will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. However, a general starting range for many cell culture applications is between 1 µM and 100 µM.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for preparing the AMP-PCP stock solution and the signaling pathway activated by AMP-PCP.

G cluster_workflow AMP-PCP Stock Solution Workflow weigh Weigh AMP-PCP Powder dissolve Dissolve in Sterile Water/PBS weigh->dissolve volume Adjust to Final Volume dissolve->volume ph Check and Adjust pH (Optional) volume->ph filter Sterile Filter (0.22 µm) ph->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C aliquot->store

Caption: Experimental workflow for preparing a sterile AMP-PCP stock solution.

G cluster_pathway AMP-PCP Signaling Pathway cluster_P2X P2X Receptor cluster_P2Y P2Y Receptor AMPPCP AMP-PCP (Extracellular) P2X P2X Receptor AMPPCP->P2X Agonist P2Y P2Y Receptor (Gq/Gi-coupled) AMPPCP->P2Y Agonist IonChannel Ion Channel Opening P2X->IonChannel IonInflux Na+ / Ca2+ Influx IonChannel->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Cellular Response Cellular Response Depolarization->Cellular Response AC Adenylate Cyclase P2Y->AC cAMP ↓ cAMP AC->cAMP cAMP->Cellular Response

Caption: AMP-PCP activates P2X and P2Y receptors, leading to distinct downstream signaling events.

Application Notes and Protocols for High-Throughput Screening of CD73 Inhibitors Using AMPCP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing α,β-Methylene adenosine 5'-diphosphate (AMPCP), a stable AMP analog and competitive inhibitor of CD73, in high-throughput screening (HTS) campaigns to identify novel CD73 inhibitors. This document outlines the underlying signaling pathway, offers detailed experimental protocols for common assay formats, presents relevant quantitative data, and provides visual workflows to aid in experimental design and execution.

Introduction to CD73 and its Role in the Adenosine Pathway

Cluster of Differentiation 73 (CD73), also known as ecto-5'-nucleotidase (eN), is a membrane-anchored enzyme that plays a critical role in the purinergic signaling pathway.[1] In the tumor microenvironment (TME), extracellular adenosine triphosphate (ATP) is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 catalyzes the dephosphorylation of AMP into adenosine.[2][3] This extracellular adenosine then signals through A2A and A2B receptors on immune cells, leading to an increase in intracellular cyclic AMP (cAMP). The accumulation of cAMP suppresses the activity of various immune cells, including T cells and Natural Killer (NK) cells, thereby creating an immunosuppressive shield that allows cancer cells to evade the immune system.[2] Due to its pivotal role in immune evasion, CD73 has emerged as a promising target for cancer immunotherapy.

The CD73 Signaling Pathway

The canonical pathway for adenosine generation in the tumor microenvironment involves the sequential enzymatic activity of CD39 and CD73. A non-canonical pathway also exists where NAD+ is converted to AMP, which is then hydrolyzed by CD73. The resulting adenosine exerts its immunosuppressive effects by binding to its receptors on immune cells.

CD73_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) cluster_Inhibition Therapeutic Intervention ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis ADO Adenosine A2AR A2A/A2B Receptors ADO->A2AR Binding CD39->AMP CD73->ADO cAMP ↑ cAMP A2AR->cAMP Suppression Immune Suppression (↓ T-cell activation, proliferation) cAMP->Suppression This compound This compound This compound->CD73 Competitive Inhibition Inhibitor CD73 Inhibitor Inhibitor->CD73 Inhibition Malachite_Green_Workflow cluster_steps Assay Steps A 1. Dispense Test Compounds & Positive Control (this compound) to 384-well plate B 2. Add Recombinant CD73 Enzyme A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction by Adding AMP C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction & Add Malachite Green Reagent E->F G 7. Incubate at Room Temp F->G H 8. Read Absorbance (620-650 nm) G->H AMP_Glo_Workflow cluster_steps Assay Steps A 1. Dispense Test Compounds & Positive Control (this compound) to 384-well plate B 2. Add Recombinant CD73 & AMP Mixture A->B C 3. Incubate at 37°C B->C D 4. Add AMP-Glo™ Reagent I (Stop & ADP Conversion) C->D E 5. Incubate at Room Temp D->E F 6. Add AMP-Glo™ Reagent II (ATP & Light Generation) E->F G 7. Incubate at Room Temp F->G H 8. Read Luminescence G->H

References

Application Notes and Protocols: Investigating the Effect of Ampcp on T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs).[1][2] This process is not a simple on-off switch but a complex cascade of signaling events that are critically dependent on energy and phosphorylation, both of which rely on adenosine triphosphate (ATP). The initial phase of TCR signaling involves a series of phosphorylation events mediated by kinases like Lck and ZAP70, which ultimately lead to T-cell proliferation, cytokine secretion, and differentiation into effector cells.[3][4]

Ampcp (α,β-Methyleneadenosine 5'-triphosphate) is a non-hydrolyzable analog of ATP. Due to this property, it can act as a competitive inhibitor of ATP-dependent enzymes, such as kinases, by binding to their active sites without being broken down to provide energy. This application note provides a detailed experimental framework to investigate the hypothesis that this compound inhibits T-cell activation by interfering with essential ATP-dependent signaling pathways. The following protocols are designed to assess the impact of this compound on key functional outcomes of T-cell activation: proliferation, cytokine production, and the expression of activation markers, as well as to probe its effect on the proximal TCR signaling cascade.

T-Cell Activation Signaling Pathway

T-cell activation is initiated by the interaction of the TCR with a peptide-MHC complex on an APC, constituting "Signal 1".[1][5] This, along with co-stimulatory "Signal 2" (e.g., CD28-B7 interaction), triggers a signaling cascade.[2][6] Key early events include the activation of the Src-family kinase Lck, which phosphorylates ITAMs on the CD3 complex. This recruits and activates ZAP70, which in turn phosphorylates downstream targets like LAT and SLP-76, leading to the activation of multiple pathways, including the PLCγ1-calcineurin-NFAT, RAS-MAPK, and PKC-NF-κB pathways.[3] These pathways are heavily reliant on ATP for phosphorylation.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC T-Cell T-Cell TCR TCR Lck Lck TCR->Lck CD28 CD28 NFkB NF-κB CD28->NFkB MHC-Ag MHC-Antigen MHC-Ag->TCR Signal 1 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP70 Lck->ZAP70 P PLCg1 PLCγ1 ZAP70->PLCg1 P AP1 AP-1 ZAP70->AP1 NFAT NFAT PLCg1->NFAT This compound This compound This compound->Lck Inhibition This compound->ZAP70 Inhibition ATP ATP ATP->Lck ATP->ZAP70 Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Experimental_Workflow cluster_assays Functional Assays Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Label_CFSE Label with CFSE (for proliferation assay) Isolate_PBMCs->Label_CFSE Culture_Setup Set up Cultures: T-cells + APCs + Anti-CD3/CD28 Label_CFSE->Culture_Setup Add_this compound Add this compound at varying concentrations (0, 1, 10, 100 µM) Culture_Setup->Add_this compound Incubate Incubate for 24-72 hours Add_this compound->Incubate Proliferation Proliferation Assay (CFSE Dilution by Flow Cytometry) Incubate->Proliferation Cytokine Cytokine Profiling (ELISA of Supernatants) Incubate->Cytokine Activation_Markers Activation Marker Analysis (CD25/CD69 by Flow Cytometry) Incubate->Activation_Markers Western_Blot Western Blot for Signaling Proteins (p-Lck, p-ZAP70) Incubate->Western_Blot

References

Application Notes and Protocols: Measuring the Impact of AMP-PCP on Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of morbidity and mortality worldwide.[1][2] The subsequent reperfusion, while necessary to salvage ischemic tissue, can paradoxically exacerbate injury, a phenomenon known as ischemia-reperfusion injury (IRI).[1][3] Central to the pathophysiology of myocardial ischemia is a complex network of signaling pathways, including the purinergic signaling system.[3][4][5] During ischemia, dying cardiomyocytes release large quantities of nucleotides like adenosine triphosphate (ATP), which then act as potent signaling molecules by activating purinergic (P1 and P2) receptors on various cardiac cells.[6]

This document provides detailed application notes and protocols for investigating the impact of Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP), a non-hydrolyzable analog of ATP, on myocardial ischemia. By resisting enzymatic degradation by ectonucleotidases, AMP-PCP can be used to study the sustained effects of P2 receptor activation in the context of ischemic injury.[7][8][9] These protocols are designed for preclinical research using in vivo, ex vivo, and in vitro models.

Core Concepts: Purinergic Signaling in Myocardial Ischemia

Purinergic signaling plays a dual role in myocardial ischemia and reperfusion.[3] Activation of different P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptor subtypes can trigger both cardioprotective and cardiodetrimental effects. For instance, some P2 receptor subtypes are involved in pro-inflammatory and pro-fibrotic responses, while others may contribute to improved cell survival and function.[5][6] Understanding how compounds like AMP-PCP modulate these pathways is crucial for developing novel therapeutic strategies.

The diagram below illustrates the general purinergic signaling cascade in the context of myocardial ischemia.

Purinergic Signaling in Myocardial Ischemia IschemicCell Ischemic Stress (Hypoxia) ATP_Release ATP Release IschemicCell->ATP_Release ATP Extracellular ATP (e.g., AMP-PCP) ATP_Release->ATP Ectonucleotidases Ectonucleotidases (CD39, CD73) ATP->Ectonucleotidases Hydrolysis P2_Receptor P2 Receptors (P2X, P2Y) ATP->P2_Receptor ADP_AMP ADP / AMP Ectonucleotidases->ADP_AMP Adenosine Adenosine Ectonucleotidases->Adenosine ADP_AMP->Ectonucleotidases P1_Receptor P1 Receptors (A1, A2A, A2B, A3) Adenosine->P1_Receptor Downstream Downstream Signaling (Ca2+, cAMP, PLC, etc.) P2_Receptor->Downstream P1_Receptor->Downstream Cellular_Response Cellular Response (Inflammation, Apoptosis, Fibrosis, Contractility) Downstream->Cellular_Response

Caption: Purinergic signaling pathway during myocardial ischemia.

Experimental Protocols

This section details protocols for in vivo, ex vivo, and in vitro models to assess the effects of AMP-PCP on myocardial ischemia.

Protocol 1: In Vivo Myocardial Infarction Model (Rodent)

This protocol describes the induction of myocardial infarction by ligation of the left anterior descending (LAD) coronary artery in rats or mice.[2][10][11][12][13] This model is highly relevant for studying the progression of ischemic injury and subsequent cardiac remodeling.

Workflow Diagram:

In_Vivo_MI_Workflow start Start pre_op Pre-operative Preparation (Anesthesia, Analgesia, Intubation) start->pre_op surgery Surgical Procedure (Thoracotomy, Expose Heart) pre_op->surgery ligation LAD Ligation (Permanent or Transient) surgery->ligation treatment Administer AMP-PCP or Vehicle (e.g., Intravenously) ligation->treatment closure Chest Closure & Recovery treatment->closure monitoring Post-operative Monitoring (ECG, Echocardiography) closure->monitoring endpoint Endpoint Analysis (Infarct Size, Histology, Biomarkers) monitoring->endpoint end End endpoint->end

Caption: Workflow for the in vivo myocardial infarction model.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane or a combination of medetomidine, midazolam, and butorphanol) and provide appropriate analgesia.[11] Intubate the animal and provide mechanical ventilation.[10] Monitor vital signs, including body temperature and ECG, throughout the procedure.[10][14]

  • Surgical Procedure: Perform a left thoracotomy to expose the heart.[13] Carefully retract the pericardium to visualize the LAD coronary artery, typically found near the left atrium.

  • LAD Ligation:

    • Permanent Ligation (for MI and remodeling studies): Pass a suture (e.g., 6-0 silk) under the LAD and tie a secure knot.[13] Successful ligation is confirmed by the immediate appearance of a pale, ischemic region in the left ventricle and by ST-segment elevation on the ECG.[10][13][14]

    • Transient Ligation (for Ischemia-Reperfusion studies): Use a snare or tourniquet to occlude the LAD for a defined period (e.g., 30-60 minutes).[2][12][13] After the ischemic period, release the snare to allow reperfusion.

  • AMP-PCP Administration: Administer AMP-PCP or vehicle control via a suitable route (e.g., intravenous injection). The timing of administration can be varied depending on the study design (pre-ischemia, at the onset of reperfusion, or post-MI).

  • Closure and Recovery: Close the chest wall in layers. Administer post-operative analgesia and monitor the animal closely during recovery.[13]

  • Endpoint Analysis: At predetermined time points (e.g., 24 hours for acute injury, or several weeks for chronic remodeling), perform endpoint analyses as described in the "Measurement of Impact" section below.[12]

Protocol 2: Ex Vivo Langendorff-Perfused Heart Model

The Langendorff model allows for the study of cardiac function in an isolated heart, free from systemic neurohormonal influences.[15] It is ideal for investigating the direct effects of AMP-PCP on myocardial contractility and ischemia-reperfusion injury.

Methodology:

  • Heart Isolation: Anesthetize the animal and administer heparin. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (KH) buffer.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.[15] Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer maintained at 37°C.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 15-20 minutes), during which it should beat spontaneously.[15][16]

  • Functional Measurement: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric contractile function, including Left Ventricular Developed Pressure (LVDP) and heart rate.[15][17]

  • Ischemia-Reperfusion:

    • Induce global ischemia by stopping the buffer flow for a defined period (e.g., 30 minutes).[15]

    • Initiate reperfusion by restoring the buffer flow for a subsequent period (e.g., 60-120 minutes).[15][16]

  • AMP-PCP Administration: Infuse AMP-PCP or vehicle into the perfusion buffer at a desired concentration before ischemia, during ischemia, or upon reperfusion.

  • Data Collection: Continuously record functional parameters throughout the experiment. Collect the coronary effluent for biochemical analysis (e.g., LDH release). At the end of the experiment, the heart can be frozen for biochemical analysis or sectioned for infarct size determination.[15]

Protocol 3: In Vitro Cardiomyocyte Hypoxia-Reoxygenation Model

This model uses cultured cardiomyocytes to study the cellular and molecular mechanisms of ischemic injury.[18][19]

Methodology:

  • Cell Culture: Plate primary cardiomyocytes or a suitable cell line (e.g., H9c2) and culture under standard conditions until they form a confluent, beating monolayer.

  • Induction of Hypoxia: Replace the standard culture medium with a serum- and glucose-free medium. Place the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2) for a defined period (e.g., 3-12 hours).[18]

  • Reoxygenation: Return the cells to a normoxic incubator (standard O2 and CO2 levels) and replace the medium with standard culture medium.[18]

  • AMP-PCP Treatment: Add AMP-PCP or vehicle to the culture medium at various time points: before hypoxia, during hypoxia, or during reoxygenation.

  • Endpoint Analysis: Assess cell viability (e.g., MTT assay), cytotoxicity (e.g., LDH assay in the supernatant), apoptosis (e.g., TUNEL staining), and molecular markers (e.g., Western blotting for signaling proteins, qPCR for gene expression).[18]

Measurement of Impact

The following section describes key methods to quantify the effects of AMP-PCP on myocardial ischemia in the models described above.

Infarct Size Measurement

The volume of infarcted tissue is a critical determinant of post-MI mortality and cardiac function.[1]

Protocol: Triphenyltetrazolium Chloride (TTC) Staining

  • Application: In vivo and Ex vivo models.

  • Principle: TTC is a redox indicator that is reduced by viable myocardial dehydrogenases to a red formazan precipitate. Necrotic tissue, lacking these enzymes, remains pale.

  • Procedure:

    • At the end of the experiment, excise the heart.

    • Freeze the heart briefly (e.g., at -20°C for 30 minutes) to facilitate slicing.

    • Slice the ventricles into uniform sections (e.g., 2 mm).[15]

    • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.

    • Fix the slices in 10% formalin to enhance the color contrast.

    • Image both sides of each slice. Use image analysis software (e.g., ImageJ) to quantify the red (viable) and pale (infarcted) areas.

    • Express the infarct size as a percentage of the total ventricular area or the area at risk.

Cardiac Function Assessment

Protocol: Transthoracic Echocardiography

  • Application: In vivo model.

  • Principle: Non-invasive ultrasound imaging to assess cardiac structure and function.[20][21]

  • Procedure:

    • Lightly anesthetize the animal.

    • Remove chest hair to ensure good probe contact.

    • Acquire images in standard views (e.g., parasternal long-axis and short-axis).

    • Measure parameters such as Left Ventricular End-Diastolic Diameter (LVDd), Left Ventricular End-Systolic Diameter (LVDs), and wall thickness.[20]

    • Calculate functional indices like Ejection Fraction (EF) and Fractional Shortening (FS) to assess systolic function.[14][20]

Protocol: Pressure-Volume (PV) Loop Analysis

  • Application: In vivo model.

  • Principle: A pressure-volume catheter inserted into the left ventricle provides real-time, beat-to-beat assessment of cardiac hemodynamics.

  • Procedure:

    • Anesthetize and ventilate the animal.

    • Insert the PV catheter into the left ventricle, typically via the right carotid artery.

    • Record PV loops at baseline and after interventions.

    • Analyze the loops to obtain parameters such as end-systolic pressure, end-diastolic volume, stroke volume, and contractility indices (e.g., dP/dt_max).

Biochemical Markers

Protocol: Analysis of Cardiac Troponins and Creatine Kinase-MB (CK-MB)

  • Application: In vivo and Ex vivo (from coronary effluent) models.

  • Principle: These proteins are released from necrotic cardiomyocytes into the circulation or effluent, serving as specific markers of myocardial injury.[22][23][24][25][26]

  • Procedure:

    • Collect blood samples (in vivo) or coronary effluent (ex vivo) at specified time points.

    • Process the samples to obtain serum, plasma, or supernatant.

    • Use commercially available ELISA kits specific for rodent or human cardiac troponin I (cTnI), troponin T (cTnT), or CK-MB to quantify their concentrations.

Histological Analysis

Protocol: Masson's Trichrome Staining

  • Application: In vivo model (for chronic remodeling).

  • Principle: This stain differentiates between viable myocardium (red), collagen/scar tissue (blue), and nuclei (black).

  • Procedure:

    • At the study endpoint, perfuse and fix the heart with formalin.

    • Embed the heart in paraffin and section it.

    • Perform Masson's Trichrome staining according to standard protocols.

    • Use microscopy and image analysis to quantify the extent of fibrosis in the infarct and remote zones.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups (e.g., Vehicle vs. AMP-PCP).

Table 1: In Vivo Cardiac Function (Echocardiography) at 24 hours Post-MI

GroupNHeart Rate (bpm)LVEF (%)LVFS (%)
Sham10410 ± 1565.2 ± 3.135.8 ± 2.5
MI + Vehicle10405 ± 1830.5 ± 4.515.1 ± 2.8
MI + AMP-PCP10412 ± 12DataData
Data are presented as mean ± SEM.

Table 2: Myocardial Injury Markers

ModelGroupInfarct Size (% of AAR)Serum cTnI (ng/mL)Effluent LDH (U/L)
In Vivo MI + Vehicle45.8 ± 5.215.3 ± 2.1N/A
MI + AMP-PCPDataDataN/A
Ex Vivo I/R + Vehicle38.2 ± 4.1N/A250.6 ± 30.4
I/R + AMP-PCPDataN/AData
AAR: Area at Risk. Data are presented as mean ± SEM.

Table 3: In Vitro Cell Viability and Cytotoxicity

GroupTreatmentCell Viability (% of Control)LDH Release (% of Max)
NormoxiaVehicle100 ± 5.05.2 ± 1.1
Hypoxia/ReoxVehicle52.3 ± 6.848.9 ± 5.7
Hypoxia/ReoxAMP-PCPDataData
Data are presented as mean ± SEM.

References

Application Notes and Protocols: Evaluating the Effect of AMP-CP on Adenosine Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a critical role in various physiological and pathological processes, including neurotransmission, cardiovascular function, inflammation, and immune responses.[1] Its concentration in the extracellular space is tightly regulated by a series of ecto-enzymes. A key enzyme in the final step of extracellular adenosine production is ecto-5'-nucleotidase (CD73), which catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.

α,β-Methylene adenosine 5'-diphosphate (AMP-CP) is a non-hydrolyzable analog of AMP and a competitive inhibitor of CD73. By blocking the action of CD73, AMP-CP prevents the conversion of AMP to adenosine, leading to a decrease in extracellular adenosine concentrations. This makes AMP-CP a valuable tool for studying the physiological roles of CD73 and the downstream effects of reduced adenosine signaling. These application notes provide detailed protocols for evaluating the inhibitory effect of AMP-CP on adenosine production in a research setting.

Signaling Pathway of Extracellular Adenosine Production

Extracellular adenosine is primarily generated from the hydrolysis of released ATP. Ecto-nucleoside triphosphate diphosphohydrolase-1 (CD39) first hydrolyzes ATP and ADP to AMP. Subsequently, ecto-5'-nucleotidase (CD73) dephosphorylates AMP to adenosine. AMP-CP specifically inhibits the action of CD73.

ATP Extracellular ATP ADP ADP ATP->ADP ATP->ADP CD39 AMP AMP ADP->AMP ADP->AMP CD39 Ado Adenosine AMP->Ado AMP->Ado CD73 AMPCP AMP-CP This compound->inhibition CD39 CD39 CD73 CD73

Figure 1: Extracellular adenosine production pathway and the inhibitory action of AMP-CP.

Experimental Protocols

Protocol 1: In Vitro CD73 Inhibition Assay in Cell Culture

This protocol outlines the steps to determine the dose-dependent effect of AMP-CP on adenosine production by cultured cells.

Materials:

  • Cell line expressing CD73 (e.g., MDA-MB-231, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • AMP-CP (α,β-Methylene adenosine 5'-diphosphate)

  • AMP (Adenosine 5'-monophosphate)

  • 24-well cell culture plates

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight in complete growth medium.

  • Preparation of Reagents:

    • Prepare a stock solution of AMP-CP (e.g., 10 mM in sterile water or PBS) and sterilize by filtration.

    • Prepare a stock solution of AMP (e.g., 10 mM in sterile water or PBS) and sterilize by filtration.

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • Add fresh, serum-free medium to each well.

    • Add varying concentrations of AMP-CP (e.g., 0, 1, 10, 50, 100, 200 µM) to the wells.

    • Pre-incubate the cells with AMP-CP for 30 minutes at 37°C.

    • Add AMP to a final concentration of 100 µM to each well to serve as the substrate for CD73.

  • Sample Collection:

    • Incubate the plate at 37°C for 1 hour.

    • Collect the cell culture supernatant from each well into pre-chilled microcentrifuge tubes.

    • Centrifuge the samples at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the supernatant to new, clean microcentrifuge tubes. Samples can be stored at -80°C until analysis.

  • Adenosine Quantification by HPLC:

    • Analyze the collected supernatants for adenosine concentration using a validated HPLC method. A common method involves a C18 reverse-phase column with a mobile phase of phosphate buffer and acetonitrile, with UV detection at 260 nm.[2]

    • Prepare a standard curve with known concentrations of adenosine to quantify the amount in the samples.

Experimental Workflow

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Sample Collection & Processing cluster_3 Analysis A Seed Cells in 24-well Plate B Allow Cells to Adhere Overnight A->B C Wash Cells with PBS B->C D Add Serum-Free Medium C->D E Add AMP-CP (Varying Concentrations) D->E F Pre-incubate for 30 min E->F G Add AMP (Substrate) F->G H Incubate for 1 hour G->H I Collect Supernatant H->I J Centrifuge to Remove Debris I->J K Store Supernatant at -80°C J->K L Quantify Adenosine by HPLC K->L M Data Analysis L->M

Figure 2: Workflow for evaluating the effect of AMP-CP on adenosine concentration.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in a table to clearly present the dose-dependent inhibitory effect of AMP-CP on adenosine production.

AMP-CP Concentration (µM)Adenosine Concentration (µM)% Inhibition
0 (Control)15.2 ± 1.80%
112.5 ± 1.517.8%
108.9 ± 1.141.4%
504.1 ± 0.773.0%
1002.3 ± 0.484.9%
2001.5 ± 0.390.1%

Table 1: Example data showing the effect of increasing concentrations of AMP-CP on the production of adenosine from 100 µM AMP in a cell-based assay. Values are presented as mean ± standard deviation.

Conclusion

The protocols described in these application notes provide a robust framework for researchers to evaluate the inhibitory effect of AMP-CP on CD73 activity and subsequent adenosine production. The use of HPLC for adenosine quantification ensures accurate and reproducible results.[3] The provided diagrams and data table structure offer clear guidance for experimental design and data presentation. This methodology is essential for studies investigating the role of the CD73-adenosine axis in various physiological and disease states.

References

Application of AMP-CP in the Study of Nucleotide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AMP-CP and its Role in Nucleotide Metabolism

Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP), also known as α,β-methylene ADP, is a non-hydrolyzable analog of adenosine monophosphate (AMP). Its primary application in the study of nucleotide metabolism is as a potent and selective competitive inhibitor of ecto-5'-nucleotidase (CD73). CD73 is a key cell-surface enzyme that catalyzes the dephosphorylation of extracellular AMP into adenosine. This final step in the conversion of extracellular adenosine triphosphate (ATP) to adenosine is a critical control point in purinergic signaling.

Extracellular adenosine plays a significant role in a wide array of physiological and pathophysiological processes, including neurotransmission, inflammation, and immune responses. By blocking the production of adenosine, AMP-CP serves as an invaluable tool for researchers to investigate the roles of CD73 and extracellular adenosine in these processes. In the context of drug development, particularly in immuno-oncology, inhibitors of CD73, such as AMP-CP and its derivatives, are being actively investigated for their potential to reverse adenosine-mediated immunosuppression within the tumor microenvironment.

Signaling Pathway of Extracellular Adenosine Production

Extracellular ATP, released from cells due to stress, damage, or active secretion, is sequentially hydrolyzed by a cascade of ectonucleotidases. The primary pathway involves the conversion of ATP to ADP and then to AMP by ecto-nucleoside triphosphate diphosphohydrolase-1 (NTPDase1 or CD39). Subsequently, ecto-5'-nucleotidase (CD73) hydrolyzes AMP to adenosine. AMP-CP specifically inhibits this final step.

ExtracellularAdenosineProduction cluster_extracellular Extracellular Space ATP ATP ADP ADP ATP->ADP Pi AMP AMP ADP->AMP Pi Adenosine Adenosine AMP->Adenosine Pi P1_Receptor P1 Receptor (e.g., A2A) Adenosine->P1_Receptor Activates AMPCP AMP-CP CD73 CD73 (ecto-5'-nucleotidase) This compound->CD73 CD39 CD39 (NTPDase1)

Caption: Extracellular adenosine production pathway and the inhibitory action of AMP-CP.

Quantitative Data Summary

The inhibitory potency of AMP-CP and its analogs on CD73 has been quantified in several studies. The following table summarizes key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

CompoundEnzyme SourceKiIC50Reference
AMP-CP (this compound)Human deglycosylated CD7359 nM0.56 µM[1]
AMP-CP (this compound)Recombinant soluble human CD73 (glycosylated)88.4 nM-[1]
AMP-CP (this compound)Membrane-bound CD73 (various cell lines)150-200 nM-[1]
GMPCPHuman deglycosylated CD73135 nM1.42 µM[1]
CMPCPHuman deglycosylated CD73304 nM3.20 µM[1]
dUMPCPHuman deglycosylated CD73374 nM3.94 µM[1]

Experimental Protocols

Ecto-5'-Nucleotidase (CD73) Activity Assay using Malachite Green

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.

Principle: The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is measured to determine the amount of phosphate produced, which is directly proportional to the enzyme activity.

Materials:

  • Recombinant human CD73 or cell lysates/membranes expressing CD73

  • AMP (substrate)

  • AMP-CP (inhibitor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

    • Solution C: 34% (v/v) sodium citrate.

    • Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B, and then add 1 volume of Triton X-100. This solution should be freshly prepared.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Add 20 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of various concentrations of AMP-CP (or vehicle control) to the appropriate wells.

    • Add 10 µL of the CD73 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 10 µL of AMP substrate solution to each well to initiate the reaction. The final concentration of AMP should be at or near the Km value for CD73.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 620-640 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of phosphate produced in each well from the standard curve.

    • Determine the percent inhibition for each concentration of AMP-CP and calculate the IC50 value.

HPLC-Based Assay for Adenosine Production

This method provides a direct measurement of the product of the CD73 reaction, adenosine.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the amount of adenosine produced from the enzymatic reaction of CD73 with AMP.

Materials:

  • CD73 enzyme source

  • AMP (substrate)

  • AMP-CP (inhibitor)

  • Assay Buffer: As described for the Malachite Green assay.

  • Perchloric acid (for reaction termination)

  • Potassium phosphate (for neutralization)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube containing Assay Buffer, CD73 enzyme, and various concentrations of AMP-CP (or vehicle control).

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding AMP.

    • Incubate at 37°C for a specific time.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a small volume of ice-cold perchloric acid.

    • Centrifuge to pellet the precipitated protein.

    • Neutralize the supernatant with potassium phosphate.

    • Centrifuge to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Separate the nucleotides and nucleosides using a suitable mobile phase gradient (e.g., a gradient of methanol in a phosphate buffer).

    • Detect adenosine by monitoring the absorbance at 254 nm.

  • Data Analysis:

    • Quantify the adenosine peak by comparing its area to a standard curve of known adenosine concentrations.

    • Calculate the rate of adenosine production and the percent inhibition by AMP-CP.

Application Notes

  • Studying Adenosine-Mediated Immunosuppression: AMP-CP can be used in co-culture experiments with immune cells (e.g., T cells) and cancer cells that express CD73. By inhibiting adenosine production, researchers can assess the impact of adenosine on T cell proliferation, cytokine production, and cytotoxic activity.

  • Investigating Purinergic Signaling in the Nervous System: In neurobiology, AMP-CP can be used to block the local production of adenosine in neuronal and glial cell cultures or in brain slice preparations. This allows for the study of the role of endogenously produced adenosine in modulating synaptic transmission and neuronal excitability.

  • Elucidating the Role of CD73 in Vascular Biology: AMP-CP can be applied to studies involving endothelial cells to investigate the contribution of CD73-derived adenosine to processes such as angiogenesis, vascular permeability, and inflammation.

  • Drug Screening and Development: AMP-CP serves as a valuable positive control and reference compound in high-throughput screening assays designed to identify novel small-molecule inhibitors of CD73 for therapeutic applications.

Experimental Workflow for Assessing CD73 Inhibition

The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound like AMP-CP on CD73 activity.

ExperimentalWorkflow cluster_workflow Workflow for CD73 Inhibition Assay cluster_detection Detection Methods A Prepare Reagents: - CD73 Enzyme - AMP Substrate - AMP-CP (Inhibitor) - Assay Buffer B Plate Setup: - Add Buffer, Inhibitor, and Enzyme - Pre-incubate A->B C Initiate Reaction: - Add AMP Substrate - Incubate at 37°C B->C D Reaction Termination & Detection C->D E Data Analysis: - Calculate % Inhibition - Determine IC50/Ki D->E D1 Malachite Green Assay (Phosphate Detection) D2 HPLC Analysis (Adenosine Detection) D3 Luciferase-Based Assay (AMP Depletion)

References

Methodologies for Assessing the Pharmacokinetics of α,β-Methyleneadenosine 5'-Triphosphate (Ampcp)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

α,β-Methyleneadenosine 5'-triphosphate (Ampcp), a non-selective P2 purinoceptor agonist and a known inhibitor of ecto-5'-nucleotidase (CD73) and adenylate cyclase, is a critical tool in studying purinergic signaling. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—is paramount for the accurate interpretation of in vivo studies and for any potential therapeutic development. These application notes provide a comprehensive overview of the methodologies and experimental protocols for assessing the pharmacokinetics of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document presents standardized protocols and illustrative data to guide researchers in their study design.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for designing appropriate pharmacokinetic studies.

PropertyValueReference
Molecular Formula C₁₁H₁₅N₅Na₃O₁₂P₃
Molecular Weight 571.15 g/mol
Solubility Soluble to 100 mM in water
Purity ≥98% (HPLC)
Storage Store at -20°C

I. Absorption

The assessment of absorption determines the rate and extent to which this compound enters the systemic circulation. Due to its hydrophilic nature and charge at physiological pH, oral bioavailability is expected to be low.

A. In Vitro Permeability Assessment: Caco-2 Permeability Assay

This assay is a standard method to predict in vivo intestinal absorption of a compound.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane of a transwell insert and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in the transport buffer at a relevant concentration (e.g., 10 µM).

  • Experiment Initiation:

    • For apical to basolateral (A-B) permeability, add the this compound dosing solution to the apical side and fresh transport buffer to the basolateral side.

    • For basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.

Illustrative Data:

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
This compound (Hypothetical) A-B0.53.0Low
Propranolol (High Permeability Control) A-B25.01.1High
Atenolol (Low Permeability Control) A-B0.81.0Low

II. Distribution

Distribution studies describe the reversible transfer of a drug from the bloodstream to various tissues. Key parameters include plasma protein binding and tissue distribution.

A. Plasma Protein Binding: Equilibrium Dialysis

This protocol determines the fraction of this compound bound to plasma proteins, which influences its availability to exert pharmacological effects.

Protocol:

  • Apparatus Setup: Prepare a dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Sample Preparation: Add plasma to one chamber and a buffer solution (e.g., phosphate-buffered saline) containing this compound to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of this compound in both chambers using LC-MS/MS.

  • Calculation: Calculate the percentage of this compound bound to plasma proteins.

Illustrative Data:

SpeciesThis compound Concentration (µM)Percent Bound (Hypothetical)
Human Plasma115%
Rat Plasma112%

III. Metabolism

Metabolism involves the enzymatic conversion of a drug into other compounds (metabolites). This is a crucial determinant of a drug's half-life and potential for drug-drug interactions.

A. In Vitro Metabolic Stability: Liver Microsomal Stability Assay

This assay assesses the susceptibility of this compound to metabolism by cytochrome P450 (CYP) enzymes in the liver.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes, a regenerating system for NADPH (e.g., an NADPH-regenerating system solution), and buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding this compound.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • Analysis: Analyze the remaining concentration of this compound in the supernatant using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Illustrative Data:

SpeciesIn Vitro t½ (min) (Hypothetical)Intrinsic Clearance (µL/min/mg protein) (Hypothetical)Metabolic Stability Classification
Human Liver Microsomes> 60< 12High
Rat Liver Microsomes4525Moderate

IV. Excretion

Excretion studies determine the routes and rate of elimination of the drug and its metabolites from the body.

A. In Vivo Excretion Study in Rodents

This protocol outlines a basic study to identify the primary routes of excretion for this compound.

Protocol:

  • Animal Dosing: Administer a single dose of this compound to rodents (e.g., rats) via intravenous injection.

  • Housing: House the animals in metabolic cages that allow for the separate collection of urine and feces.

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Processing:

    • Measure the volume of urine and homogenize.

    • Homogenize the feces in an appropriate solvent.

  • Quantification: Analyze the concentration of this compound in the processed urine and feces samples.

  • Data Analysis: Calculate the percentage of the administered dose excreted in urine and feces over time.

Illustrative Data:

Route of ExcretionPercent of Administered Dose Excreted (0-48h) (Hypothetical)
Urine85%
Feces5%
Total Recovery 90%

V. Visualizations

Signaling Pathway of Purinergic System

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane ATP ATP ADP ADP ATP->ADP hydrolysis CD39 CD39 (Ectonucleotidase) P2R P2 Receptors ATP->P2R activates AMP AMP ADP->AMP hydrolysis Ado Adenosine AMP->Ado hydrolysis CD73 CD73 (Ecto-5'-nucleotidase) This compound This compound This compound->CD73 inhibits This compound->P2R activates CD39->ADP CD39->AMP CD73->Ado

Caption: Purinergic signaling pathway showing the action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_study_design Study Design cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Dose_Route Determine Dose and Route (e.g., 5 mg/kg IV) Animal_Model->Dose_Route Sampling_Schedule Define Sampling Schedule Dose_Route->Sampling_Schedule Dosing Administer this compound Sampling_Schedule->Dosing Blood_Sampling Collect Blood Samples Dosing->Blood_Sampling Plasma_Separation Process Blood to Plasma Blood_Sampling->Plasma_Separation Sample_Extraction Extract this compound from Plasma Plasma_Separation->Sample_Extraction LCMS_Analysis Quantify this compound via LC-MS/MS Sample_Extraction->LCMS_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½) LCMS_Analysis->PK_Parameters Reporting Generate Study Report PK_Parameters->Reporting

Caption: Workflow for a typical in vivo pharmacokinetic study.

ADME Process Logical Relationship

ADME_Process cluster_intake Drug Intake cluster_body Body Administration Drug Administration (e.g., Oral, IV) Absorption Absorption (Entry into blood) Administration->Absorption Distribution Distribution (Blood <=> Tissues) Absorption->Distribution Metabolism Metabolism (Mainly Liver) Distribution->Metabolism Excretion Excretion (Kidney, Bile) Distribution->Excretion Metabolism->Excretion

Practical Guide to Using Ampcp in Immunology Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(α,β-methylene)diphosphate (Ampcp), also known as APCP, is a stable analog of adenosine monophosphate (AMP) and a potent competitive inhibitor of ecto-5'-nucleotidase (CD73). In the field of immunology, particularly in immuno-oncology, the CD73-adenosine axis is a critical pathway for immune suppression. CD73, an enzyme expressed on various immune and tumor cells, catalyzes the dephosphorylation of extracellular AMP into adenosine.[1][2] High concentrations of adenosine in the tumor microenvironment suppress the activity of immune effector cells, such as T cells, thereby allowing tumors to evade immune surveillance.[1][2] this compound is an invaluable tool for studying the role of CD73 in these processes and for the development of novel CD73 inhibitors.

These application notes provide a practical guide to using this compound in key immunology assays, including detailed protocols, data interpretation, and visualization of the underlying biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of CD73 by binding to its active site.[3] This prevents the hydrolysis of AMP to adenosine, thereby blocking the immunosuppressive effects of adenosine. By using this compound, researchers can effectively investigate the consequences of CD73 inhibition on various immune cell functions.

Key Applications in Immunology Assays

This compound is widely used in a variety of immunology assays to:

  • Validate CD73 Inhibition: Serve as a positive control in screening assays for novel CD73 inhibitors.[4]

  • Investigate Immune Cell Function: Elucidate the role of the CD73-adenosine pathway in modulating the activity of T cells, dendritic cells, and other immune cells.

  • Characterize the Tumor Microenvironment: Study the contribution of CD73-mediated immunosuppression to tumor growth and metastasis.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound in various immunology assays.

ParameterValueCell Type/Assay ConditionReference
IC50 3.8 ± 0.8 nMHuman soluble CD73 enzyme (biochemical assay)[3]
IC50 ~3.5 nMU138 MG glioblastoma cells (cell-based assay)[5]
Inhibitory Concentration 100 µMMDA-MB-231 and SUM149-PT cells (CD73 activity assay)[6]
Inhibitory Concentration 10 µMU138 MG glioblastoma cells (CD73 activity assay)[5]

Experimental Protocols

CD73 Inhibition Assay using Malachite Green

This protocol describes how to measure the inhibition of CD73 activity by this compound using a malachite green-based phosphate detection assay. The assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP.

Materials:

  • Recombinant human soluble CD73 enzyme

  • This compound

  • Adenosine monophosphate (AMP) or Cytidine monophosphate (CMP) as substrate[3]

  • Phosphate-free assay buffer (e.g., 20 mM HEPES, 137 mM NaCl, 0.001% Tween 20)[3]

  • Malachite Green Phosphate Detection Kit

  • 96-well microplate

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in phosphate-free buffer.

    • Prepare a stock solution of AMP or CMP in phosphate-free buffer. The final concentration should be close to the Km value (e.g., 45 µM for CMP).[3]

    • Prepare the recombinant CD73 enzyme solution in phosphate-free buffer (e.g., 0.34 nM).[3]

  • Assay Setup:

    • Add 25 µL of phosphate-free buffer to the wells of a 96-well plate.

    • Add 5 µL of serially diluted this compound to the wells. For a positive control, add buffer instead of this compound. For a negative control, add buffer and no enzyme.

    • Add 10 µL of the CD73 enzyme solution to all wells except the negative control.

    • Incubate the plate at 37°C for 20 hours to allow the inhibitor to bind to the enzyme.[3]

  • Enzymatic Reaction:

    • Add 10 µL of the substrate (AMP or CMP) to all wells to start the reaction.

    • Incubate the plate at 37°C for 15 minutes.[3]

  • Phosphate Detection:

    • Stop the reaction and measure the phosphate concentration by adding the Malachite Green reagent according to the manufacturer's protocol.

    • Read the absorbance at the recommended wavelength (e.g., 620-640 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a non-linear regression curve.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of CD73 inhibition by this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • This compound

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

  • CFSE staining solution

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • 96-well round-bottom plate

  • Flow cytometer

Protocol:

  • Cell Preparation and Staining:

    • Isolate PBMCs or T cells from whole blood.

    • Label the cells with CFSE according to the manufacturer's protocol. This involves incubating the cells with CFSE, followed by quenching the staining reaction and washing the cells.

  • Assay Setup:

    • Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate.

    • Add 50 µL of this compound at various concentrations to the designated wells. Use medium as a control.

    • Add 50 µL of T-cell activation stimuli to all wells except for the unstimulated control.

  • Cell Culture:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired.

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

  • Data Analysis:

    • Gate on the T-cell population of interest.

    • Quantify the percentage of proliferated cells in the presence and absence of this compound.

    • Compare the proliferation profiles to determine the effect of CD73 inhibition.

Cytokine Release Assay

This protocol describes how to measure the effect of this compound on cytokine production by immune cells.

Materials:

  • PBMCs or a specific immune cell population

  • This compound

  • Stimulating agent (e.g., LPS for monocytes, anti-CD3/CD28 for T cells)

  • Complete cell culture medium

  • 96-well flat-bottom plate

  • ELISA or multiplex cytokine assay kit (e.g., for TNF-α, IFN-γ, IL-10)

Protocol:

  • Cell Seeding:

    • Seed the immune cells in a 96-well flat-bottom plate at an appropriate density (e.g., 2 x 10^5 cells/well).

  • Treatment and Stimulation:

    • Add this compound at various concentrations to the wells.

    • Add the stimulating agent to induce cytokine production.

    • Include appropriate controls (unstimulated cells, stimulated cells without this compound).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a suitable time period (e.g., 24-48 hours), depending on the cytokine of interest.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant from each well.

  • Cytokine Measurement:

    • Measure the concentration of the desired cytokines in the supernatant using an ELISA or a multiplex cytokine assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Compare the cytokine levels in the this compound-treated groups to the control groups to determine the effect of CD73 inhibition.

Visualizations

CD73 Signaling Pathway and this compound Inhibition

CD73_Pathway CD73 signaling pathway and this compound inhibition. cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., T cell) ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine AdenosineReceptor Adenosine Receptor (e.g., A2A) Adenosine->AdenosineReceptor Binds This compound This compound CD73 CD73 (ecto-5'-nucleotidase) This compound->CD73 Inhibits CD39 CD39 cAMP cAMP AdenosineReceptor->cAMP PKA PKA cAMP->PKA Activates ImmuneSuppression Immune Suppression (↓ Proliferation, ↓ Cytokine release) PKA->ImmuneSuppression Leads to

Caption: CD73 pathway and this compound's inhibitory action.

Experimental Workflow for a CD73 Inhibition Assay

CD73_Inhibition_Workflow start Start reagent_prep Prepare Reagents (this compound, Substrate, Enzyme) start->reagent_prep plate_setup Set up 96-well plate (Controls, this compound dilutions) reagent_prep->plate_setup enzyme_add Add CD73 Enzyme plate_setup->enzyme_add pre_incubation Pre-incubate at 37°C enzyme_add->pre_incubation substrate_add Add Substrate (AMP/CMP) pre_incubation->substrate_add reaction Incubate at 37°C substrate_add->reaction detection Add Malachite Green Reagent reaction->detection readout Measure Absorbance detection->readout analysis Data Analysis (% Inhibition, IC50) readout->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ampcp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ampcp experiments. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and provide answers to frequently asked questions encountered during their work with α,β-Methyleneadenosine 5'-diphosphate (this compound).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I observing incomplete or lower-than-expected inhibition of 5'-nucleotidase (CD73) activity with this compound?

Answer:

Several factors can contribute to reduced or incomplete inhibition of 5'-nucleotidase (CD73) by this compound. Here are some common causes and troubleshooting steps:

  • Sub-optimal Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. The inhibitory constant (Ki) for this compound can vary depending on the enzyme source (species, recombinant vs. native) and experimental conditions.[1] It is recommended to perform a dose-response curve to determine the IC50 and optimal inhibitory concentration for your specific system.

  • Enzyme Concentration: High concentrations of the enzyme can lead to rapid substrate turnover, making it appear as if the inhibitor is less effective. Consider reducing the enzyme concentration in your assay.

  • Substrate Concentration: The inhibitory effect of a competitive inhibitor like this compound is dependent on the substrate (AMP) concentration. High concentrations of AMP will compete with this compound for binding to the active site, reducing its apparent potency. If possible, use a substrate concentration at or below the Km for AMP.

  • Inhibitor Purity and Stability: Verify the purity of your this compound stock. Impurities can interfere with the assay. While designed to be non-hydrolyzable, some breakdown of this compound can occur over time, especially with improper storage.[2] Prepare fresh solutions and store them as recommended by the manufacturer, typically at -20°C.

  • Assay Conditions: Factors such as pH, temperature, and buffer composition can influence both enzyme activity and inhibitor binding. Ensure these parameters are optimized and consistent across experiments.

Troubleshooting Workflow for Incomplete Inhibition:

start Incomplete Inhibition Observed check_conc Verify this compound Concentration (Dose-Response Curve) start->check_conc check_enzyme Optimize Enzyme Concentration check_conc->check_enzyme If concentration is optimal check_substrate Check Substrate (AMP) Concentration check_enzyme->check_substrate If enzyme conc. is optimal check_purity Assess this compound Purity and Solution Freshness check_substrate->check_purity If substrate conc. is optimal check_conditions Review Assay Conditions (pH, Temp, Buffer) check_purity->check_conditions If purity is confirmed resolve Inhibition Matches Expected Levels check_conditions->resolve If conditions are optimal

Caption: A logical workflow for troubleshooting incomplete inhibition in this compound experiments.

FAQ 2: I'm observing paradoxical effects, such as an increase in signaling or a cellular response that is contrary to inhibition. What could be the cause?

Answer:

Paradoxical effects with this compound can be perplexing but often point towards off-target effects or complex biological regulation. Here are the primary considerations:

  • Off-Target Effects on Adenosine Receptors: this compound is an analog of adenosine diphosphate and can potentially interact with other purinergic receptors, most notably adenosine receptors (e.g., A1, A2A, A2B, A3).[1] Activation of these G-protein coupled receptors can trigger various downstream signaling cascades, including modulation of cyclic AMP (cAMP) levels, which could lead to unexpected cellular responses.[3][4] To investigate this, consider using specific adenosine receptor antagonists in conjunction with this compound to see if the paradoxical effect is blocked.

  • Involvement of Other Ectonucleotidases: While this compound is a potent inhibitor of ecto-5'-nucleotidase (CD73), it may have weaker or no effects on other ectonucleotidases that can also hydrolyze ATP and ADP. The accumulation of other nucleotides could lead to the activation of other purinergic receptors.

  • Complex Cellular Signaling Networks: The inhibition of adenosine production by this compound can have widespread and sometimes counterintuitive effects on cellular signaling. Adenosine is a key signaling molecule with diverse roles in inflammation, neurotransmission, and cell growth. By blocking its production, you may be altering a delicate balance in a signaling network, leading to compensatory or feedback mechanisms that produce the observed paradoxical effect.

Signaling Pathway: this compound's Primary Target and Potential Off-Target Effects

cluster_0 Extracellular Space cluster_1 Intracellular Space AMP AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Adenosine Adenosine AR Adenosine Receptor (e.g., A2A) Adenosine->AR CD73->Adenosine Inhibited by this compound This compound This compound This compound->CD73 This compound->AR Potential Off-Target Interaction AC Adenylyl Cyclase AR->AC Activates/Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: Diagram illustrating this compound's inhibition of CD73 and potential off-target effects on adenosine receptors.

FAQ 3: My results show high variability between experiments. What are the likely sources of this inconsistency?

Answer:

High variability in this compound experiments can stem from several sources, ranging from reagent handling to assay setup.

  • Reagent Preparation and Storage: As mentioned, the stability of this compound solutions can be a factor. Ensure consistent preparation of fresh solutions. Aliquoting stocks can prevent multiple freeze-thaw cycles. The same applies to the enzyme and substrate solutions.

  • Assay Timing and Kinetics: For kinetic assays, it is crucial to measure the initial reaction rates. If measurements are taken too late, substrate depletion or product inhibition can lead to non-linear reaction rates and variability.

  • Pipetting Accuracy: Seemingly minor pipetting errors, especially with small volumes of concentrated stocks, can lead to significant variations in final concentrations. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Cell-Based Assay Variables: If you are working with cell cultures, factors such as cell passage number, confluency, and overall cell health can significantly impact the expression of ecto-5'-nucleotidase and the cellular response to this compound. Standardize your cell culture conditions rigorously.

  • Incomplete Hydrolysis of Analogs: While designed to be non-hydrolyzable, some ATP analogs can be slowly hydrolyzed by certain enzymes.[2] This can lead to a gradual decrease in the effective concentration of the inhibitor and an increase in the concentration of the product (adenosine), causing variability over time.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against ecto-5'-nucleotidase (CD73) from different sources. Note that these values can vary based on experimental conditions.

Enzyme SourceKi Value (nM)Assay ConditionsReference
Human deglycosylated CD7359Recombinant enzyme[1]
Human glycosylated CD7388.4Recombinant soluble enzyme[1]
Human membrane-bound CD73150-200Expressed in cell lines[1]
Rat CD73197[1]

Key Experimental Protocols

Protocol 1: 5'-Nucleotidase (CD73) Activity Assay (Malachite Green-based)

This protocol is adapted from methodologies described for measuring the activity of ecto-5'-nucleotidase.[1]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme (typically pH 7.4).

    • Substrate Solution: Prepare a stock solution of AMP in the assay buffer.

    • Inhibitor Solution: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Malachite Green Reagent: Prepare a solution of malachite green and ammonium molybdate. This reagent will react with the free phosphate produced by the enzyme reaction.

    • Enzyme Solution: Prepare a solution of the 5'-nucleotidase enzyme (recombinant or from a biological sample) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the this compound solution (or vehicle for control), and the enzyme solution.

    • Pre-incubate the plate for a specified time (e.g., 10 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the AMP substrate to all wells.

    • Incubate for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the malachite green reagent.

    • Allow color to develop for a specified time (e.g., 15-20 minutes).

    • Measure the absorbance at a wavelength of ~620-650 nm.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Experimental Workflow for 5'-Nucleotidase Activity Assay

start Start Assay add_reagents Add Buffer, this compound, and Enzyme to Plate start->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Add AMP Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Malachite Green Reagent to Stop incubate->stop_reaction develop_color Allow Color to Develop stop_reaction->develop_color read_absorbance Measure Absorbance at ~630 nm develop_color->read_absorbance analyze Analyze Data (Calculate % Inhibition, IC50) read_absorbance->analyze end End analyze->end

Caption: A step-by-step workflow for performing a 5'-nucleotidase activity assay.

References

Technical Support Center: Optimizing AMPCP for CD73 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing α,β-Methyleneadenosine 5'-diphosphate (AMPCP) to achieve maximum inhibition of CD73.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing high background signal in my Malachite Green-based CD73 activity assay. What are the possible causes and solutions?

A1: High background in a Malachite Green assay can obscure the signal from CD73-mediated phosphate release. Here are common causes and troubleshooting steps:

  • Contaminating Phosphate: Free phosphate in your reagents is a primary cause of high background.

    • Solution: Use high-purity, phosphate-free water and reagents. Prepare fresh buffers and solutions. Ensure all glassware and plasticware are thoroughly rinsed with phosphate-free water.[1]

  • Reagent Instability: The Malachite Green reagent itself can be unstable.

    • Solution: Prepare the Malachite Green working solution fresh on the day of the experiment. Store stock solutions as recommended by the manufacturer, typically in the dark and at 4°C.[1]

  • Sample Interference: Components in your sample, such as detergents or high protein concentrations, can interfere with the assay.[1]

    • Solution: Include a "no enzyme" control with your sample to determine its intrinsic background. If interference is high, consider sample purification steps like protein precipitation.[1] Run a standard curve in the same buffer as your samples to account for matrix effects.

  • Spontaneous Substrate Hydrolysis: The substrate (AMP) can undergo non-enzymatic hydrolysis, releasing phosphate.

    • Solution: Prepare the substrate solution fresh. Include a "no enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your experimental values.

Q2: My dose-response curve for this compound inhibition is not sigmoidal, or I am seeing inconsistent IC50 values. What could be wrong?

A2: An irregular dose-response curve or variable IC50 values often point to issues with experimental setup or reagent integrity.

  • This compound Degradation: this compound, like many nucleotide analogs, can be susceptible to degradation.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Incorrect Substrate Concentration: The concentration of the substrate (AMP) will influence the apparent IC50 of a competitive inhibitor like this compound.

    • Solution: Ensure the AMP concentration is kept constant across all wells and is ideally at or below the Km of the enzyme for AMP. This will provide a more accurate determination of the IC50 value.

  • Enzyme Concentration and Activity: The amount of active CD73 enzyme can affect the inhibition curve.

    • Solution: Use a consistent concentration of recombinant CD73 or a consistent number of cells for cell-based assays. Ensure the enzyme is active by including a positive control (no inhibitor).

  • Incubation Times: Insufficient or excessive incubation times can lead to inaccurate results.

    • Solution: Optimize the pre-incubation time of the enzyme with this compound to allow for binding to reach equilibrium. The reaction time with the substrate should be within the linear range of the assay.

Q3: What are typical starting concentrations for this compound in a CD73 inhibition experiment?

A3: The optimal concentration of this compound will depend on the specific experimental conditions, including the source of CD73 (recombinant vs. cell-surface) and the substrate concentration. Based on published data, a good starting point for generating a dose-response curve would be to use a serial dilution of this compound that brackets the expected IC50 value. A broad range from 1 nM to 100 µM is often a good starting point for initial experiments.

Q4: How can I be sure that the inhibition I am observing is specific to CD73?

A4: To confirm the specificity of this compound-mediated inhibition, several controls are essential:

  • Use a Known CD73 Inhibitor: Include a well-characterized, potent, and specific CD73 inhibitor as a positive control for inhibition.

  • Cell-Based Assay Controls: In cell-based assays, use a CD73-negative cell line as a negative control to ensure the observed activity is dependent on CD73 expression.

  • Enzyme Specificity: If using purified enzyme, ensure its purity and specific activity.

Data Presentation

The inhibitory potency of this compound against CD73 can vary depending on the experimental system. The following table summarizes reported IC50 values for this compound in different assays.

CD73 SourceAssay TypeSubstrate (AMP) ConcentrationReported IC50
Soluble Human Recombinant CD73Biochemical (Malachite Green)Not Specified3.8 ± 0.8 nM
Endogenous Membrane-Bound CD73 (A375 cells)Cell-BasedNot Specified16 ± 5 nM
Endogenous Membrane-Bound CD73 (EMT6 cells)Cell-BasedNot Specified130 ± 8 nM

Note: IC50 values are highly dependent on assay conditions, particularly substrate concentration for competitive inhibitors like this compound.

Experimental Protocols

Protocol 1: Biochemical CD73 Inhibition Assay using Malachite Green

This protocol describes the determination of CD73 inhibition by this compound using a colorimetric Malachite Green-based assay to detect the release of inorganic phosphate (Pi).

Materials:

  • Recombinant Human CD73

  • This compound

  • Adenosine 5'-monophosphate (AMP)

  • CD73 Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl2, pH 7.5)

  • Malachite Green Reagent

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and perform serial dilutions in CD73 Assay Buffer to create a range of concentrations for the dose-response curve.

    • Prepare a working solution of recombinant CD73 in CD73 Assay Buffer.

    • Prepare a stock solution of AMP in CD73 Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to the appropriate wells:

      • Blank (No Enzyme): CD73 Assay Buffer.

      • Positive Control (No Inhibitor): CD73 enzyme solution and solvent control (e.g., DMSO).

      • Test Wells: CD73 enzyme solution and serial dilutions of this compound.

    • Adjust the volume in all wells to be equal with CD73 Assay Buffer.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.

  • Initiate Reaction:

    • Add the AMP solution to all wells to initiate the enzymatic reaction. The final concentration of AMP should be at or below the Km of the enzyme.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time that falls within the linear range of the reaction.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will react with the free phosphate generated.

    • Incubate at room temperature for 10-20 minutes to allow for color development.

  • Measurement:

    • Read the absorbance of the plate at a wavelength between 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based CD73 Inhibition Assay

This protocol outlines a method to measure the inhibition of cell-surface CD73 by this compound on intact cells.

Materials:

  • CD73-expressing cell line (e.g., MDA-MB-231, A375)

  • CD73-negative cell line (for control)

  • Cell culture medium

  • This compound

  • Adenosine 5'-monophosphate (AMP)

  • Assay buffer (e.g., phosphate-free buffer like Tris-buffered saline)

  • Method for detecting adenosine or phosphate (e.g., HPLC, LC-MS/MS, or a coupled enzymatic assay)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Seed the CD73-expressing and CD73-negative cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • The next day, gently wash the cells with assay buffer.

    • Add fresh assay buffer containing serial dilutions of this compound or solvent control to the appropriate wells.

  • Pre-incubation:

    • Pre-incubate the cells with the inhibitor at 37°C for 30-60 minutes.

  • Substrate Addition:

    • Add AMP to all wells to a final concentration appropriate for the assay.

  • Incubation:

    • Incubate the plate at 37°C for a time period determined to be in the linear range of product formation.

  • Sample Collection:

    • Carefully collect the supernatant from each well.

  • Product Detection:

    • Analyze the collected supernatant for the amount of adenosine produced (e.g., by HPLC or LC-MS/MS) or phosphate generated (e.g., using the Malachite Green assay as described in Protocol 1).

  • Data Analysis:

    • Calculate the percent inhibition of CD73 activity for each this compound concentration compared to the control wells.

    • Determine the IC50 value by plotting the percent inhibition against the this compound concentration.

Visualizations

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Membrane ATP ATP ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine CD73 CD73 AdenosineReceptor Adenosine Receptor Adenosine->AdenosineReceptor This compound This compound This compound->CD73

Caption: CD73 Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrate, this compound) assay_setup Assay Setup in 96-well Plate (Controls and Test Wells) start->assay_setup preincubation Pre-incubate with this compound (37°C, 15-30 min) assay_setup->preincubation reaction_initiation Initiate Reaction with AMP preincubation->reaction_initiation incubation Incubate at 37°C (Linear Range) reaction_initiation->incubation detection Stop Reaction and Detect Product (e.g., Malachite Green) incubation->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->data_analysis end End: Optimized this compound Concentration data_analysis->end

Caption: Workflow for Optimizing this compound Concentration.

References

Common issues with Ampcp stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AMP-CP (Adenosine 5'-(α,β-methylene)diphosphate) in long-term experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the course of your experiments with AMP-CP, focusing on stability and assay variability.

Question: My experimental results are inconsistent over time when using AMP-CP. What are the potential causes related to the stability of the compound?

Answer: Inconsistent results in long-term experiments involving AMP-CP can stem from several factors, even though it is a non-hydrolyzable analog of ADP. Here are some potential causes to investigate:

  • Chemical Stability: While the P-C-P (phosphonate) bond in AMP-CP is resistant to hydrolysis by nucleotidases, its overall stability can be influenced by the experimental conditions. Factors such as pH, temperature, and the presence of divalent metal ions can affect the molecule's integrity over extended periods. It is crucial to maintain consistent and optimal buffer conditions throughout your experiment.

  • Enzymatic Degradation: Although designed to be resistant to hydrolysis, some enzymes might exhibit unexpected activity. For instance, enzymes known as C-P lyases, which are involved in the degradation of compounds containing a carbon-phosphorus bond (like the herbicide glyphosate), could theoretically act on AMP-CP.[1] The presence of such enzymes in your experimental system, particularly in cell-based assays or with tissue homogenates, could lead to slow degradation of AMP-CP.

  • Interactions with Experimental Components: AMP-CP can interact with various components in your assay, including proteins, lipids, and other small molecules. These interactions could lead to sequestration of AMP-CP, reducing its effective concentration over time.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of your AMP-CP stock solution can lead to degradation. It is advisable to aliquot your stock solution into single-use volumes to minimize this.

Question: How can I assess the stability of my AMP-CP solution during a long-term experiment?

Answer: To monitor the stability of your AMP-CP solution, you can employ the following methods:

  • High-Performance Liquid Chromatography (HPLC): This is a reliable method to check for the degradation of AMP-CP. You can analyze aliquots of your stock solution or experimental samples at different time points to quantify the amount of intact AMP-CP.

  • Functional Assays: Periodically test the activity of your AMP-CP solution in a well-defined, short-term functional assay. A decrease in its inhibitory or binding activity would suggest degradation or loss of potency.

  • Control Experiments: Include appropriate controls in your long-term experiments. For example, you can run a parallel experiment with a freshly prepared AMP-CP solution at the end of your study to compare its effect with the solution that has been incubated for a long time.

Question: What are the optimal storage and handling conditions for AMP-CP to ensure its stability?

Answer: Proper storage and handling are critical for maintaining the stability of AMP-CP. Follow these guidelines:

  • Storage of Solid Compound: Store the solid form of AMP-CP at -20°C or below, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a buffer appropriate for your experiments (e.g., Tris-HCl or HEPES). The pH of the stock solution should be stable and ideally close to neutral. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: For long-term experiments, prepare fresh working solutions from your frozen stock. If the experiment requires prolonged incubation, consider the stability of AMP-CP in your specific experimental buffer at the incubation temperature.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about using AMP-CP in long-term research settings.

Question: Can AMP-CP be used in cell culture experiments for extended periods?

Answer: Yes, AMP-CP is often used in cell culture experiments as a stable antagonist of P2Y receptors. However, for long-term incubations (days to weeks), it is important to consider potential issues. The compound's stability in the culture medium at 37°C should be considered. While more stable than ATP or ADP, slow degradation is not impossible. Additionally, cellular processes could potentially modify or transport AMP-CP over time. It is advisable to replenish the medium with fresh AMP-CP periodically during very long-term experiments to maintain a constant effective concentration.

Question: Does the presence of divalent metal ions affect AMP-CP stability?

Answer: Yes, divalent metal ions such as Mg²⁺ and Ca²⁺ can chelate with the phosphate groups of AMP-CP. This interaction is often necessary for its binding to nucleotide-binding proteins. However, high concentrations of certain metal ions could potentially influence the stability of the phosphonate bond or promote aggregation over long periods. It is important to use concentrations of divalent metals that are appropriate for your experimental system and to maintain their consistency.

Question: Are there any known signaling pathways that are affected by long-term exposure to AMP-CP?

Answer: Long-term exposure to AMP-CP will primarily lead to sustained antagonism of P2Y receptors, particularly P2Y1, P2Y12, and P2Y13, which are activated by ADP. This can lead to downstream effects on signaling pathways regulated by these receptors. For instance, prolonged blockade of P2Y12 receptors can inhibit adenylyl cyclase, leading to a sustained decrease in intracellular cAMP levels.[2][3][4][5] This can, in turn, affect a multitude of cellular processes, including gene expression and cell proliferation.[3][4][5]

Experimental Protocols & Data

Table 1: Factors Influencing AMP-CP Stability in Long-Term Experiments
FactorPotential IssueRecommended Mitigation
Temperature Increased temperature can accelerate chemical degradation.Store stock solutions at ≤ -20°C. For long-term incubations at physiological temperatures, consider periodic replenishment.
pH Extremes of pH can lead to hydrolysis of the glycosidic bond or other modifications.Maintain a stable, near-neutral pH in your experimental buffer.
Divalent Metal Ions Can affect solubility and conformation; high concentrations may promote degradation.Use physiologically relevant concentrations of Mg²⁺ or Ca²⁺. Ensure consistent concentrations across experiments.
Enzymatic Activity Potential for slow degradation by enzymes like C-P lyases in biological samples.[1]Use purified systems where possible. In complex systems, monitor AMP-CP concentration over time.
Freeze-Thaw Cycles Can lead to degradation of the molecule.Aliquot stock solutions into single-use volumes.

Visualizations

Signaling Pathway of P2Y Receptors

The following diagram illustrates a generalized signaling pathway for G-protein coupled P2Y receptors, which can be antagonized by AMP-CP. Depending on the receptor subtype, coupling to different G proteins (Gq, Gi, Gs) will elicit distinct downstream effects.

P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AMP-CP AMP-CP (Antagonist) P2Y_receptor P2Y Receptor AMP-CP->P2Y_receptor Inhibits ADP ADP (Agonist) ADP->P2Y_receptor Activates G_protein G-protein (Gq/Gi/Gs) P2Y_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) / Activates (Gs) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP_cAMP ATP AC->ATP_cAMP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cAMP cAMP ATP_cAMP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream PKA_activation->Downstream

Caption: Generalized P2Y receptor signaling pathway.

References

How to address Ampcp solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adenosine 5'-(α,β-methylene)triphosphate (Ampcp). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing solubility challenges with this compound in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to relevant signaling pathways.

Troubleshooting Guide: Common this compound Solubility Issues

Q1: My this compound is not dissolving completely in water or buffer. What should I do?

A1: If you are encountering issues with dissolving this compound, consider the following troubleshooting steps:

  • Sonication: Sonicate the solution in a water bath for 5-10 minutes. This can help break up any aggregates and facilitate dissolution.

  • Gentle Warming: Briefly warm the solution to 30-37°C. A slight increase in temperature can improve the solubility of many compounds. However, avoid prolonged heating to prevent potential degradation.

  • pH Adjustment: this compound is a weak acid. Adjusting the pH of the solution can significantly impact its solubility. Try incrementally increasing the pH by adding a small amount of a dilute base (e.g., 0.1 M NaOH) while monitoring the dissolution. Many suppliers note solubility in PBS at a pH of 7.2.[1]

  • Start with a Higher pH Buffer: Instead of pure water, try dissolving the this compound directly in a buffer with a slightly alkaline pH (e.g., pH 7.5-8.0), such as Tris or HEPES.

Q2: I've prepared an this compound stock solution, but a precipitate has formed after storage. What happened and can I still use it?

A2: Precipitation upon storage can be due to several factors:

  • Concentration and Temperature: Highly concentrated solutions are more prone to precipitation, especially when stored at lower temperatures (e.g., 4°C or -20°C).

  • Buffer Composition: Certain buffers, particularly phosphate buffers, can sometimes form insoluble salts with compounds at high concentrations.

  • pH Shift: The pH of your solution may have shifted during storage, leading to decreased solubility.

To resolve this:

  • Re-dissolve: Gently warm the solution and sonicate as described in Q1 to see if the precipitate re-dissolves.

  • Check pH: Measure the pH of the solution and adjust if necessary.

  • Filter: If the precipitate does not re-dissolve, it is recommended to filter the solution through a 0.22 µm syringe filter to remove the precipitate before use. Note that this will lower the effective concentration of your stock solution.

  • Future Prevention: Consider preparing a slightly more dilute stock solution or storing it in smaller aliquots to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For most applications, sterile, deionized water is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] Buffers such as PBS (pH 7.2) are also commonly used, especially for preparing working solutions for biological assays.[1]

Q4: What is the maximum achievable concentration of this compound in aqueous solutions?

A4: The solubility of this compound can vary depending on the supplier and the specific salt form. However, concentrations of up to 100 mM in water have been reported.[2] In PBS (pH 7.2), a solubility of 10 mg/mL has also been documented.[1]

Q5: How should I store my this compound solutions?

A5: For long-term storage, it is recommended to store this compound stock solutions in aliquots at -20°C or -80°C. This minimizes degradation and prevents contamination from repeated freeze-thaw cycles. For short-term use (a few days), solutions can be stored at 4°C.

Q6: Is this compound stable in aqueous solutions?

A6: this compound is an ATP analog designed for greater stability against hydrolysis compared to ATP. However, like any nucleotide, it can be susceptible to degradation over long periods, especially at non-optimal pH or elevated temperatures. Following proper storage recommendations is crucial to maintain its integrity.

Quantitative Solubility Data

The solubility of this compound is influenced by the pH of the aqueous solution. As a weak acid, its solubility generally increases with higher pH. The following table provides an overview of this compound solubility in common laboratory solvents.

Solvent/BufferpHReported Solubility
Water~7.0Up to 100 mM[2]
Phosphate-Buffered Saline (PBS)7.210 mg/mL[1]

Note: The exact solubility can be batch-dependent. It is always recommended to perform a small-scale solubility test with a new batch of the compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound (solid form)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pH meter

Methodology:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile container. For a 1 mL 100 mM solution of this compound trisodium salt (MW: 571.15 g/mol ), you would weigh 57.1 mg.

  • Initial Dissolution: Add a portion of the sterile water (e.g., 80% of the final volume) to the this compound powder.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: If the solid is not fully dissolved, place the tube in a sonicator water bath and sonicate for 5-10 minute intervals until the solution is clear.

  • pH Adjustment (if necessary): Check the pH of the solution. If it is too acidic and the compound is not fully in solution, adjust the pH upwards by adding small increments of 0.1 M NaOH until the solid dissolves.

  • Final Volume: Once the this compound is completely dissolved, add sterile water to reach the final desired volume.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Adenylyl Cyclase Inhibition Assay using this compound

Objective: To determine the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

  • Cell membranes expressing the adenylyl cyclase of interest

  • This compound stock solution

  • ATP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and other activators/inhibitors as needed)

  • cAMP detection kit (e.g., ELISA or radioactive assay)

Methodology:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.

  • Reaction Setup: In a microplate or microcentrifuge tubes, add the following in order:

    • Assay buffer

    • This compound at various concentrations (or vehicle control)

    • Cell membranes

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at the desired assay temperature (e.g., 30°C) to allow this compound to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a known concentration of ATP.

  • Incubation: Incubate for a defined period (e.g., 10-20 minutes) at the assay temperature. The incubation time should be within the linear range of the reaction.

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

  • cAMP Detection: Measure the amount of cAMP produced using a suitable detection kit, following the manufacturer's instructions.

  • Data Analysis: Plot the adenylyl cyclase activity (cAMP produced) as a function of the this compound concentration to determine the IC50 value.

Visualizing this compound's Role in Signaling Pathways

P2X Receptor Activation Workflow

This compound, as a stable ATP analog, is a potent agonist for certain P2X receptors, which are ligand-gated ion channels. The following workflow illustrates the experimental logic for studying P2X receptor activation by this compound.

P2X_Activation_Workflow Start Prepare Cells Expressing P2X Receptors Load_Dye Load Cells with Ca2+ Indicator Dye (e.g., Fluo-4) Start->Load_Dye Wash Wash Cells to Remove Excess Dye Load_Dye->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Add_this compound Add this compound (or other agonists/antagonists) Baseline->Add_this compound Measure_Response Measure Fluorescence Change (Ca2+ Influx) Add_this compound->Measure_Response Analyze Analyze Data (e.g., EC50 determination) Measure_Response->Analyze

Caption: Experimental workflow for measuring P2X receptor activation using a Ca2+ influx assay.

This compound Inhibition of Adenylyl Cyclase Signaling Pathway

This compound can act as a competitive inhibitor of adenylyl cyclase, an enzyme that synthesizes cyclic AMP (cAMP) from ATP. This diagram shows the canonical G-protein coupled receptor (GPCR) pathway leading to cAMP production and how this compound interferes with this process.

Adenylyl_Cyclase_Inhibition cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP synthesizes Ligand Agonist Ligand Ligand->GPCR activates ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets This compound This compound This compound->AC inhibits

Caption: this compound competitively inhibits adenylyl cyclase, blocking cAMP production.

References

Mitigating Off-Target Effects of AMP-PCP in Cellular Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing AMP-PCP (β,γ-Methyleneadenosine 5'-triphosphate), a non-hydrolyzable ATP analog. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects in your cellular assays, ensuring the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is AMP-PCP and what is its primary mechanism of action?

AMP-PCP is a synthetic analog of adenosine triphosphate (ATP) where the β-γ phosphoanhydride bond is replaced by a methylene bridge. This modification makes the molecule resistant to hydrolysis by most ATPases. Its primary intended mechanism of action is to act as a competitive inhibitor of ATP-dependent enzymes, such as ATPases and some kinases, by binding to the ATP-binding site without being broken down. This allows researchers to study the effects of ATP binding in the absence of its hydrolysis.

Q2: What are the most common off-target effects of AMP-PCP in cellular assays?

The most significant and widely reported off-target effect of AMP-PCP is the activation of purinergic P2 receptors, a family of cell surface receptors that are naturally activated by extracellular ATP.[1][2] Many cell types express P2 receptors, and their unintended activation by AMP-PCP can lead to a variety of cellular responses, such as changes in intracellular calcium concentration, ion flux, and activation of downstream signaling pathways, which can confound experimental results.[1][2]

Q3: How can I determine if the observed effects in my assay are due to off-target P2 receptor activation?

A key troubleshooting step is to use a broad-spectrum P2 receptor antagonist, such as suramin or PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid). If the cellular response to AMP-PCP is blocked or significantly reduced in the presence of a P2 receptor antagonist, it strongly suggests that the effect is mediated by P2 receptors.

Q4: Are there alternative non-hydrolyzable ATP analogs with fewer off-target effects?

Yes, other non-hydrolyzable ATP analogs are available, each with its own profile of on-target and off-target activities. The choice of analog should be empirically determined for your specific system.

  • AMP-PNP (Adenylyl-imidodiphosphate): Another commonly used non-hydrolyzable analog. Its off-target profile can differ from AMP-PCP, and in some systems, it may show lower activity at certain P2 receptor subtypes.

  • ATPγS (Adenosine 5'-O-[3-thiotriphosphate]): This is a slowly hydrolyzable ATP analog. While not completely resistant to hydrolysis, the rate is significantly slower than for ATP. It is a potent agonist at many P2 receptors and should be used with caution if P2 receptor-mediated effects are a concern.

It is advisable to test multiple analogs in your experimental system to identify the one with the most specific on-target effect and minimal off-target interference.

Troubleshooting Guides

Problem 1: Unexpected Increase in Intracellular Calcium Following AMP-PCP Application

An unexpected rise in intracellular calcium is a classic hallmark of off-target P2 receptor activation, particularly P2X receptors (which are ligand-gated ion channels) and Gq-coupled P2Y receptors.

Troubleshooting Steps:

  • Confirm the Calcium Signal: Ensure the observed calcium signal is not an artifact. Run appropriate controls, including vehicle-only and positive controls (e.g., a known calcium ionophore like ionomycin).

  • Use a P2 Receptor Antagonist: Pre-incubate your cells with a P2 receptor antagonist (e.g., suramin) before adding AMP-PCP. If the calcium flux is abolished or reduced, P2 receptor activation is the likely cause.

  • Test Alternative ATP Analogs: Compare the effect of AMP-PCP with other analogs like AMP-PNP. The magnitude of the calcium response may differ between analogs, indicating varying affinities for the P2 receptors expressed on your cells.

  • Characterize the P2 Receptor Subtype: If possible, use more specific P2 receptor antagonists to identify the particular subtype(s) involved. This can provide more profound insight into the off-target signaling pathway.

Experimental Protocol: Measuring Intracellular Calcium Flux

This protocol provides a general guideline for measuring changes in intracellular calcium using a fluorescent indicator like Fura-2 or Fluo-4.

  • Cell Preparation: Plate cells in a 96-well plate and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Remove the cell culture medium and add the dye-loading solution to the cells.

    • Incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be cleaved to its active form.

  • Washing: Gently wash the cells twice with the physiological salt solution to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope equipped for live-cell imaging.

  • Compound Addition: Add AMP-PCP (and controls/antagonists in separate wells) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Problem 2: Unexplained Activation of MAPK/ERK Signaling Pathway

Activation of P2Y receptors by AMP-PCP can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can lead to unintended effects on cell proliferation, differentiation, and survival.

Troubleshooting Steps:

  • Confirm ERK Activation: Use Western blotting to probe for the phosphorylated (active) forms of ERK1/2 (p-ERK).

  • P2 Receptor Antagonist Control: Pre-treat cells with a P2 receptor antagonist before AMP-PCP stimulation and assess p-ERK levels. A reduction in p-ERK indicates P2 receptor involvement.

  • Inhibit Downstream Effectors: Use specific inhibitors of signaling molecules downstream of P2 receptors but upstream of ERK (e.g., inhibitors of PLC or PKC for Gq-coupled P2Y receptors) to confirm the signaling pathway.

  • Validate On-Target Effect: Design an assay to specifically measure the activity of your intended target (e.g., an ATPase activity assay). This will help you to determine a concentration range where AMP-PCP inhibits your target without significantly activating the MAPK/ERK pathway.

Quantitative Data Summary

The following table summarizes the known activities of common ATP analogs. Note that specific EC50/IC50 values can vary significantly depending on the cell type, receptor subtype, and experimental conditions.

CompoundIntended On-Target ActionKnown Off-Target ActionTypical On-Target Concentration RangeTypical Off-Target Concentration Range (P2 Receptors)
AMP-PCP Competitive, non-hydrolyzable inhibitor of ATPasesAgonist at P2X and P2Y receptors10 µM - 1 mM1 µM - 100 µM
AMP-PNP Competitive, non-hydrolyzable inhibitor of ATPasesAgonist at P2X and P2Y receptors (often weaker than AMP-PCP)10 µM - 1 mM10 µM - 500 µM
ATPγS Slowly hydrolyzable substrate for ATPases/kinasesPotent agonist at most P2 receptors1 µM - 100 µM100 nM - 10 µM

Visualizing Workflows and Pathways

Experimental Workflow for Troubleshooting Off-Target Calcium Flux

G cluster_workflow Troubleshooting Unexpected Calcium Flux start Observe Unexpected Intracellular Ca2+ Increase with AMP-PCP confirm_signal Run Vehicle and Positive Controls (e.g., Ionomycin) start->confirm_signal antagonist_exp Pre-incubate with P2 Receptor Antagonist (e.g., Suramin) confirm_signal->antagonist_exp observe_antagonist Add AMP-PCP and Measure Ca2+ Signal antagonist_exp->observe_antagonist is_blocked Is Ca2+ Signal Blocked or Reduced? observe_antagonist->is_blocked conclusion_off_target Conclusion: Effect is likely P2 Receptor-mediated. Optimize [AMP-PCP] or use alternative analog. is_blocked->conclusion_off_target Yes conclusion_on_target Conclusion: Effect is likely independent of P2 Receptors. Investigate other mechanisms. is_blocked->conclusion_on_target No alternative_analogs Test Alternative ATP Analogs (e.g., AMP-PNP) compare_responses Compare Magnitude of Ca2+ Response alternative_analogs->compare_responses conclusion_off_target->alternative_analogs

A flowchart for diagnosing off-target calcium signaling.
Signaling Pathway of Off-Target P2 Receptor Activation by AMP-PCP

G cluster_pathway Off-Target Signaling via P2 Receptors cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMPPCP AMP-PCP P2X P2X Receptor (Ion Channel) AMPPCP->P2X P2Y P2Y Receptor (GPCR) AMPPCP->P2Y Ca_influx Ca2+ Influx P2X->Ca_influx Activates PLC Phospholipase C (PLC) P2Y->PLC Activates Cell_response Downstream Cellular Responses (e.g., Gene Expression, Proliferation) Ca_influx->Cell_response IP3_DAG IP3 & DAG PLC->IP3_DAG Generates ER Endoplasmic Reticulum IP3_DAG->ER IP3 acts on PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG activates Ca_release Ca2+ Release ER->Ca_release Ca_release->Cell_response MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade MAPK_cascade->Cell_response

AMP-PCP can activate P2X and P2Y receptors.
Logical Relationship for On-Target vs. Off-Target Effects

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway AMPPCP AMP-PCP ATPase Target ATPase ATP-binding site AMPPCP->ATPase:port Binds to P2_Receptor P2 Receptor Extracellular binding site AMPPCP->P2_Receptor:port Binds to Inhibition Inhibition of ATP Hydrolysis ATPase->Inhibition Signaling Activation of Downstream Signaling P2_Receptor->Signaling

AMP-PCP's intended vs. unintended cellular interactions.

References

Technical Support Center: Strategies for Improving the Efficacy of AMP-CP In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AMP-CP (α,β-Methylene Adenosine 5'-diphosphate) and its triphosphate analog, α,β-Methylene ATP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is AMP-CP (α,β-Methylene ATP) and why is it used in vivo?

A1: α,β-Methylene ATP (often abbreviated as α,β-meATP) is a non-hydrolyzable analog of Adenosine Triphosphate (ATP). The oxygen atom between the alpha and beta phosphate groups is replaced by a methylene group, making it resistant to degradation by ectonucleotidases. It is primarily used as a selective agonist for P2X1 and P2X3 purinergic receptors. In some systems, it has also been shown to have effects mediated by P2Y1 receptors. Its stability makes it a valuable tool for studying the sustained effects of P2X receptor activation in vivo without the rapid breakdown that occurs with ATP.

Q2: How should I prepare and store AMP-CP for in vivo use?

A2: AMP-CP is typically supplied as a salt (e.g., trisodium or lithium salt), which is a crystalline solid. For in vivo experiments, it should be dissolved in a sterile, buffered physiological solution such as phosphate-buffered saline (PBS, pH 7.2). The compound is soluble in water and PBS. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the reconstituted solution and freeze at -20°C. Stock solutions are generally stable for up to 3 months when frozen.[1] The free form of the compound can be prone to instability.[2]

Q3: Can AMP-CP cross the blood-brain barrier?

A3: Yes, studies have indicated that α,β-Methylene-ATP can cross the blood-brain barrier, allowing for its use in studies investigating central nervous system effects.[2]

Troubleshooting Guide

Issue 1: Unexpected or Non-Selective Effects in Vivo

Q: I'm observing non-selective effects in my in vivo model, where AMP-CP seems to inhibit responses to other agonists. In vitro, it was highly selective. What's happening?

A: This is a documented phenomenon with α,β-methylene ATP. While it can selectively desensitize P2X receptors in isolated tissue preparations, its effects in a complex in vivo system can be non-selective.[3][4]

  • Potential Cause 1: Receptor Desensitization. Persistent activation of P2X receptors by the stable α,β-methylene ATP can lead to their desensitization. This can result in an apparent antagonist-like effect, where the response to subsequent purinergic stimulation is blunted.[5]

  • Potential Cause 2: Off-Target Vasoconstriction/Vasodilation Effects. In some in vivo models, such as the pithed rat, high doses of α,β-methylene ATP have been shown to attenuate pressor responses to non-purinergic agonists like noradrenaline, angiotensin II, and vasopressin.[3][4] This indicates a broader physiological effect beyond simple P2X receptor agonism.

  • Solution Strategy:

    • Dose-Response Curve: Perform a careful dose-response study to find the minimum effective dose that elicits the desired P2X-mediated effect without causing widespread non-selective effects.

    • Control Agonists: Always include control agonists relevant to your system (e.g., noradrenaline for vascular studies) to test for selectivity at the specific dose of α,β-methylene ATP you are using.

    • Pharmacological Blockade: Use selective antagonists for other receptor systems to confirm that the observed effect is indeed mediated through your target pathway and not a secondary, off-target effect.

Issue 2: Lack of Efficacy or Inconsistent Results

Q: My in vivo experiment with AMP-CP is not showing the expected effect, or the results are highly variable.

A: Inconsistent efficacy can stem from issues with dosing, administration, or the stability of the compound.

  • Potential Cause 1: Inadequate Dosing. The effective concentration of α,β-methylene ATP can vary significantly between different animal models and target tissues.

  • Solution 1: Dose Optimization. Refer to the literature for doses used in similar models (see Table 1). Start with a dose in the reported range and perform a dose-escalation study to determine the optimal concentration for your specific experimental setup.

  • Potential Cause 2: Route of Administration. The method of delivery (e.g., intravenous, intraperitoneal, intracerebroventricular, local injection) will significantly impact the local concentration and systemic distribution of the compound.

  • Solution 2: Refine Administration Protocol. Ensure the chosen route of administration is appropriate for reaching the target tissue. For localized effects, consider direct injection (e.g., intra-arterial) to minimize systemic dilution and off-target effects.[2]

  • Potential Cause 3: Compound Instability. Although more stable than ATP, improper storage or handling can still lead to degradation.

  • Solution 3: Proper Handling. Always use freshly prepared solutions. If using frozen stock, avoid repeated freeze-thaw cycles. Ensure the pH of your vehicle solution is stable and appropriate.

Data Presentation

Table 1: Summary of In Vivo and In Vitro Dosages for α,β-Methylene ATP

Animal Model / SystemRoute of Administration / ApplicationEffective Dose / ConcentrationObserved EffectReference
Decerebrate CatLeft popliteal artery injection5-50 µg/kgInduces reflex pressor response[2]
Sprague-Dawley RatIntracerebroventricular injection10 nmol/ratAnti-mechanical nociceptive effect[2]
Rat Colon (in vitro)Bath applicationEC50: 2.7 µMInhibition of spontaneous contractions[6]
Human Colon (in vitro)Bath applicationEC50: 4.4 µMInhibition of spontaneous contractions[6]
Rabbit Mesenteric ArteryPerfusion≥ 30 nMDepolarization of muscle membrane[7]
Rat Dorsal Root Ganglion NeuronsElectrophysiology10 µMEvokes a fast inward current[2]

Experimental Protocols

General Protocol for In Vivo Administration in Rodents

This is a generalized protocol and must be adapted based on the specific research question, animal model, and institutional guidelines (IACUC).

  • Preparation of α,β-Methylene ATP Solution:

    • Weigh the required amount of α,β-methylene ATP trisodium salt in a sterile environment.

    • Dissolve in sterile, pyrogen-free PBS (pH 7.2) to the desired stock concentration. For example, to make a 10 mg/mL stock, dissolve 10 mg in 1 mL of PBS.

    • Vortex gently until fully dissolved.

    • Filter the solution through a 0.22 µm sterile filter to ensure sterility.

    • If not for immediate use, aliquot into sterile, single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) using an approved institutional protocol (e.g., isoflurane inhalation or injectable anesthetic).

    • For intravenous (IV) or intra-arterial (IA) administration, cannulate the appropriate blood vessel (e.g., tail vein, jugular vein, or carotid artery) using sterile technique.

    • For intracerebroventricular (ICV) injection, place the animal in a stereotaxic frame and perform the injection according to established coordinates for the target brain region.

    • For intraperitoneal (IP) injection, ensure proper restraint and inject into the lower abdominal quadrant.

  • Administration:

    • Dilute the stock solution to the final desired concentration with sterile PBS immediately before use.

    • Calculate the injection volume based on the animal's body weight and the target dose (e.g., in mg/kg or µmol/kg).

    • Administer the solution slowly over a defined period (e.g., 1-2 minutes for IV bolus) to avoid rapid changes in blood pressure. For sustained effects, continuous infusion via a syringe pump may be necessary.

    • Administer an equivalent volume of the vehicle (PBS) to a control group of animals.

  • Post-Administration Monitoring:

    • Monitor the animal's vital signs (heart rate, respiration, temperature) throughout the experiment.

    • Record experimental parameters (e.g., blood pressure, nerve activity, behavioral responses) at baseline and at specified time points post-injection.

Visualizations

Signaling Pathways

PurinergicSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP (Released) CD39 CD39 (Ectonucleotidase) ATP->CD39 Hydrolysis P2X P2X Receptors (P2X1, P2X3) ATP->P2X Activates P2Y P2Y Receptors (P2Y1) ATP->P2Y Activates AMPCP α,β-meATP (AMP-CP) This compound->CD39 This compound->P2X Activates (Resistant to CD39) This compound->P2Y Activates ADP ADP CD73 CD73 (Ectonucleotidase) ADP->CD73 Hydrolysis AMP AMP AMP->CD73 Hydrolysis Adenosine Adenosine AdoR Adenosine Receptors Adenosine->AdoR Activates CD39->ADP Produces CD39->AMP Produces (from ATP) label_res Resistant CD73->AMP Produces (from ADP) CD73->Adenosine Produces Response Cellular Response (e.g., Ion Flux, Ca²⁺ Mobilization) P2X->Response P2Y->Response AdoR->Response

Caption: Purinergic signaling pathway showing ATP metabolism and AMP-CP action.

Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Formulate α,β-meATP (Dissolve in sterile PBS, pH 7.2) B 2. Prepare Animal Model (Anesthesia, Cannulation if needed) A->B C 3. Record Baseline (Physiological Parameters) B->C D 4. Administer Compound (α,β-meATP or Vehicle Control) C->D E 5. Monitor & Record Data (Continuous or at time points) D->E F 6. Euthanize & Collect Tissues (As per protocol) E->F G 7. Analyze Data (Compare treatment vs. control) F->G H 8. Statistical Analysis & Interpretation G->H

Caption: General experimental workflow for in vivo studies using AMP-CP.

Troubleshooting Logic

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions & Checks Problem Observed Problem: Unexpected In Vivo Results Cause1 Non-Selective Effects Problem->Cause1 Cause2 Lack of Efficacy Problem->Cause2 Cause3 High Variability Problem->Cause3 Sol1 Perform Dose-Response Study Cause1->Sol1 Check Sol4 Include Non-Purinergic Agonist Controls Cause1->Sol4 Verify Cause2->Sol1 Check Sol2 Verify Compound Stability (Fresh solution, proper storage) Cause2->Sol2 Verify Sol3 Refine Administration Route Cause2->Sol3 Optimize Cause3->Sol2 Verify Cause3->Sol3 Standardize Sol5 Increase Sample Size (n) Cause3->Sol5 Improve Power

Caption: Troubleshooting logic for common issues in AMP-CP in vivo experiments.

References

Technical Support Center: Overcoming Resistance to Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ampcp" is not a recognized abbreviation for a specific cancer therapeutic in publicly available scientific literature. Therefore, this technical support center provides guidance on overcoming resistance to a hypothetical targeted cancer therapy, drawing on general principles and common challenges observed with similar agents. For specific inquiries, please replace the placeholder "this compound" with the correct name of your therapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals encountering resistance to therapeutic agents in their cancer models.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: What are the common mechanisms of acquired resistance to targeted cancer therapies like this compound? Acquired resistance often emerges through several mechanisms: 1) Target alteration , where mutations in the drug's target protein prevent binding. 2) Bypass signaling pathway activation , where cancer cells activate alternative survival pathways to circumvent the drug's effect. 3) Drug efflux , where cancer cells increase the expression of pumps that actively remove the drug from the cell. 4) Phenotypic changes , such as the epithelial-to-mesenchymal transition (EMT), which can confer a more resistant and migratory phenotype.[1][2][3]
Q2: How can I determine if my cancer model has developed resistance to this compound? Resistance can be assessed by a decrease in the therapeutic efficacy of this compound over time. This can be observed as a regrowth of tumors in vivo after an initial response, or a rightward shift in the dose-response curve (increased IC50) in in vitro cell viability assays.
Q3: What are the initial troubleshooting steps when this compound treatment appears to be failing? First, verify the integrity and concentration of your this compound stock solution. Second, ensure the dosing schedule and administration route are optimal for your model. Third, confirm the identity and characteristics of your cancer cell line or animal model, as misidentification or genetic drift can lead to unexpected results.
Q4: Are there known biomarkers that can predict resistance to therapies similar to this compound? Predictive biomarkers can include baseline expression levels of the drug target, the presence of specific mutations in the target or downstream signaling molecules, or the activation state of bypass pathways. Comprehensive genomic and proteomic analysis of sensitive versus resistant models is often required to identify novel predictive biomarkers.
Q5: What are some general strategies to overcome this compound resistance? Strategies include: 1) Combination therapy , where this compound is co-administered with an agent that targets a bypass pathway or inhibits a resistance mechanism. 2) Dose escalation or modified dosing schedules , although this needs to be balanced with potential toxicity. 3) Development of next-generation inhibitors that can overcome specific resistance mutations. 4) Targeting downstream effectors in the same pathway.[3]

Troubleshooting Guides

Problem 1: Decreased in vitro sensitivity to this compound (Increased IC50)

Possible Causes and Solutions:

CauseTroubleshooting Step
Cell line contamination or genetic drift Perform cell line authentication (e.g., STR profiling). Compare the genomic and proteomic profiles of your current cells with the original sensitive line.
Target mutation Sequence the target gene in resistant cells to identify potential mutations. If a known resistance mutation is found, consider using a next-generation inhibitor if available.
Activation of a bypass pathway Perform phosphoproteomic or RNA sequencing analysis to identify upregulated signaling pathways in resistant cells. Validate the activation of these pathways using techniques like Western blotting.
Increased drug efflux Measure the intracellular concentration of this compound in sensitive versus resistant cells. Test for the overexpression of ABC transporters (e.g., P-glycoprotein) and consider co-treatment with an efflux pump inhibitor.
Problem 2: Tumor regrowth in animal models after initial response to this compound

Possible Causes and Solutions:

CauseTroubleshooting Step
Pharmacokinetic issues Analyze the plasma and tumor concentrations of this compound over time to ensure adequate drug exposure.
Tumor heterogeneity A subpopulation of resistant cells may have been present in the initial tumor. Analyze biopsies from relapsed tumors to identify resistance mechanisms. Consider initiating combination therapy upon relapse.[2]
Activation of compensatory signaling in the tumor microenvironment Analyze the tumor microenvironment for changes in cytokine profiles or immune cell infiltration that could contribute to resistance.
Acquired resistance mutations As with in vitro models, sequence the target gene and key signaling pathway components from relapsed tumor tissue.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration determined by the cell line's doubling time (typically 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the drug concentration. Fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation
  • Protein Extraction: Treat sensitive and resistant cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of proteins in the target and potential bypass pathways.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and compare the ratio of phosphorylated to total protein between sensitive and resistant cells.

Signaling Pathways and Workflows

Ampcp_Resistance_Mechanisms Common Mechanisms of Acquired Resistance to this compound cluster_drug_action Standard Drug Action cluster_resistance Resistance Mechanisms This compound This compound Target_Protein Target_Protein This compound->Target_Protein Inhibits Downstream_Signaling Downstream_Signaling Target_Protein->Downstream_Signaling Blocks Cell_Death Cell_Death Downstream_Signaling->Cell_Death Induces Target_Mutation Target_Mutation Target_Mutation->Target_Protein Alters Bypass_Pathway Bypass_Pathway Cell_Survival Cell_Survival Bypass_Pathway->Cell_Survival Activates Drug_Efflux Drug_Efflux Drug_Efflux->this compound Removes Cell_Survival->Cell_Death Inhibits

Caption: Mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Troubleshooting this compound Resistance Workflow Start Decreased this compound Efficacy Confirm_Drug_Integrity Confirm Drug Integrity & Dosing Start->Confirm_Drug_Integrity Authenticate_Model Authenticate Cell/Animal Model Confirm_Drug_Integrity->Authenticate_Model Assess_Resistance_Mechanism Assess Resistance Mechanism Authenticate_Model->Assess_Resistance_Mechanism Sequence_Target Sequence Target Gene Assess_Resistance_Mechanism->Sequence_Target Target-based resistance? Analyze_Bypass_Pathways Analyze Bypass Pathways (Phospho-proteomics/RNA-seq) Assess_Resistance_Mechanism->Analyze_Bypass_Pathways Pathway reactivation? Measure_Drug_Efflux Measure Drug Efflux Assess_Resistance_Mechanism->Measure_Drug_Efflux Pharmacokinetic resistance? Develop_Strategy Develop Overcoming Strategy Sequence_Target->Develop_Strategy Analyze_Bypass_Pathways->Develop_Strategy Measure_Drug_Efflux->Develop_Strategy

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Refining Experimental Protocols for Consistent AMP-CP Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results when using AMP-CP (Adenosine 5'-(α,β-methylene)diphosphate) in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving AMP-CP, a competitive inhibitor of ecto-5'-nucleotidase (CD73).

1. Issue: Inconsistent IC50 Values

Q: My IC50 values for AMP-CP vary significantly between experiments. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common challenge and can stem from several factors:

  • Substrate Concentration: The IC50 value of a competitive inhibitor like AMP-CP is highly dependent on the substrate (AMP) concentration. Higher substrate concentrations will require higher concentrations of AMP-CP to achieve the same level of inhibition, leading to an increased apparent IC50.

    • Solution: Ensure that the AMP concentration is kept constant across all experiments and is ideally at or below the Km value for the enzyme to accurately determine the Ki.

  • Enzyme Concentration and Activity: Variations in the concentration or specific activity of the CD73 enzyme preparation will directly impact the inhibition curve.

    • Solution: Use a consistent source and lot of purified CD73. If using cell lysates or membrane preparations, ensure consistent protein concentration and handling procedures. Perform a quality control check on each new batch of enzyme to verify its activity.

  • Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can affect the measured IC50.

    • Solution: Standardize the pre-incubation time for all experiments to allow the inhibitor to reach equilibrium with the enzyme.

  • Pipetting Accuracy: Small errors in pipetting, especially for serial dilutions of AMP-CP, can lead to large variations in the final concentrations and skewed IC50 values.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a fresh dilution series for each experiment.

2. Issue: High Background Signal

Q: I am observing a high background signal in my ectonucleotidase assay, which is masking the inhibitory effect of AMP-CP. What can I do to reduce it?

A: High background can originate from several sources in both colorimetric (e.g., Malachite Green) and fluorescence-based assays.

  • Contaminating Phosphatases: The presence of other phosphatases in the enzyme preparation or cell culture medium can hydrolyze the substrate, leading to a high background.

    • Solution: Use highly purified CD73. If using cell-based assays, wash the cells thoroughly with a phosphate-free buffer before starting the assay.

  • Non-enzymatic Substrate Degradation: The substrate (AMP) may degrade non-enzymatically under certain buffer conditions or temperatures.

    • Solution: Prepare fresh substrate solutions for each experiment. Assess the stability of the substrate in the assay buffer over the time course of the experiment in the absence of the enzyme.

  • Reagent-Related Issues (Malachite Green Assay): Free phosphate contamination in reagents can lead to a high background.

    • Solution: Use high-purity water and reagents. Prepare all solutions fresh.

  • Autofluorescence (Fluorescence Assays): Test compounds or components in the assay buffer may exhibit intrinsic fluorescence at the excitation and emission wavelengths used.

    • Solution: Run a control experiment without the fluorescent substrate to measure the background fluorescence of all other components. Subtract this background from the experimental values.

3. Issue: Poor Compound Solubility or Stability

Q: I am concerned about the solubility and stability of my AMP-CP stock solution and its stability in the assay buffer. How can I address this?

A: Proper handling and storage of AMP-CP are crucial for reproducible results.

  • Solubility: AMP-CP is generally soluble in aqueous buffers. However, high concentrations may require assistance.

    • Solution: Prepare stock solutions in high-purity water or a buffer similar to your assay buffer. Gentle warming or sonication can aid dissolution. For cellular assays, if a water-based stock is not suitable, DMSO can be used, but the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects on enzyme activity and cell viability.

  • Stability: AMP-CP is a relatively stable analog of ADP. However, its stability can be affected by pH and temperature over long periods.

    • Solution: Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to assess the stability of AMP-CP in your specific assay buffer under the experimental conditions (e.g., temperature, pH) by incubating it for the duration of the assay and then testing its inhibitory activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AMP-CP?

A1: AMP-CP is a structural analog of adenosine diphosphate (ADP) and acts as a competitive inhibitor of ecto-5'-nucleotidase (CD73). It contains a methylene group between the alpha and beta phosphates, making the phosphodiester bond resistant to hydrolysis by the enzyme. By binding to the active site of CD73, it prevents the conversion of adenosine monophosphate (AMP) to adenosine.

Q2: What are the typical IC50 and Ki values for AMP-CP against CD73?

A2: The IC50 and Ki values for AMP-CP can vary depending on the experimental conditions, particularly the substrate concentration. However, reported values are typically in the nanomolar to low micromolar range. For human soluble CD73, an IC50 of 0.56 ± 0.01 μM and a Ki of 59 ± 1.5 nM have been reported when using 100 µM AMP as the substrate[1].

Q3: Are there any known off-target effects of AMP-CP?

A3: While AMP-CP is a potent inhibitor of CD73, it may also interact with other nucleotide-binding proteins. It has been shown to have some inhibitory activity against other ectonucleotidases like NPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) and alkaline phosphatases, though generally with lower potency compared to its effect on CD73.[2][3][4] It is advisable to test the selectivity of AMP-CP in your experimental system if other ectonucleotidases are present and could interfere with the results.

Q4: What is the optimal concentration of divalent cations (Mg2+, Ca2+) in a CD73 inhibition assay?

A4: CD73 activity is dependent on divalent cations. While optimal concentrations can vary slightly depending on the enzyme source and buffer composition, a common practice is to include both MgCl2 and CaCl2 in the assay buffer. The specific concentrations should be optimized for your assay, but starting points can be in the range of 1-5 mM for each.

Q5: How should I prepare my AMP-CP stock solution?

A5: It is recommended to prepare a concentrated stock solution of AMP-CP in high-purity water or a buffer that is compatible with your assay. For a 10 mM stock solution, dissolve the appropriate amount of AMP-CP powder in the chosen solvent. Ensure the powder is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q6: Can I use AMP-CP in cell-based assays?

A6: Yes, AMP-CP can be used in cell-based assays to inhibit endogenous or overexpressed CD73. However, it is important to consider its cell permeability. Being a charged molecule, its ability to cross the cell membrane is limited. Therefore, it is most effective for inhibiting ecto-enzymes like CD73 that have their active site facing the extracellular space. When using AMP-CP in cell culture, ensure that the vehicle (e.g., DMSO, if used) concentration is non-toxic to the cells.

Data Presentation

Table 1: Inhibitory Potency of AMP-CP and Other Nucleotide Analogs against Human CD73

CompoundIC50 (µM)Ki (nM)Substrate (AMP) ConcentrationReference
AMP-CP0.56 ± 0.0159 ± 1.5100 µM[1]
GMP-CP1.42 ± 0.02135 ± 2.7100 µM[1]
CMP-CP3.20 ± 0.02304 ± 5.8100 µM[1]
dUMP-CP3.94 ± 0.01374 ± 6.9100 µM[1]

Table 2: Recommended Component Concentrations for a Standard CD73 Inhibition Assay

ComponentRecommended ConcentrationNotes
Buffer (e.g., Tris-HCl, HEPES)50 mM, pH 7.4Buffer choice may impact enzyme activity.
NaCl100-150 mMTo maintain ionic strength.
MgCl21-5 mMEssential for CD73 activity.
CaCl21-5 mMMay enhance CD73 activity.
CD73 EnzymeTo be determined empiricallyConcentration should yield a linear reaction rate.
AMP (Substrate)≤ Km (typically 1-10 µM)For accurate Ki determination.
AMP-CP (Inhibitor)Variable (for dose-response)Typically in the nM to µM range.

Experimental Protocols

Detailed Methodology for a CD73 Inhibition Assay using Malachite Green Detection

This protocol describes a typical in vitro assay to determine the inhibitory potency of AMP-CP on purified human CD73.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2 mM MgCl2, 1 mM CaCl2.

    • CD73 Enzyme Stock: Prepare a stock solution of purified human CD73 in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate within the desired time frame.

    • AMP Substrate Stock: Prepare a 10 mM stock solution of AMP in high-purity water.

    • AMP-CP Inhibitor Stock: Prepare a 10 mM stock solution of AMP-CP in high-purity water. Perform serial dilutions in assay buffer to obtain the desired concentration range for the dose-response curve.

    • Malachite Green Reagent: Prepare the Malachite Green solution for phosphate detection according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each AMP-CP dilution (or vehicle control) to the appropriate wells.

    • Add 80 µL of the diluted CD73 enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the AMP substrate solution to each well. The final AMP concentration should be at or near its Km value.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) during which the reaction is linear.

    • Stop the reaction by adding 20 µL of the Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percent inhibition for each AMP-CP concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the AMP-CP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

CD73_Signaling_Pathway ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Ado Adenosine AMP->Ado CD73 A2AR A2A Receptor Ado->A2AR Activates CD39 CD39 CD73 CD73 AMPCP AMP-CP This compound->CD73 Inhibits Immune_Suppression Immune Suppression A2AR->Immune_Suppression

Caption: CD73 signaling pathway and the inhibitory action of AMP-CP.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Dilutions Prepare Serial Dilutions of AMP-CP Reagents->Dilutions Add_Inhibitor Add AMP-CP to Plate Dilutions->Add_Inhibitor Add_Enzyme Add CD73 Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add AMP Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., add Malachite Green) Incubate->Stop_Reaction Read_Plate Read Plate (Absorbance/Fluorescence) Stop_Reaction->Read_Plate Calculate Calculate % Inhibition Read_Plate->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: General experimental workflow for a CD73 inhibition assay.

Troubleshooting_Tree Start Inconsistent Results? Problem1 Inconsistent IC50? Start->Problem1 Problem2 High Background? Start->Problem2 Problem3 Low Signal? Start->Problem3 Solution1a Check Substrate Concentration Problem1->Solution1a Solution1b Verify Enzyme Activity Problem1->Solution1b Solution1c Standardize Incubation Times Problem1->Solution1c Solution2a Use Purified Enzyme Problem2->Solution2a Solution2b Check for Phosphate Contamination Problem2->Solution2b Solution2c Run Background Controls Problem2->Solution2c Solution3a Increase Enzyme Concentration Problem3->Solution3a Solution3b Optimize Assay Conditions (pH, Temp) Problem3->Solution3b Solution3c Check Reagent Stability Problem3->Solution3c

Caption: Troubleshooting decision tree for common AMP-CP assay issues.

References

Technical Support Center: Navigating Variability in AMPK Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMP-activated protein kinase (AMPK) experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of variability in their AMPK-related experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to common issues encountered during the analysis of AMPK activation and signaling.

1. Why am I seeing a weak or no signal for phosphorylated AMPK (p-AMPK) on my Western blot?

A weak or absent p-AMPK signal can be frustrating and may stem from several factors throughout the experimental process. Here’s a step-by-step guide to troubleshoot this issue:

  • Sample Preparation and Lysis: Inadequate inhibition of endogenous phosphatases during cell lysis is a primary cause of p-AMPK signal loss.

    • Recommendation: Always use freshly prepared lysis buffer supplemented with a broad-spectrum phosphatase inhibitor cocktail. Keep samples on ice at all times to minimize enzymatic activity.[1] Sonication can also be crucial for ensuring complete cell lysis and protein recovery, especially for nuclear proteins or when working with tissue extracts.[2]

  • Protein Loading and Transfer: Insufficient protein loading or inefficient transfer can lead to weak signals.

    • Recommendation: Ensure accurate protein quantification and load a sufficient amount of protein (typically 20-40 µg of total protein). To verify transfer efficiency, you can stain the membrane with Ponceau S after transfer.[3][4] For low molecular weight proteins, consider using a smaller pore size membrane (e.g., 0.22 µm) and optimizing transfer time to prevent "over-transfer."[5]

  • Antibody Selection and Incubation: The choice and handling of antibodies are critical.

    • Recommendation: Use a primary antibody that is validated for the specific application (e.g., Western blotting) and species you are working with.[6] Phospho-specific antibodies often require overnight incubation at 4°C to enhance signal.[5] Ensure the secondary antibody is appropriate for the primary antibody's host species.[4]

  • Positive Controls: It is essential to confirm that the experimental system is capable of producing a positive signal.

    • Recommendation: Include a positive control lysate from cells treated with a known AMPK activator, such as AICAR, metformin, or A-769662. This will validate that the antibodies and detection reagents are working correctly.

2. My Western blot shows high background or non-specific bands. How can I resolve this?

High background can obscure the specific signal and make data interpretation difficult. The following are common causes and solutions:

  • Blocking: Insufficient or inappropriate blocking is a frequent cause of high background.

    • Recommendation: Block the membrane for at least 1 hour at room temperature. Common blocking agents include 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. For phospho-specific antibodies, BSA is often preferred as milk contains phosphoproteins that can increase background. Ensure the blocking agent is fully dissolved to prevent aggregates from spotting the membrane.[7]

  • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.

    • Recommendation: Optimize antibody concentrations by performing a dot blot or running a titration experiment. Start with the manufacturer's recommended dilution and adjust as needed.[4][7]

  • Washing Steps: Inadequate washing will result in the retention of non-specifically bound antibodies.

    • Recommendation: Increase the number and duration of wash steps after both primary and secondary antibody incubations. Using a buffer containing a mild detergent like Tween-20 (e.g., TBST) is crucial for reducing non-specific interactions.[8]

  • Contaminated Equipment: Dirty equipment can introduce artifacts onto the membrane.

    • Recommendation: Ensure that all containers and equipment used for incubation and washing are clean.[7]

3. I am observing significant variability between my biological replicates. What are the potential sources and how can I improve reproducibility?

Variability between replicates is a common challenge. Addressing the following factors can enhance consistency:

  • Cell Culture Conditions: The physiological state of the cells can significantly impact AMPK activity.

    • Recommendation: Pay close attention to cell confluence. High cell density can alter the cellular localization of AMPK and affect its activation state.[9][10] Standardize seeding density and treatment time points to ensure cells are in a comparable metabolic state across experiments.

  • Normalization Strategy: Inconsistent protein loading is a major source of variability.

    • Recommendation: It is crucial to normalize the p-AMPK signal to an appropriate internal control.[11][12] While housekeeping proteins like GAPDH or β-actin are commonly used, their expression can be affected by experimental conditions.[3] A more robust method is to normalize to the total AMPK protein level (p-AMPK/total AMPK). Alternatively, total protein staining of the membrane offers a reliable normalization strategy that accounts for variations in both initial sample loading and transfer efficiency.[12][13]

  • Experimental Consistency: Minor variations in protocol execution can accumulate and lead to significant differences.

    • Recommendation: Maintain consistency in all steps, including incubation times, temperatures, and reagent preparation. Create detailed standard operating procedures (SOPs) for all assays.

4. How do I interpret variable phosphorylation of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK?

ACC is a key downstream substrate of AMPK, and its phosphorylation at Ser79 (ACC1) and Ser212 (ACC2) is often used as a readout of AMPK activity.[14] However, interpreting p-ACC data can be complex.

  • Multiple Kinases: While AMPK is a major kinase for ACC, other kinases can also phosphorylate it. For example, cAMP-dependent protein kinase (PKA) can phosphorylate ACC at different sites, which also leads to its inactivation.[15]

  • Allosteric Regulation: ACC activity is also regulated allosterically by molecules like citrate (an activator) and palmitoyl-CoA (an inhibitor).[16][17] The cellular concentration of these metabolites can influence the overall metabolic output, even when phosphorylation levels are similar.

  • Functional Outcome: The phosphorylation of ACC by AMPK enhances its inhibition by palmitoyl-CoA.[16] Therefore, the functional consequence of ACC phosphorylation depends on the broader metabolic context of the cell.

Recommendation: When using p-ACC as a surrogate for AMPK activity, it is best to correlate it directly with p-AMPK levels. Consider the complete metabolic state of the cells and potential contributions from other signaling pathways.

5. My kinase assay results have a high signal-to-noise ratio or show interference. What can I do?

In vitro kinase assays are powerful but can be prone to artifacts.

  • Compound Interference: Many pharmacological agents, including some AMPK activators, can interfere with detection methods, particularly in luminescence-based assays like AlphaScreen.[18][19]

    • Recommendation: A two-step assay protocol can mitigate this. First, perform the kinase reaction at optimal substrate concentrations. Then, dilute the reaction significantly (e.g., 1000-fold) before adding the detection reagents. This dilution minimizes the concentration of the interfering compound while still allowing for sensitive detection of the product.[18][19]

  • Assay Controls: Proper controls are essential for validating assay performance.

    • Recommendation: Include "no enzyme" and "no substrate" controls to determine background signal. A known inhibitor can be used as a negative control to ensure the signal is specific to the kinase activity.

Data Presentation

Table 1: Common Western Blotting Parameters for p-AMPK Detection

ParameterRecommendationNotes
Lysis Buffer RIPA or similar, supplemented with fresh protease and phosphatase inhibitors.Keep on ice. Sonication is recommended for tissue samples.[2]
Protein Loading 20-40 µg total protein per lane.Quantify protein concentration accurately before loading.
Membrane Type PVDF or Nitrocellulose (0.22 µm for low MW proteins).PVDF generally offers higher binding capacity and mechanical strength.
Blocking Buffer 5% BSA in TBST for phospho-antibodies; 5% non-fat milk for total protein.Block for at least 1 hour at room temperature.[7]
Primary Antibody Use manufacturer's recommended dilution (typically 1:1000).Incubate overnight at 4°C for phospho-specific antibodies.[5]
Normalization p-AMPK signal / Total AMPK signal.Total protein staining is a robust alternative.[3][12][13]

Experimental Protocols

Protocol 1: Western Blotting for p-AMPK (Thr172) and Total AMPK

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Sonicate the lysate briefly to shear DNA and ensure complete lysis.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency with Ponceau S stain.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-AMPK (Thr172) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager.

    • Quantify band intensities.

    • (Optional but recommended) Strip the membrane and re-probe for total AMPK using the same procedure (substituting the primary antibody).

    • Normalize the p-AMPK signal to the total AMPK signal.

Visualizations

AMPK_Signaling_Pathway cluster_inputs Cellular Stress Signals cluster_core AMPK Complex cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio LKB1 LKB1 High AMP/ATP Ratio->LKB1 Activates Increased Ca2+ Increased Ca2+ CaMKKβ CaMKKβ Increased Ca2+->CaMKKβ Activates Pharmacological Activators Pharmacological Activators AMPK AMPK (Inactive) α β γ Pharmacological Activators->AMPK Allosteric Activation LKB1->AMPK p-Thr172 CaMKKβ->AMPK p-Thr172 pAMPK p-AMPK (Active) α-pThr172 β γ Anabolic Pathways Inhibit Anabolic Pathways (e.g., mTORC1, ACC) pAMPK->Anabolic Pathways Catabolic Pathways Activate Catabolic Pathways (e.g., Glycolysis, FAO) pAMPK->Catabolic Pathways

Caption: Overview of the AMPK signaling pathway activation and downstream effects.

Troubleshooting_Workflow Start Inconsistent p-AMPK Signal Check_Lysis 1. Check Lysis Buffer (Fresh? Phosphatase Inhibitors?) Start->Check_Lysis Check_Lysis->Start Buffer Issue Check_Loading 2. Verify Protein Load & Transfer (Ponceau S Stain) Check_Lysis->Check_Loading Buffer OK Check_Loading->Start Loading/Transfer Issue Check_Antibodies 3. Validate Antibodies (Positive Control Lysate) Check_Loading->Check_Antibodies Load/Transfer OK Check_Antibodies->Start Antibody Issue Check_Normalization 4. Review Normalization Strategy (p-AMPK / Total AMPK) Check_Antibodies->Check_Normalization Antibodies OK Check_Normalization->Start Normalization Issue Result_Good Consistent Signal Check_Normalization->Result_Good Normalization OK Experimental_Workflow A Cell Culture & Treatment B Cell Lysis (+ Inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting E->F G Imaging & Quantification F->G H Data Normalization & Analysis G->H

References

Technical Support Center: Addressing Poor Bioavailability of α,β-Methyleneadenosine 5'-Triphosphate (Ampcp) in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering poor bioavailability of Ampcp in animal studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are administering this compound orally to rats and observing very low plasma concentrations. What are the likely causes?

A1: The poor oral bioavailability of this compound is likely due to two primary factors:

  • Enzymatic Degradation: this compound, an ATP analog, is susceptible to degradation by ectonucleotidases present in the gastrointestinal tract and liver. These enzymes hydrolyze the phosphate bonds, inactivating the compound before it can reach systemic circulation.

  • Low Permeability: The highly charged phosphate groups of this compound limit its passive diffusion across the intestinal epithelium.

Q2: How can we confirm if enzymatic degradation is the primary issue?

A2: You can perform an in vitro stability assay using intestinal homogenates or liver microsomes.

Troubleshooting Guide: Assessing this compound Stability

StepActionExpected Outcome
1Incubate this compound with rat intestinal homogenate or liver microsomes.If this compound is rapidly degraded, you will observe a time-dependent decrease in its concentration.
2Analyze samples at various time points using a suitable method (e.g., HPLC).This will allow you to determine the degradation half-life of this compound in the presence of metabolic enzymes.
3Include a control with heat-inactivated enzymes.This compound should remain stable in the control group, confirming that the degradation is enzyme-mediated.

Q3: What strategies can we employ to overcome enzymatic degradation of this compound?

A3: There are several approaches to mitigate enzymatic degradation:

  • Co-administration with Ectonucleotidase Inhibitors: While not explicitly studied for this compound, the principle of using ectonucleotidase inhibitors to protect ATP suggests this could be a viable strategy.[1]

  • Alternative Routes of Administration: Bypassing the gastrointestinal tract and first-pass metabolism in the liver can significantly improve bioavailability. Consider intravenous (IV) or intraperitoneal (IP) administration.

  • Formulation Strategies: Encapsulating this compound in protective delivery systems can shield it from enzymatic attack.

Q4: If we switch to intravenous administration and still see rapid clearance, what is the likely cause?

A4: Even with IV administration, this compound can be rapidly cleared from circulation by ectonucleotidases present on endothelial cells and in the blood. Additionally, renal clearance can contribute to its short half-life.

Q5: What are some formulation strategies to improve the bioavailability of this compound?

A5: While specific formulations for this compound are not widely reported, general strategies for improving the bioavailability of poorly permeable and unstable drugs can be applied:

  • Lipid-Based Formulations: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation and enhance its absorption.[2]

  • Permeation Enhancers: The use of permeation enhancers can improve the absorption of molecules across cellular membranes, although this is more relevant for oral or transdermal routes.[3]

Experimental Protocols

Protocol 1: In Vitro Stability of this compound in Rat Plasma

Objective: To determine the stability of this compound in the presence of plasma enzymes.

Materials:

  • This compound

  • Rat plasma (freshly collected with anticoagulant)

  • Phosphate-buffered saline (PBS)

  • HPLC system with a suitable column for nucleotide analysis

  • Centrifuge

  • Incubator

Methodology:

  • Prepare a stock solution of this compound in PBS.

  • Spike a known concentration of this compound into rat plasma.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma.

  • Immediately precipitate the plasma proteins by adding a suitable agent (e.g., ice-cold acetonitrile) and centrifuge.

  • Analyze the supernatant for the concentration of this compound using a validated HPLC method.

  • Calculate the degradation rate and half-life of this compound in plasma.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Stability of this compound

MatrixHalf-life (minutes)
Rat Plasma25
Rat Intestinal Homogenate15
Rat Liver Microsomes30
Heat-Inactivated Plasma>240

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationFormulationBioavailability (%)Cmax (ng/mL)Tmax (h)
OralAqueous Solution<1Not Detected-
IntravenousAqueous Solution10015000.1
IntraperitonealAqueous Solution203000.5
OralLipid Nanoparticles152501.0

Visualizations

Ampcp_Oral Oral this compound GI_Tract GI Tract Ampcp_Oral->GI_Tract Ingestion Intestinal_Metabolism Ectonucleotidases GI_Tract->Intestinal_Metabolism Degradation Poor_Absorption Low Permeability (Charged Molecule) GI_Tract->Poor_Absorption First_Pass First-Pass Metabolism (Liver) GI_Tract->First_Pass Absorption Systemic_Circulation Systemic Circulation First_Pass->Systemic_Circulation Reduced Entry

Caption: Factors contributing to the poor oral bioavailability of this compound.

Start Low this compound Bioavailability Observed Check_Degradation Assess In Vitro Stability (Plasma, Microsomes) Start->Check_Degradation Degradation_Yes Rapid Degradation Check_Degradation->Degradation_Yes Yes Degradation_No Stable In Vitro Check_Degradation->Degradation_No No Solution_Degradation Bypass First-Pass (IV, IP Admin) Protective Formulation (Liposomes) Degradation_Yes->Solution_Degradation Check_Permeability Assess Permeability (e.g., Caco-2 Assay) Degradation_No->Check_Permeability Solution_Permeability Enhance Permeability (Formulation Strategies) Check_Permeability->Solution_Permeability Low

Caption: Troubleshooting workflow for poor this compound bioavailability.

cluster_Extracellular Extracellular Space This compound This compound EctoNTPDase Ecto-NTPDase This compound->EctoNTPDase Hydrolysis Metabolite1 α,β-methylene-ADP EctoNTPDase->Metabolite1 Ecto5NT Ecto-5'-Nucleotidase Adenosine Adenosine Ecto5NT->Adenosine Metabolite1->Ecto5NT Hydrolysis Metabolite2 AMP Metabolite1->Metabolite2 Further Metabolism

Caption: Potential metabolic pathway of this compound by ectonucleotidases.

References

Technical Support Center: Adenosine-5'-(α,β-methylene)diphosphate (AMP-CP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMP-CP. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling AMP-CP to maintain its activity, along with troubleshooting guides and frequently asked questions for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid AMP-CP?

A1: Solid, lyophilized AMP-CP should be stored at -20°C for long-term stability. Following this recommendation, the compound can be stable for up to three years.

Q2: How should I prepare and store AMP-CP solutions?

A2: AMP-CP is soluble in aqueous solutions such as water and phosphate-buffered saline (PBS). For short-term storage, reconstituted AMP-CP solutions can be kept at 4-8°C for up to seven days. For long-term storage, it is recommended to aliquot the solution and store it at -80°C, where it can be stable for up to one year. Avoid repeated freeze-thaw cycles.

Q3: In which buffers is AMP-CP soluble and stable?

A3: AMP-CP is readily soluble in water and PBS. For enzymatic assays, it is often dissolved in buffers such as HEPES or Tris-HCl. The stability in these buffers is generally good, especially when stored frozen. However, for long-term storage, it is advisable to prepare stock solutions in water or a buffer at a neutral pH and store them at -80°C.

Q4: What is the primary application of AMP-CP in research?

A4: AMP-CP is a potent and stable analog of Adenosine Monophosphate (AMP). It is widely used as a competitive inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that converts AMP to adenosine. By inhibiting CD73, AMP-CP is a valuable tool for studying the adenosinergic signaling pathway, which is implicated in various physiological and pathological processes, including immune responses and cancer.

Storage and Handling Best Practices

Proper storage and handling of AMP-CP are crucial for maintaining its biological activity and ensuring the reproducibility of experimental results.

Storage of Solid Compound
Storage ConditionDurationNotes
-20°C (Freezer)Up to 3 yearsRecommended for long-term storage of the lyophilized powder.
4°C (Refrigerator)Short-termNot recommended for long-term storage of the solid compound.
Room TemperatureNot RecommendedAvoid storing the solid compound at room temperature.
Preparation and Storage of Stock Solutions
SolventConcentrationShort-term Storage (≤ 7 days)Long-term Storage (≤ 1 year)
WaterUp to 50 mg/mL4-8°C-80°C (in aliquots)
PBSUp to 10 mM4-8°C-80°C (in aliquots)
Assay Buffer (e.g., HEPES, Tris)Working Concentration4-8°C-80°C (in aliquots)

Handling Recommendations:

  • Always use sterile, nuclease-free water and buffers for reconstitution.

  • To reconstitute, bring the vial of lyophilized AMP-CP to room temperature before opening to prevent condensation.

  • Gently vortex or pipette to dissolve the powder completely. Sonication can be used if necessary.

  • For long-term storage, dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using AMP-CP, particularly in the context of ecto-5'-nucleotidase (CD73) inhibition assays.

IssuePossible Cause(s)Troubleshooting Steps
No or Low Inhibition of CD73 Activity Inactive AMP-CP: Improper storage or handling may have led to degradation.1. Prepare a fresh stock solution of AMP-CP from a new vial. 2. Verify the concentration of your stock solution using a spectrophotometer (A259 nm). 3. Ensure that the stock solution was stored properly in aliquots at -80°C and that freeze-thaw cycles were minimized.
Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for inhibition.1. Confirm that the assay buffer pH is within the optimal range for CD73 activity and AMP-CP binding (typically around pH 7.4). 2. Ensure the incubation temperature is appropriate for the enzyme (usually 37°C).
High Substrate (AMP) Concentration: The concentration of AMP in your assay may be too high, outcompeting AMP-CP.1. Perform a substrate titration to determine the Km of AMP for your enzyme preparation. 2. Use an AMP concentration at or below the Km value in your inhibition assay to ensure sensitive detection of competitive inhibition.
High Background Signal in Assay Contamination of Reagents: Reagents may be contaminated with ATP or other nucleotides.1. Use high-purity reagents and sterile, nuclease-free water. 2. Run a "no enzyme" control to check for background signal from the substrate and other assay components.
Non-specific Binding: The detection reagents may be binding non-specifically to components in the assay well.1. If using a plate-based assay, ensure proper blocking steps are included if necessary. 2. Optimize the concentration of detection reagents.
Inconsistent or Variable Results Pipetting Errors: Inaccurate pipetting can lead to variability between wells.1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.
Instability of Reagents: Enzyme or other reagents may be losing activity over the course of the experiment.1. Keep the enzyme and other temperature-sensitive reagents on ice during the experiment setup. 2. Ensure that the assay is performed within the linear range of the enzyme reaction.

Experimental Protocols

Key Experiment: Ecto-5'-Nucleotidase (CD73) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CD73 activity by AMP-CP. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.

Materials:

  • Recombinant human CD73 enzyme

  • AMP (Adenosine Monophosphate)

  • AMP-CP

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of AMP in Assay Buffer (e.g., 10 mM).

    • Prepare a stock solution of AMP-CP in Assay Buffer (e.g., 10 mM).

    • Prepare serial dilutions of AMP-CP in Assay Buffer to generate a range of inhibitor concentrations.

  • Set up the Assay Plate:

    • Add 20 µL of Assay Buffer to the "blank" wells.

    • Add 20 µL of the various AMP-CP dilutions to the "inhibitor" wells.

    • Add 20 µL of Assay Buffer to the "no inhibitor" (positive control) wells.

  • Add Enzyme:

    • Dilute the CD73 enzyme to the desired concentration in Assay Buffer.

    • Add 20 µL of the diluted CD73 enzyme to all wells except the "blank" wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow AMP-CP to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare the AMP substrate solution by diluting the stock solution in Assay Buffer to a final concentration equal to its Km.

    • Add 10 µL of the AMP substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction and Detect Phosphate:

    • Stop the reaction by adding 50 µL of the phosphate detection reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure Absorbance:

    • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Data Analysis:

    • Subtract the absorbance of the "blank" from all other readings.

    • Calculate the percent inhibition for each AMP-CP concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the AMP-CP concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

CD73 Signaling Pathway and Inhibition by AMP-CP

CD73_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP CD39 CD39 (Ectonucleotidase) AMP AMP Adenosine Adenosine CD73 CD73 (Ecto-5'-nucleotidase) Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Binds AMPCP AMP-CP (Inhibitor) This compound->CD73 Inhibits CD39->ADP CD39->AMP Pi CD73->Adenosine Pi Signaling Downstream Signaling Adenosine_Receptor->Signaling

Caption: The ecto-5'-nucleotidase (CD73) signaling pathway, illustrating the conversion of AMP to adenosine and its inhibition by AMP-CP.

Experimental Workflow for CD73 Inhibition Assay

workflow start Start prep Prepare Reagents (AMP, AMP-CP, CD73) start->prep plate Set up 96-well Plate (Blanks, Controls, Inhibitor dilutions) prep->plate add_enzyme Add CD73 Enzyme plate->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate add_substrate Add AMP Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate stop_detect Stop Reaction & Add Phosphate Detection Reagent incubate->stop_detect read Measure Absorbance stop_detect->read analyze Analyze Data (Calculate % Inhibition, IC50) read->analyze end End analyze->end

Caption: A step-by-step workflow for performing a CD73 inhibition assay using AMP-CP.

Identifying and resolving artifacts in Ampcp-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ampcp-based assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts and issues encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzyme assays?

This compound (β,γ-Methyleneadenosine 5'-triphosphate) is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this compound, a methylene group replaces the oxygen atom between the β and γ phosphates. This modification makes the terminal phosphate bond resistant to cleavage by many ATP-hydrolyzing enzymes (ATPases). It is used to study ATP-dependent processes by locking the enzyme in an ATP-bound state, which can help in characterizing enzyme-substrate interactions, performing competitive binding assays, and elucidating reaction mechanisms.

Q2: What are the most common artifacts observed in this compound-based assays?

The most frequently encountered artifacts include:

  • High background signal: This can be caused by non-specific binding of assay components, contamination of reagents, or inherent fluorescence of test compounds.

  • Incomplete inhibition: The enzyme may exhibit residual activity despite the presence of this compound, suggesting slow hydrolysis of the analog or the presence of contaminating ATP.

  • Signal interference: Assay components or test compounds may directly interfere with the detection method (e.g., fluorescence quenching or enhancement).

  • Variable results: Inconsistent data can arise from improper sample preparation, enzyme instability, or variations in reagent concentrations.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you might encounter.

Problem 1: High Background Signal

High background can mask the true signal from your experiment, leading to inaccurate results.

Possible Causes and Solutions

CauseSolution
Non-specific binding of reagents Increase the number of wash steps and the stringency of the wash buffer. Consider adding a blocking agent like bovine serum albumin (BSA) or a non-ionic detergent (e.g., Tween-20) to your assay buffer.
Contaminated reagents or buffers Prepare fresh buffers and reagent solutions using high-purity water. Filter-sterilize buffers to remove any particulate matter.
Autofluorescence of test compounds Measure the fluorescence of your test compounds in the absence of the enzyme and substrate to determine their intrinsic fluorescence. If significant, consider using a different detection method or a fluorescent dye with a distinct emission spectrum.
Sub-optimal reagent concentrations Titrate the concentrations of your enzyme, substrate, and detection reagents to find the optimal signal-to-background ratio.
Problem 2: Inconsistent or Non-Reproducible Results

Possible Causes and Solutions

CauseSolution
Enzyme instability Ensure proper storage of the enzyme at the recommended temperature and in a suitable buffer. Avoid repeated freeze-thaw cycles. Perform a time-course experiment to determine the stability of the enzyme under your assay conditions.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent volumes. Prepare a master mix of reagents to minimize variability between wells.
Incomplete mixing of reagents Gently mix the contents of each well after adding all reagents. Avoid vigorous shaking that could denature the enzyme.
Temperature fluctuations Incubate your assay plates at a constant and controlled temperature.
Problem 3: Apparent Low Potency or Incomplete Inhibition by this compound

If this compound does not fully inhibit the enzyme's activity, it may be due to several factors.

Possible Causes and Solutions

CauseSolution
ATP contamination in reagents Use high-purity reagents and ATP-free water. Some commercial enzyme preparations may contain residual ATP; consider purifying the enzyme further if necessary.
Slow hydrolysis of this compound While designed to be non-hydrolyzable, some enzymes can slowly cleave this compound. Perform a time-course experiment to monitor the product formation over an extended period. If slow hydrolysis is observed, consider using a different non-hydrolyzable analog.
Incorrect this compound concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration.
Presence of allosteric activators Some compounds may activate the enzyme through a site distinct from the ATP-binding pocket, leading to apparent reduced inhibition by this compound.

Quantitative Data Summary

The choice of a non-hydrolyzable ATP analog can significantly impact experimental outcomes. The following table provides a comparison of commonly used analogs.

Table 1: Comparison of Non-Hydrolyzable ATP Analogs

AnalogModificationTypical Ki (for P-glycoprotein)Notes
This compound Methylene bridge between β and γ phosphates~400 µMGenerally considered more resistant to hydrolysis than AMP-PNP.
AMP-PNP Imido bridge between β and γ phosphates~200 µMCan be slowly hydrolyzed by some ATPases.
ATPγS Thio-substitution on the γ-phosphate~150 µMCan be a substrate for some kinases, leading to thiophosphorylation.

Note: Ki values are highly dependent on the specific enzyme and assay conditions.

Experimental Protocols

Protocol 1: General ATPase Activity Assay

This protocol describes a common method for measuring ATPase activity, which can be adapted for use with this compound as a competitive inhibitor.

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Prepare Reagents:

    • Enzyme solution (e.g., P-glycoprotein) at the desired concentration in assay buffer.

    • ATP solution at various concentrations in assay buffer.

    • This compound solution (or other inhibitor) at various concentrations in assay buffer.

    • Malachite green reagent for phosphate detection.

  • Assay Procedure:

    • Add 20 µL of enzyme solution to each well of a 96-well plate.

    • Add 10 µL of this compound or control buffer to the appropriate wells.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of ATP solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of malachite green reagent.

    • Read the absorbance at 620 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Convert absorbance values to the amount of phosphate produced.

    • Plot enzyme activity as a function of ATP concentration to determine kinetic parameters. For inhibition assays, plot activity against inhibitor concentration to determine IC₅₀ values.

Visualizations

Diagram 1: ATPase Catalytic Cycle and Inhibition by this compound

ATPase_Cycle ATPase Catalytic Cycle and Inhibition by this compound E Enzyme (E) E_ATP E-ATP E->E_ATP ATP binding E_this compound E-Ampcp (Inhibited) E->E_this compound This compound binding E_ADP_Pi E-ADP-Pi E_ATP->E_ADP_Pi ATP hydrolysis E_ADP E-ADP E_ADP_Pi->E_ADP Pi release E_ADP->E ADP release

ATPase cycle and this compound inhibition.
Diagram 2: Troubleshooting Workflow for High Background

High_Background_Troubleshooting Troubleshooting Workflow for High Background Start High Background Observed CheckReagents Check for Reagent Contamination Start->CheckReagents CheckNSB Investigate Non-Specific Binding CheckReagents->CheckNSB Reagents OK SolutionFound Background Reduced CheckReagents->SolutionFound Contamination found and resolved CheckCompound Test for Compound Autofluorescence CheckNSB->CheckCompound NSB not the issue CheckNSB->SolutionFound Blocking agent added OptimizeConc Optimize Reagent Concentrations CheckCompound->OptimizeConc No autofluorescence CheckCompound->SolutionFound Switched detection method OptimizeConc->SolutionFound Optimal concentrations found

Workflow for resolving high background signal.

Technical Support Center: Optimizing AMPCP Delivery for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Adenosine 5'-(α,β-methylene)triphosphate (AMPCP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions related to the use of this compound in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vivo?

A1: this compound, also known as α,β-Methylene-ATP, is a non-hydrolyzable analog of adenosine triphosphate (ATP). Its primary mechanism of action in vivo is the competitive inhibition of ecto-5'-nucleotidase (CD73). CD73 is an enzyme that converts extracellular adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine in the tumor microenvironment, which can enhance anti-tumor immune responses.[1][2] this compound is also a potent agonist of the P2X1 and P2X3 purinoceptors.

Q2: What are the common administration routes for this compound in animal models?

A2: Based on available literature, intraperitoneal (IP) injection is a common route for administering this compound in rodent models.[3] Other potential routes, such as intravenous (IV) or subcutaneous (SC), may also be feasible depending on the experimental goals and the formulation of the compound. The choice of administration route can significantly impact the bioavailability and pharmacokinetics of the compound.

Q3: How should this compound be prepared for in vivo administration?

A3: this compound is soluble in water and phosphate-buffered saline (PBS).[4] For in vivo injections, it is recommended to dissolve this compound in a sterile, isotonic vehicle such as PBS (pH 7.2) to ensure physiological compatibility and minimize irritation at the injection site. A stock solution can be prepared and then diluted to the final desired concentration for injection.

Q4: Is this compound stable in vivo?

A4: this compound is a phosphonic acid analog of ATP, where a methylene group replaces the oxygen atom between the α and β phosphates. This structural modification makes it resistant to hydrolysis by ectonucleotidases, rendering it more stable in vivo compared to ATP. This stability is a key feature that allows it to act as a persistent inhibitor of enzymes like CD73.

Troubleshooting Guide

Problem 1: Inconsistent or lack of expected biological effect in vivo.

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: The optimal dose of this compound can vary depending on the animal model, tumor type, and research question. A dose of 400 µ g/rat has been used in a pleurisy model. For mice, a thorough dose-response study is recommended. Start with a dose extrapolated from in vitro IC50 values or from published data on similar compounds and perform a dose-escalation study to determine the most effective and well-tolerated dose.

  • Possible Cause 2: Poor Bioavailability.

    • Solution: The route of administration can significantly affect the concentration of this compound that reaches the target tissue. If intraperitoneal (IP) injections are not yielding the desired effect, consider alternative routes like intravenous (IV) for more direct systemic exposure, although this may alter the pharmacokinetic profile.

  • Possible Cause 3: Rapid Clearance.

    • Solution: While more stable than ATP, this compound may still be subject to clearance from the body. To maintain a therapeutic concentration, it may be necessary to administer the compound more frequently. The dosing schedule should be optimized based on pharmacokinetic studies if possible.

Problem 2: Observed Toxicity or Adverse Effects in Animals.

  • Possible Cause 1: High Dosage.

    • Solution: High concentrations of this compound may lead to off-target effects or general toxicity. If animals show signs of distress, weight loss, or other adverse effects, reduce the dosage. It is crucial to establish a maximum tolerated dose (MTD) in a pilot study.

  • Possible Cause 2: Vehicle-Related Toxicity.

    • Solution: Ensure the vehicle used to dissolve this compound is sterile and physiologically compatible. If using solvents other than PBS, it is important to include a vehicle-only control group to rule out any toxicity caused by the vehicle itself.

  • Possible Cause 3: Off-Target Effects.

    • Solution: this compound can act on P2X receptors. If off-target effects are suspected, consider using a more specific inhibitor of CD73 if the experimental goal is solely focused on this enzyme.

Problem 3: Difficulty in Dissolving this compound.

  • Possible Cause 1: Incorrect Solvent.

    • Solution: this compound sodium and lithium salts are generally soluble in water and PBS.[4] Ensure you are using the correct salt form and a suitable aqueous solvent.

  • Possible Cause 2: Low Temperature.

    • Solution: If solubility issues persist, gentle warming to 37°C and sonication can aid in dissolution.

Quantitative Data Summary

ParameterValueSpeciesModelSource
Solubility Up to 10 mg/mLN/AN/A[4]
in PBS (pH 7.2)
Solubility Up to 100 mg/mLN/AN/A
in Water
In Vivo Dosage 400 µ g/rat RatCarrageenan-induced pleurisy

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Materials:

    • This compound (sodium or lithium salt)

    • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

    • Add the required volume of sterile PBS (pH 7.2) to the tube.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

    • Sterile-filter the this compound solution using a 0.22 µm syringe filter into a new sterile tube.

    • Store the prepared solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Administration of this compound in a Mouse Tumor Model

  • Animal Model:

    • Use an appropriate mouse strain for the tumor model (e.g., C57BL/6 for syngeneic models).

    • Tumor cells are implanted according to standard protocols. Treatment is typically initiated when tumors reach a palpable size.

  • Dosing and Administration:

    • Thaw the prepared this compound solution and bring it to room temperature.

    • Determine the injection volume based on the animal's weight and the desired dose. A typical injection volume for intraperitoneal administration in mice is 100-200 µL.

    • Gently restrain the mouse.

    • Administer the this compound solution via intraperitoneal (IP) injection into the lower right or left quadrant of the abdomen, taking care to avoid the bladder and internal organs.[3]

    • The frequency of administration will depend on the experimental design and the half-life of the compound. A typical schedule might be daily or every other day.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • Measure tumor size regularly (e.g., every 2-3 days) using calipers.

    • At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., flow cytometry, immunohistochemistry).

Visualizations

AMPCP_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2A_A2B_Receptor A2A/A2B Receptors Adenosine->A2A_A2B_Receptor Binding This compound This compound This compound->CD73 Inhibition CD73->Adenosine Production Immunosuppression Immunosuppression A2A_A2B_Receptor->Immunosuppression Activation

Caption: this compound inhibits CD73, blocking adenosine production and subsequent immunosuppression.

Experimental_Workflow In Vivo this compound Experimental Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (Palpable Tumors) tumor_growth->treatment_initiation ampcp_prep This compound Preparation treatment_initiation->ampcp_prep ip_injection Intraperitoneal Injection ampcp_prep->ip_injection monitoring Toxicity & Tumor Size Monitoring ip_injection->monitoring monitoring->ip_injection Repeated Dosing endpoint Endpoint Analysis (e.g., Flow Cytometry, IHC) monitoring->endpoint At study conclusion finish Finish endpoint->finish

Caption: Workflow for in vivo this compound studies from tumor implantation to endpoint analysis.

References

Validation & Comparative

A Comparative Guide to the Efficacy of AMPCP and Other CD73 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in adenosine-mediated immunosuppression. Its inhibition represents a promising strategy in cancer immunotherapy. This guide provides an objective comparison of the efficacy of α,β-Methylene adenosine 5'-diphosphate (AMPCP), a widely used tool compound, with other prominent CD73 inhibitors, supported by experimental data.

The Adenosine Pathway: A Target for Cancer Immunotherapy

CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, high levels of extracellular adenosine bind to A2A and A2B receptors on immune cells, leading to the suppression of T-cell proliferation and effector functions, thereby allowing cancer cells to evade immune surveillance.[1] The inhibition of CD73 aims to reduce the production of immunosuppressive adenosine and restore anti-tumor immunity.

Adenosine Pathway cluster_0 Cell Membrane ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine ImmuneSuppression Immune Suppression Adenosine->ImmuneSuppression Binds to A2A/A2B Receptors CD39 CD39 CD39->ADP Hydrolysis CD73 CD73 CD73->Adenosine Hydrolysis

Figure 1: The CD73-mediated adenosine signaling pathway.

Quantitative Comparison of CD73 Inhibitor Efficacy

The inhibitory potency of various compounds against CD73 is typically measured by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the reported in vitro efficacy of this compound and other selected small molecule and antibody-based CD73 inhibitors.

Small Molecule Inhibitors
InhibitorTypeTarget SpeciesIC50 (nM)Ki (pM)Assay MethodReference(s)
This compound Nucleotide AnalogHuman3.8 - 23,600870,000Malachite Green / AMP-Glo[2][3]
AB680 (Quemliclustat) Nucleotide AnalogHuman0.043 - 0.0704.9 - 5Malachite Green / Cell-based[4][5][6]
Mouse0.008 - 0.66-Cell-based[4]
SHR170008 Nucleotide AnalogHuman0.050 - 0.051-Malachite Green / Cell-based[7]
Mouse (EMT6 cells)0.133-Cell-based[7]
PSB-12379 Nucleotide AnalogHuman-2,210-[8]
Rat-9,030-[8]
LY3475070 Non-NucleotideHuman28--[9]
Compound 73 Non-NucleotideHuman12--[10]
Compound 74 Non-NucleotideHuman19--[10]
Monoclonal Antibody Inhibitors
InhibitorTypeTarget SpeciesIC50 (nM)Binding Affinity (KD)Mechanism of ActionReference(s)
Oleclumab (MEDI9447) Human IgG1λHuman--Non-competitive, steric blocking and crosslinking[11][12][13]
CPI-006 (Mupadolimab) Humanized IgG1Human-200 pMB-cell activation and enzymatic inhibition[14]
TJD5 (Uliledlimab) HumanizedHuman--Differentiated binding mode[15]
IBI325 Fully HumanHumanMore potent than OleclumabSub-nanomolarEnzymatic inhibition[16]
22E6 Rat IgG2aHuman (membrane-bound)~3.5-Non-competitive[17]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and direct comparison of results.

In Vitro CD73 Inhibition Assays

Two common methods for determining CD73 enzymatic activity and the inhibitory potential of compounds are the Malachite Green assay and the AMP-Glo™ assay.

This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.

Malachite_Green_Workflow Start Start Incubate Incubate CD73 enzyme with inhibitor Start->Incubate Add_AMP Add AMP (substrate) Incubate->Add_AMP Incubate_Reaction Incubate at 37°C Add_AMP->Incubate_Reaction Add_Reagent Add Malachite Green reagent Incubate_Reaction->Add_Reagent Measure_Absorbance Measure absorbance at ~620-660 nm Add_Reagent->Measure_Absorbance End End Measure_Absorbance->End

Figure 2: Workflow for the Malachite Green Assay.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a phosphate-free assay buffer (e.g., 20 mM HEPES, 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl2, 4.2 mM NaHCO3, pH 7.4).

    • Prepare a stock solution of recombinant human CD73 enzyme.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound, AB680) in the assay buffer.

    • Prepare a stock solution of AMP.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the CD73 enzyme and the serially diluted inhibitor.

    • Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding AMP to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Incubate at room temperature for color development (e.g., 15-20 minutes).

    • Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve to determine the concentration of phosphate produced.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

This is a luminescence-based assay that measures the amount of AMP remaining after the CD73 enzymatic reaction.

AMP_Glo_Workflow Start Start Reaction Perform CD73 enzymatic reaction with inhibitor Start->Reaction Stop_Reaction Add AMP-Glo™ Reagent I (stops reaction, degrades remaining ATP) Reaction->Stop_Reaction Convert_AMP Incubate to convert AMP to ADP Stop_Reaction->Convert_AMP Detect_ADP Add AMP Detection Solution (converts ADP to ATP, generates light) Convert_AMP->Detect_ADP Measure_Luminescence Measure luminescence Detect_ADP->Measure_Luminescence End End Measure_Luminescence->End

Figure 3: Workflow for the AMP-Glo™ Assay.

Protocol Steps:

  • Reaction Setup:

    • Set up the CD73 enzymatic reaction in a 96- or 384-well plate with the enzyme, assay buffer, and serially diluted inhibitor, similar to the Malachite Green assay.

    • Initiate the reaction by adding AMP.

    • Incubate at 37°C for a defined period.

  • AMP Detection:

    • Add AMP-Glo™ Reagent I to terminate the enzymatic reaction and degrade any remaining ATP. Incubate as recommended by the manufacturer (e.g., 60 minutes at room temperature).

    • Add the AMP Detection Solution, which contains an enzyme that converts AMP to ADP, and then another enzyme that converts ADP to ATP, which in turn drives a luciferase reaction.

    • Incubate to allow for the conversion and light generation (e.g., 30-60 minutes at room temperature).

    • Measure the luminescent signal using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the CD73 activity (higher signal indicates more remaining AMP and thus more inhibition).

    • Calculate the percentage of inhibition and determine the IC50 value as described for the Malachite Green assay.

In Vivo Tumor Models

The in vivo efficacy of CD73 inhibitors is commonly evaluated in syngeneic mouse tumor models.

General Protocol:

  • Cell Line and Animal Model:

    • Select a suitable murine cancer cell line that expresses CD73 (e.g., EMT6 breast cancer, CT26 colon carcinoma).

    • Use immunocompetent mice (e.g., BALB/c or C57BL/6) that are syngeneic to the chosen cell line.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, inhibitor alone, combination therapy).

    • Administer the CD73 inhibitor via an appropriate route (e.g., intraperitoneal, oral) at a pre-determined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume at regular intervals.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Pharmacodynamic and Immune Analysis:

    • Analyze the tumors for the infiltration of immune cells (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.

    • Measure the levels of adenosine and other metabolites in the tumor microenvironment.

    • Analyze immune cell activation and function from splenocytes or tumor-infiltrating lymphocytes.

Conclusion

The data presented in this guide demonstrate that while this compound is a useful tool for in vitro studies, it is significantly less potent than many of the more recently developed CD73 inhibitors. Small molecule inhibitors such as AB680 and SHR170008 exhibit picomolar to low nanomolar potency, representing a substantial improvement in efficacy. Monoclonal antibodies like oleclumab and CPI-006 offer an alternative therapeutic modality with high specificity and potent in vivo activity. The choice of inhibitor will depend on the specific research question, with highly potent and selective compounds being crucial for advancing our understanding of the therapeutic potential of CD73 inhibition in cancer. The provided experimental protocols offer a foundation for the standardized evaluation of novel CD73 inhibitors.

References

AMPCP vs. ARL 67156: A Comparative Analysis of Ectonucleotidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two common ectonucleotidase inhibitors: α,β-Methylene adenosine 5'-diphosphate (AMPCP) and 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate (ARL 67156). Ectonucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides, playing a critical role in purinergic signaling pathways that regulate a multitude of physiological processes, including neurotransmission, inflammation, and immune responses. The targeted inhibition of these enzymes is a key area of research for the development of novel therapeutics for various diseases, including cancer and inflammatory disorders.

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (Ki and IC50 values) of this compound and ARL 67156 against various ectonucleotidases. This data highlights the distinct selectivity profiles of the two inhibitors.

InhibitorTarget EnzymeSpeciesKiIC50Citation
This compound CD73 (ecto-5'-nucleotidase)Human59 nM0.56 µM[1]
CD73 (ecto-5'-nucleotidase)Human (recombinant)88.4 nM[1]
CD73 (ecto-5'-nucleotidase)Rat197 nM[1]
ARL 67156 CD39 (NTPDase1)Human~1 µM[2][3]
CD39 (NTPDase1)Human11 µM
NTPDase3Human18 µM
NPP1Human12 µM
CD73 (ecto-5'-nucleotidase)Human-Weaker effect reported

Experimental Protocols

Accurate assessment of inhibitor potency is crucial for drug development. Below are detailed methodologies for two common assays used to determine ectonucleotidase inhibition.

Malachite Green Assay for Inorganic Phosphate Detection

This colorimetric assay is a widely used method for measuring the activity of ectonucleotidases by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of nucleotide substrates.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of Pi produced.

Materials:

  • 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~630 nm

  • Ectonucleotidase enzyme (e.g., recombinant human CD39 or CD73)

  • Substrate solution (e.g., ATP or AMP)

  • Inhibitor solutions (this compound or ARL 67156) at various concentrations

  • Malachite Green Reagent: A solution containing malachite green hydrochloride, ammonium molybdate, and a surfactant (e.g., Tween 20) in an acidic medium.

  • Reaction Buffer (e.g., Tris-HCl with appropriate cofactors like Ca2+ or Mg2+)

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the ectonucleotidase enzyme, and the inhibitor at various concentrations. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (e.g., ATP for CD39, AMP for CD73) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), allowing for substrate hydrolysis.

  • Termination of Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent to each well. This reagent also initiates the color development.

  • Absorbance Measurement: After a short incubation at room temperature to allow for full color development, measure the absorbance of each well at approximately 630 nm using a microplate reader.

  • Data Analysis: The amount of Pi produced is calculated from a standard curve generated using known concentrations of phosphate. The percentage of inhibition for each inhibitor concentration is then determined relative to the control (no inhibitor). IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HPLC-Based Assay for Nucleotide and Nucleoside Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the substrate and product of an ectonucleotidase reaction, providing a direct measure of enzyme activity.

Principle: This method utilizes reverse-phase HPLC to separate the different nucleotides and nucleosides (e.g., ATP, ADP, AMP, and adenosine) based on their polarity. The concentration of each molecule is determined by its absorbance at a specific wavelength (typically 254 nm).

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Ectonucleotidase enzyme

  • Substrate solution

  • Inhibitor solutions

  • Mobile Phase A: A buffer solution (e.g., potassium phosphate buffer) with an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) at a specific pH.

  • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Quenching solution (e.g., perchloric acid) to stop the reaction.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ectonucleotidase enzyme, and the inhibitor at various concentrations.

  • Pre-incubation: Incubate the mixture at 37°C for a designated time.

  • Initiation of Reaction: Add the substrate to initiate the reaction.

  • Incubation: Incubate at 37°C for a specific time period.

  • Termination of Reaction: Stop the reaction by adding a quenching solution like ice-cold perchloric acid.

  • Sample Preparation: Neutralize the samples (e.g., with potassium hydroxide) and centrifuge to remove any precipitate. The supernatant containing the nucleotides and nucleosides is collected for HPLC analysis.

  • HPLC Analysis:

    • Inject a defined volume of the supernatant onto the equilibrated C18 column.

    • Separate the analytes using a gradient elution with varying proportions of Mobile Phase A and Mobile Phase B.

    • Detect the eluted compounds using a UV detector at 254 nm.

  • Data Analysis: The concentration of the substrate and product in each sample is determined by comparing the peak areas to a standard curve generated with known concentrations of each analyte. The rate of product formation (or substrate consumption) is then calculated. The percentage of inhibition is determined for each inhibitor concentration, and IC50 values are calculated as described for the malachite green assay.

Mandatory Visualizations

Signaling Pathway Diagram

Purinergic_Signaling cluster_extracellular Extracellular Space ATP ATP ADP ADP ATP:e->ADP:w Hydrolysis AMP AMP ADP:e->AMP:w Hydrolysis Adenosine Adenosine AMP:e->Adenosine:w Hydrolysis CD39 CD39 (NTPDase1) CD73 CD73 (Ecto-5'-Nucleotidase) ARL67156 ARL 67156 ARL67156->CD39 This compound This compound This compound->CD73

Caption: Purinergic signaling pathway showing the sequential hydrolysis of ATP to adenosine by CD39 and CD73, and the points of inhibition by ARL 67156 and this compound.

Experimental Workflow Diagram

Malachite_Green_Workflow start Start reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions - Malachite Green Reagent start->reagents plate_setup Plate Setup (96-well): Add Enzyme and Inhibitor reagents->plate_setup pre_incubation Pre-incubate (e.g., 10 min at 37°C) plate_setup->pre_incubation add_substrate Initiate Reaction: Add Substrate pre_incubation->add_substrate reaction_incubation Incubate (e.g., 15-30 min at 37°C) add_substrate->reaction_incubation stop_reaction Stop Reaction & Develop Color: Add Malachite Green Reagent reaction_incubation->stop_reaction read_plate Measure Absorbance (at ~630 nm) stop_reaction->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for a typical malachite green-based ectonucleotidase inhibition assay.

References

Unraveling the Dichotomous Action of Ampcp in Breast Cancer and Leukemia Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Ampcp's mechanism of action reveals a significant disparity in its effects on different cancer cell lines. This guide provides a detailed comparison of this compound's performance in doxorubicin-sensitive and -resistant MCF-7 breast cancer cells and L1210/A leukemia cells, supported by experimental data and detailed protocols. The findings underscore the importance of cell-type specific context in drug efficacy and mechanism.

This compound, a known ecto-5'-nucleotidase (CD73) inhibitor and an adenosine A1 receptor agonist, demonstrates a compelling ability to reverse doxorubicin resistance in multidrug-resistant (MDR) cancer cell lines.[1] This guide delves into the cross-validation of this compound's mechanism, highlighting its differential impact on cell viability, doxorubicin sensitivity, and underlying signaling pathways in MCF-7 and L1210/A cell lines.

Comparative Efficacy of this compound on Cell Viability and Doxorubicin Resistance

Experimental data reveals that this compound's effect on cancer cells is highly dependent on the cell line and its resistance profile. In doxorubicin-resistant MCF-7/Adr cells, this compound treatment leads to a significant reduction in the IC50 value of doxorubicin, indicating a potent reversal of resistance. This effect is less pronounced in the sensitive MCF-7 cell line.

Cell LineTreatmentDoxorubicin IC50 (µM)Fold Change in Doxorubicin Resistance
MCF-7Doxorubicin alone1.26[2]-
MCF-7/AdrDoxorubicin alone13.6[2]10.8
MCF-7/AdrDoxorubicin + this compoundData not availableData not available
L1210/ADoxorubicin aloneData not available-
L1210/ADoxorubicin + this compoundData not availableData not available

Note: While the reversal of doxorubicin resistance by this compound in MCF7/A6 and L1210/A cells is documented, specific quantitative data on the change in IC50 values in the presence of this compound was not available in the searched literature.

The reversal of doxorubicin resistance is primarily attributed to this compound's inhibition of ecto-5'-nucleotidase (CD73), which is often overexpressed in MDR cells.[3] This inhibition likely leads to a decrease in the production of extracellular adenosine, a molecule known to promote tumor survival.[3]

Unraveling the Signaling Pathways: A Tale of Two Mechanisms

This compound's mechanism of action is twofold, involving the inhibition of CD73 and the activation of the adenosine A1 receptor. These two actions trigger distinct downstream signaling cascades that vary between cell lines.

CD73 Inhibition and Reversal of Doxorubicin Resistance

In doxorubicin-resistant cells like MCF-7/Adr, the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key mechanism of resistance, actively effluxing doxorubicin from the cell.[2][4] this compound, by inhibiting CD73, is proposed to indirectly modulate P-gp expression or function, although the precise mechanism remains to be fully elucidated.

This compound This compound CD73 CD73 (ecto-5'-nucleotidase) This compound->CD73 inhibits Adenosine Extracellular Adenosine CD73->Adenosine converts AMP to AMP Extracellular AMP Pgp P-glycoprotein (P-gp) Expression/Function Adenosine->Pgp modulates Doxorubicin_efflux Doxorubicin Efflux Pgp->Doxorubicin_efflux mediates Doxorubicin_resistance Doxorubicin Resistance Doxorubicin_efflux->Doxorubicin_resistance leads to

Fig. 1: Proposed mechanism of this compound in reversing doxorubicin resistance.
Adenosine A1 Receptor Agonism and Cell Fate Modulation

As an adenosine A1 receptor agonist, this compound can influence cell proliferation and apoptosis. In MCF-7 cells, the activation of the A1 receptor has been shown to decrease apoptosis.[5][6][7] This suggests a complex role for this compound, where its anti-resistance effects via CD73 inhibition might be counteracted to some extent by its pro-survival effects through A1 receptor activation in certain contexts. The downstream signaling of A1 receptor activation often involves the modulation of cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.

This compound This compound A1R Adenosine A1 Receptor This compound->A1R activates Gi Gi protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Apoptosis Apoptosis PKA->Apoptosis inhibits Proliferation Cell Proliferation PKA->Proliferation promotes

Fig. 2: this compound's signaling pathway via adenosine A1 receptor activation.

Experimental Protocols

Cell Culture and Maintenance

MCF-7 and L1210/A cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Doxorubicin-resistant sublines (MCF-7/Adr and L1210/A) are maintained in a medium containing a low concentration of doxorubicin to retain the resistance phenotype. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, doxorubicin, or a combination of both for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a dose-response curve.

Ecto-5'-Nucleotidase (CD73) Activity Assay
  • Prepare cell lysates from treated and untreated cells.

  • Incubate the cell lysates with AMP as a substrate in a reaction buffer.

  • Measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

  • The enzyme activity is proportional to the amount of phosphate produced.

Western Blot Analysis for P-glycoprotein
  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The cross-validation of this compound's mechanism of action in different cell lines reveals a nuanced and context-dependent functionality. While its ability to reverse doxorubicin resistance by inhibiting CD73 is a promising therapeutic avenue, its concurrent agonistic activity on the adenosine A1 receptor, which can promote cell survival, highlights the complexity of its pharmacological profile. This comparative guide underscores the critical need for detailed, cell-line-specific investigations to fully harness the therapeutic potential of drugs like this compound in cancer therapy. Further research is warranted to obtain quantitative data on the synergistic effects of this compound and doxorubicin and to fully elucidate the intricate signaling networks at play in different cancer types.

References

Comparative Potency of AMP-CPP and Its Analogs in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical evaluation of AMP-CPP and its analogs as inhibitors of ectonucleotidases.

This guide provides an objective comparison of the potency of α,β-Methyleneadenosine 5'-triphosphate (AMP-CPP) and its structural analogs. The inhibitory activities against key ectonucleotidases, enzymes crucial in nucleotide signaling pathways, are presented with supporting experimental data. Detailed methodologies for the key biochemical assays are provided to enable replication and further investigation.

Introduction to AMP-CPP and Ectonucleotidase Inhibition

AMP-CPP is a non-hydrolyzable analog of adenosine triphosphate (ATP) where a C-P bond replaces the hydrolyzable P-O-P bond between the α and β phosphates. This structural modification confers resistance to enzymatic degradation by ectonucleotidases, making AMP-CPP and its analogs valuable tools for studying nucleotide signaling and as potential therapeutic agents. Ectonucleotidases, such as CD39 (E-NTPDase1) and CD73 (Ecto-5'-nucleotidase), are cell-surface enzymes that sequentially hydrolyze extracellular ATP to adenosine. This pathway plays a critical role in various physiological and pathological processes, including neurotransmission, inflammation, and cancer immunity. The inhibition of these enzymes by AMP-CPP and its analogs can modulate these processes by altering the balance of extracellular ATP and adenosine.

Comparative Potency of AMP-CPP and Analogs

The inhibitory potency of AMP-CPP and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the available quantitative data for the inhibition of key ectonucleotidases by AMP-CPP and its common analogs.

Table 1: Inhibitory Potency (IC50) of AMP-CPP and Analogs against CD39 (E-NTPDase1)

CompoundEnzyme SourceSubstrateAssay MethodIC50 (µM)Reference
ARL 67156 Recombinant human NTPDase1ATPColorimetric11 ± 3[1]
ARL 67156 Recombinant human NTPDase3ATPColorimetric18 ± 4[1]

Table 2: Inhibitory Potency (IC50) of AMP-CPP Analogs against CD73 (Ecto-5'-nucleotidase)

CompoundEnzyme SourceSubstrateAssay MethodIC50 (µM)Reference
AMP-CP (APCP) Recombinant human 5'-Nucleotidase/CD73AMPLuminescence-based0.3[2][3]
AMP-CP (APCP) Recombinant human 5'-Nucleotidase/CD73AMPMalachite GreenCompetitive Inhibition[2]

Note: AMP-CP (Adenosine 5'-(α,β-methylene)diphosphate) is a close analog of AMP-CPP, lacking the terminal phosphate group.

Experimental Protocols

Detailed methodologies for commonly employed biochemical assays to determine the potency of AMP-CPP and its analogs are provided below.

1. Malachite Green Phosphate Assay for Ectonucleotidase Activity

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or AMP.

  • Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[4][5] The amount of phosphate released is directly proportional to the enzyme activity.

  • Materials:

    • Purified ectonucleotidase (e.g., recombinant human CD39 or CD73)

    • Substrate: ATP or AMP

    • Inhibitors: AMP-CPP or its analogs

    • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and MgCl2)

    • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the inhibitor (AMP-CPP or analog) in the assay buffer.

    • In a 96-well plate, add the assay buffer, the inhibitor dilution, and the purified enzyme.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (ATP for CD39, AMP for CD73).

    • Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding the Malachite Green Reagent.

    • Allow color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

    • A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. HPLC-Based Assay for Ectonucleotidase Activity

This method offers high specificity and sensitivity for quantifying the substrate and product of the enzymatic reaction.

  • Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate and quantify the substrate (e.g., ATP, AMP) and the product (e.g., ADP, AMP, adenosine) in the reaction mixture. The peak areas are proportional to the concentration of each compound.[6][7]

  • Materials:

    • Purified ectonucleotidase or cell suspension expressing the enzyme

    • Substrate: ATP or AMP

    • Inhibitors: AMP-CPP or its analogs

    • Assay Buffer

    • HPLC system with a UV detector and a C18 column

    • Mobile phase (e.g., a gradient of ammonium acetate buffer and acetonitrile)

    • Standards for all analytes (ATP, ADP, AMP, adenosine)

  • Procedure:

    • Perform the enzymatic reaction as described in the Malachite Green assay (steps 1-5), but in larger volumes (e.g., in microcentrifuge tubes).

    • Stop the reaction at various time points by adding a stop solution (e.g., perchloric acid or by heat inactivation) and placing the samples on ice.

    • Centrifuge the samples to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a defined volume of the filtered sample into the HPLC system.

    • Separate the nucleotides and nucleosides using a suitable gradient elution program.

    • Detect the compounds by monitoring the UV absorbance at 254 nm or 260 nm.

    • Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.

    • Calculate the rate of substrate consumption or product formation to determine the enzyme activity.

    • Determine the IC50 values as described for the Malachite Green assay.

3. Radiolabeled ATP Hydrolysis Assay

This highly sensitive assay is suitable for enzymes with low activity or when using low substrate concentrations.

  • Principle: The assay measures the release of radiolabeled inorganic phosphate ([γ-32P]Pi) from the hydrolysis of [γ-32P]ATP. The released [γ-32P]Pi is separated from the unhydrolyzed [γ-32P]ATP, and the radioactivity is quantified.

  • Materials:

    • Purified ectonucleotidase

    • [γ-32P]ATP (radiolabeled substrate)

    • Unlabeled ATP (cold substrate)

    • Inhibitors: AMP-CPP or its analogs

    • Assay Buffer

    • Stop solution (e.g., containing activated charcoal or a molybdate-based solution to precipitate phosphate)

    • Scintillation counter

  • Procedure:

    • Set up the reaction mixture containing assay buffer, inhibitor, and enzyme in a microcentrifuge tube.

    • Initiate the reaction by adding a mixture of [γ-32P]ATP and cold ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding the stop solution.

    • Separate the released [γ-32P]Pi from the unhydrolyzed [γ-32P]ATP. For example, if using charcoal, the unhydrolyzed ATP will bind to the charcoal, while the [γ-32P]Pi will remain in the supernatant after centrifugation.

    • Measure the radioactivity in the supernatant (containing [γ-32P]Pi) using a scintillation counter.

    • Calculate the amount of Pi released and determine the enzyme activity and IC50 values.

Visualizing Signaling Pathways and Experimental Workflows

Ectonucleotidase Signaling Pathway

The following diagram illustrates the central role of CD39 and CD73 in the hydrolysis of extracellular ATP to adenosine, a pathway that can be inhibited by AMP-CPP and its analogs.

Ectonucleotidase_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane ATP ATP ADP ADP ATP:e->ADP:w hydrolysis CD39 CD39 (E-NTPDase1) AMP AMP ADP:e->AMP:w hydrolysis Ado Adenosine AMP:e->Ado:w hydrolysis CD73 CD73 (Ecto-5'-nucleotidase) Inhibitor AMP-CPP / Analogs Inhibitor->CD39 Inhibitor->CD73

Caption: The ectonucleotidase cascade converts ATP to adenosine.

Experimental Workflow for IC50 Determination

This diagram outlines the general workflow for determining the IC50 value of an inhibitor using a biochemical assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions mix_components Mix Enzyme and Inhibitor prep_inhibitor->mix_components prep_reagents Prepare Enzyme and Substrate prep_reagents->mix_components add_substrate Add Substrate to Start Reaction mix_components->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_signal Measure Signal (Absorbance, Luminescence, etc.) stop_reaction->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining inhibitor IC50 values.

References

Head-to-head comparison of Ampcp and PSB-12379 in cancer models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, the adenosine pathway has emerged as a critical target for overcoming immunosuppression within the tumor microenvironment. Central to this pathway is the ecto-5'-nucleotidase (CD73), an enzyme responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. Inhibition of CD73 presents a promising strategy to restore anti-tumor immunity. This guide provides a detailed head-to-head comparison of two prominent small-molecule CD73 inhibitors, Ampcp (as the clinically relevant analog AB680) and PSB-12379, based on available preclinical data.

At a Glance: Key Performance Indicators

ParameterThis compound (AB680)PSB-12379
Target CD73 (ecto-5'-nucleotidase)CD73 (ecto-5'-nucleotidase)
Mechanism of Action Competitive inhibitor of CD73Competitive inhibitor of CD73
Inhibitory Potency (Ki) 5 pM[1]9.03 nM[2]
In Vivo Efficacy Demonstrated tumor growth inhibition in syngeneic mouse models (e.g., B16F10 melanoma)[3]A closely related analog has demonstrated in vivo anti-tumor activity in a mouse tumor model[2]
Clinical Development In Phase 1 clinical trials (as AB680/Quemliclustat)[2]Preclinical

In-Depth Analysis: Mechanism of Action and In Vitro Potency

Both this compound (represented by its potent derivative AB680) and PSB-12379 are competitive inhibitors of the CD73 enzyme. They function by binding to the active site of CD73, thereby preventing the hydrolysis of AMP to adenosine. This blockade of adenosine production is crucial for reversing the immunosuppressive effects within the tumor microenvironment, which include the inhibition of T cell and NK cell activation.

A key differentiator between the two compounds is their inhibitory potency. AB680, which is based on the this compound scaffold, exhibits an exceptionally low Ki value of 5 pM, indicating very high-affinity binding to CD73.[1] In comparison, PSB-12379 has a reported Ki value of 9.03 nM.[2] This significant difference in potency suggests that AB680 may achieve therapeutic efficacy at lower concentrations.

Preclinical In Vivo Efficacy in Cancer Models

This compound (AB680): Preclinical studies using syngeneic mouse models have demonstrated the in vivo anti-tumor efficacy of AB680. In a B16F10 melanoma model, administration of AB680 as a single agent led to a significant decrease in tumor burden.[3] This anti-tumor effect was accompanied by an increase in the infiltration of CD8+ T cells within the tumor.[3] Furthermore, the combination of AB680 with an anti-PD-1 antibody resulted in even greater tumor growth inhibition compared to either agent alone, highlighting a synergistic effect.[3]

PSB-12379: While direct in vivo efficacy data for PSB-12379 is limited in the reviewed literature, a highly potent orally bioavailable small-molecule CD73 inhibitor (compound 49), developed from a hit molecule with a similar scaffold, has shown significant in vivo anti-tumor activity.[2] In preclinical mouse tumor models, this compound demonstrated a dose-dependent pharmacokinetic/pharmacodynamic relationship that correlated with efficacy.[2] It was shown to be efficacious both as a single agent and in combination with chemotherapy or a checkpoint inhibitor.[2] These findings suggest that potent CD73 inhibitors of this class, including PSB-12379, have the potential for effective in vivo anti-tumor activity.

Experimental Protocols

In Vitro CD73 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CD73 enzymatic activity.

Materials:

  • Recombinant human CD73 enzyme

  • Adenosine monophosphate (AMP) substrate

  • Malachite green-based phosphate detection reagent

  • Test compounds (this compound/AB680, PSB-12379)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the recombinant CD73 enzyme to each well.

  • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the AMP substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based detection reagent.

  • Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Syngeneic Mouse Model for Anti-Tumor Efficacy

Objective: To evaluate the in vivo anti-tumor efficacy of test compounds in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 for B16F10 melanoma cells)

  • Cancer cell line (e.g., B16F10 melanoma)

  • Test compounds (this compound/AB680, PSB-12379) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the cancer cells and harvest them for injection.

  • Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into different treatment groups (e.g., vehicle control, this compound/AB680, PSB-12379, combination therapy).

  • Administer the test compounds and vehicle control to the respective groups according to a pre-determined dosing schedule and route of administration (e.g., intraperitoneal, oral).

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for immune cell infiltration).

  • Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.

Signaling Pathways and Experimental Workflows

Adenosine_Signaling_Pathway Adenosine Signaling Pathway in the Tumor Microenvironment ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR Adenosine Receptor (A2AR/A2BR) Adenosine->A2AR Binding CD39->ADP CD39->AMP CD73->Adenosine ImmuneCell Immune Cell (T cell, NK cell) A2AR->ImmuneCell Signaling Immunosuppression Immunosuppression (Decreased proliferation, cytotoxicity) ImmuneCell->Immunosuppression Leads to Inhibitor This compound / PSB-12379 Inhibitor->CD73 Inhibition

Caption: The adenosine signaling pathway and the point of inhibition by this compound and PSB-12379.

InVivo_Efficacy_Workflow Experimental Workflow for In Vivo Anti-Tumor Efficacy Study start Start cell_culture Cancer Cell Culture (e.g., B16F10) start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Tumor Establishment (50-100 mm³) injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, PSB-12379) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Data Analysis endpoint->analysis end End analysis->end

Caption: A generalized workflow for an in vivo anti-tumor efficacy study.

Conclusion

Both this compound (as AB680) and PSB-12379 are potent inhibitors of CD73, a key target in cancer immunotherapy. Based on the available preclinical data, AB680 demonstrates superior in vitro potency with a Ki in the picomolar range. Furthermore, AB680 has shown significant in vivo anti-tumor efficacy in syngeneic mouse models and has progressed to clinical trials. While direct comparative in vivo data for PSB-12379 is not as readily available, the demonstrated in vivo activity of a closely related analog suggests its potential as an effective anti-cancer agent. Further head-to-head in vivo studies would be beneficial for a more definitive comparison of their therapeutic potential. The information and protocols provided in this guide offer a solid foundation for researchers to design and conduct their own comparative studies of these and other CD73 inhibitors.

References

A Comparative Analysis of AMPCP and Monoclonal Antibodies Targeting CD73

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the ectoenzyme CD73 has emerged as a critical checkpoint in the tumor microenvironment. Its role in generating immunosuppressive adenosine makes it a compelling target for therapeutic intervention. This guide provides a comparative overview of two principal classes of CD73 inhibitors: the small molecule AMP analog, α,β-Methylene adenosine 5'-diphosphate (AMPCP), and therapeutic monoclonal antibodies (mAbs). We will delve into their mechanisms of action, present available performance data, and detail the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and anti-CD73 monoclonal antibodies lies in their mode of inhibition and their broader biological effects.

This compound , a non-hydrolyzable analog of adenosine monophosphate (AMP), acts as a competitive inhibitor of CD73.[1] By mimicking the natural substrate, this compound binds to the active site of the CD73 enzyme, thereby blocking the conversion of AMP to adenosine.[2] This direct competition effectively reduces the production of immunosuppressive adenosine in the tumor microenvironment.

Monoclonal antibodies targeting CD73, on the other hand, can employ a variety of mechanisms, often with multifaceted consequences:

  • Non-competitive Inhibition: Many anti-CD73 mAbs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its catalytic activity without directly competing with AMP at the active site.[3]

  • Receptor Internalization and Degradation: Some antibodies, upon binding to CD73 on the cell surface, can trigger the internalization and subsequent degradation of the enzyme, leading to a sustained reduction in CD73 expression.

  • Fc-mediated Effector Functions: Depending on the isotype of the antibody, the Fc region can engage with Fc receptors on immune cells, such as natural killer (NK) cells and macrophages. This can lead to antibody-dependent cell-mediated cytotoxicity (ADCC) or antibody-dependent cellular phagocytosis (ADCP) of CD73-expressing tumor cells.

  • Disruption of Non-enzymatic Functions: Beyond its catalytic role, CD73 is implicated in cell adhesion and signaling.[1] Monoclonal antibodies can interfere with these non-enzymatic functions, potentially impacting tumor cell migration and invasion.

Performance Data: A Quantitative Comparison

Direct head-to-head comparative studies of this compound and a wide array of anti-CD73 monoclonal antibodies under identical experimental conditions are limited in the public domain. However, data from various preclinical studies provide insights into their relative potency. It is crucial to consider the experimental context (e.g., soluble enzyme vs. cell-based assays, human vs. murine CD73) when interpreting these values.

Inhibitor ClassSpecific Agent/CloneTargetAssay TypePotency (IC50/EC50)Reference
Small Molecule This compoundHuman Soluble CD73Biochemical Assay3.8 nM[2]
SHR170008Human Soluble CD73Biochemical Assay0.050 nM[2]
Monoclonal Antibody 22E6Human Cellular CD73Cell-based Assay~3.5 nM[3]
Oleclumab (MEDI9447)Immobilized Human CD73Binding Assay3.27 ng/mL[4]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific assay conditions and should be compared with caution across different studies.

Experimental Protocols

To aid researchers in the evaluation of CD73 inhibitors, we provide detailed methodologies for key experiments.

In Vitro CD73 Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for measuring the enzymatic activity of purified CD73 or CD73 in cell lysates.

Principle: This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi produced is directly proportional to the CD73 activity.

Materials:

  • 96-well microplate

  • Recombinant CD73 enzyme or cell lysate

  • AMP substrate solution

  • CD73 assay buffer

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Test inhibitors (this compound, anti-CD73 mAbs)

  • Plate reader capable of measuring absorbance at ~620-670 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (e.g., this compound, monoclonal antibody) in CD73 assay buffer.

  • Reaction Setup:

    • Add CD73 assay buffer to each well of the 96-well plate.

    • Add the test inhibitor or vehicle control to the appropriate wells.

    • Add the CD73 enzyme or cell lysate to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the AMP substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Color Development: Add the phosphate detection reagent to each well to stop the reaction and initiate color development.

  • Measurement: Incubate the plate at room temperature for 15-20 minutes to allow for color stabilization. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of CD73 inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based CD73 Inhibition Assay

This assay measures the ability of an inhibitor to block CD73 activity on the surface of living cells.

Materials:

  • CD73-expressing cancer cell line (e.g., MDA-MB-231, A375)

  • 96-well cell culture plate

  • Cell culture medium

  • Phosphate-free assay buffer

  • AMP substrate

  • Test inhibitors

  • Phosphate detection reagent

Procedure:

  • Cell Seeding: Seed the CD73-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Cell Treatment:

    • Wash the cells with phosphate-free assay buffer.

    • Add the test inhibitors at various concentrations to the wells and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Enzymatic Reaction: Add AMP substrate to each well and incubate at 37°C for 30-60 minutes.

  • Phosphate Detection: Collect the supernatant from each well and transfer it to a new 96-well plate. Add the phosphate detection reagent and measure the absorbance as described in the in vitro assay protocol.

  • Data Analysis: Calculate the IC50 values as described previously.

Flow Cytometry for CD73 Expression

This protocol allows for the quantification of CD73 expression on the surface of tumor cells or immune cells.

Materials:

  • Single-cell suspension of tumor cells or peripheral blood mononuclear cells (PBMCs)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated anti-human CD73 antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest and adjust the cell concentration.

  • Staining:

    • Aliquot the cell suspension into FACS tubes.

    • Add the fluorochrome-conjugated anti-CD73 antibody or the corresponding isotype control to the respective tubes.

    • Incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells with FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to determine the percentage of CD73-positive cells and the mean fluorescence intensity (MFI).

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Immune Cell ATP ATP ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP CD73 CD73 ADO Adenosine A2AR A2A Receptor ADO->A2AR cAMP cAMP A2AR->cAMP Suppression Immune Suppression cAMP->Suppression

Caption: The CD73-adenosine signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Models biochem Biochemical Assay (Soluble CD73) cell_based Cell-Based Assay (CD73+ Cells) biochem->cell_based Potency & Selectivity t_cell T-cell Activation Assay biochem->t_cell cell_based->t_cell flow Flow Cytometry (CD73 Expression) t_cell->flow tumor Syngeneic Mouse Tumor Models t_cell->tumor flow->tumor pk_pd Pharmacokinetics & Pharmacodynamics tumor->pk_pd Efficacy & MoA

Caption: A typical experimental workflow for evaluating CD73 inhibitors.

Mechanism_Comparison cluster_this compound This compound cluster_mab Monoclonal Antibodies comp_inhibit Competitive Inhibition (Active Site Binding) CD73 CD73 Target comp_inhibit->CD73 noncomp_inhibit Non-competitive Inhibition internalization Internalization noncomp_inhibit->internalization adcc ADCC/ADCP internalization->adcc non_enzymatic Non-enzymatic Function Blockade adcc->non_enzymatic CD73->noncomp_inhibit CD73->internalization CD73->adcc CD73->non_enzymatic

Caption: Comparison of inhibitory mechanisms between this compound and monoclonal antibodies.

Conclusion

Both this compound and monoclonal antibodies represent promising therapeutic strategies for targeting CD73 in cancer. This compound offers the advantages of a small molecule, including potential for oral bioavailability and broad tissue distribution. However, its competitive nature may require high concentrations to be effective in the high AMP environment of some tumors. Monoclonal antibodies provide high specificity and the potential for multiple mechanisms of action, including direct enzyme inhibition and immune-mediated killing of tumor cells. The choice between these modalities, or their potential combination with other immunotherapies, will depend on the specific tumor context and desired therapeutic outcome. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to further explore and develop novel CD73-targeted therapies.

References

A Head-to-Head Battle for Immune Checkpoint Inhibition: AMPCP vs. Non-Nucleotide CD73 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of cancer immunotherapy is targeting the immunosuppressive tumor microenvironment, with a particular focus on the adenosine pathway. Central to this pathway is the ectoenzyme CD73, which catalyzes the final step in the production of adenosine, a potent suppressor of anti-tumor immunity. For years, the go-to tool for studying CD73 inhibition has been Adenosine-5'-(α,β-methylene)diphosphate (AMPCP), a non-hydrolyzable analog of the natural substrate, adenosine monophosphate (AMP). However, the landscape is rapidly evolving with the advent of highly potent and selective non-nucleotide small molecule inhibitors. This guide provides a comprehensive comparison of this compound and these novel non-nucleotide inhibitors, offering researchers and drug developers critical insights into their respective mechanisms, performance, and experimental evaluation.

The Core Conflict: Nucleotide Mimicry vs. Novel Scaffolds

This compound, a nucleotide analog, acts as a competitive inhibitor by mimicking the structure of AMP and binding to the active site of CD73.[1][2][3] While it has been an invaluable research tool, its inherent properties, such as high polarity and poor membrane permeability, limit its therapeutic potential.[4] Non-nucleotide inhibitors, on the other hand, are designed to overcome these limitations. These small molecules also typically act as competitive inhibitors but offer greater structural diversity, allowing for the optimization of pharmacological properties like oral bioavailability and metabolic stability.[3][4]

Performance Showdown: A Quantitative Comparison

The efficacy of CD73 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki), which reflect the inhibitor's potency. While direct, side-by-side comparisons in the same study are ideal for accurate assessment, the following tables summarize reported values for this compound and a selection of non-nucleotide inhibitors from various studies.

Inhibitor ClassCompoundSpeciesIC50 (nM)Ki (nM)Citation(s)
Nucleotide Analog This compoundHuman3.859 - 88.4[5][6]
This compoundRat-197[5]
Non-Nucleotide SHR170008Human0.050-[6]
AB680Human0.430.005[7]
Compound 73Human12-[4]
Compound 74Human19-[4]
PSB-0963--150[8]
PSB-0952--260[8]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Under the Microscope: Experimental Protocols

The determination of inhibitor potency relies on robust and reproducible experimental assays. The most common methods for measuring CD73 activity and inhibition are enzyme activity assays that quantify the products of the enzymatic reaction: adenosine or inorganic phosphate.

Key Experimental Methodologies

1. CD73 Enzyme Activity Assay (Colorimetric - Malachite Green Assay)

This assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.

  • Principle: The Malachite Green reagent forms a colored complex with free phosphate, and the absorbance of this complex is directly proportional to the amount of phosphate produced.

  • Protocol Outline:

    • Recombinant CD73 enzyme or cell lysate containing CD73 is incubated with the inhibitor (e.g., this compound or a non-nucleotide inhibitor) at various concentrations.

    • The enzymatic reaction is initiated by the addition of the substrate, AMP.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is stopped, and the Malachite Green reagent is added.

    • The absorbance is measured at a specific wavelength (typically around 620-650 nm).

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. CD73 Enzyme Activity Assay (Luminescence-based)

This method measures the remaining AMP concentration after the enzymatic reaction.

  • Principle: This assay often uses a coupled enzyme system where the amount of remaining AMP is inversely proportional to a luminescent signal.

  • Protocol Outline:

    • Similar to the colorimetric assay, CD73 is pre-incubated with the inhibitor.

    • The reaction is started by adding AMP.

    • After incubation, a reagent is added that converts the remaining AMP into a detectable signal, often through a luciferase-based reaction.

    • The luminescence is measured, and a decrease in signal indicates CD73 activity.

    • IC50 values are determined from the dose-response curve.

3. In Vitro Cell-Based Assays

These assays assess the inhibitor's ability to block CD73 activity on the surface of cancer cells.

  • Protocol Outline:

    • Cancer cell lines with high CD73 expression are cultured in multi-well plates.

    • The cells are treated with varying concentrations of the inhibitor.

    • AMP is added to the cell culture medium.

    • After incubation, the supernatant is collected, and the amount of adenosine produced is quantified, typically by HPLC-MS/MS.

    • The IC50 is calculated based on the reduction in adenosine production.

4. In Vivo Efficacy Studies

Animal models, often syngeneic mouse tumor models, are used to evaluate the anti-tumor effects of CD73 inhibitors.

  • Protocol Outline:

    • Mice are implanted with tumor cells.

    • Once tumors are established, the mice are treated with the CD73 inhibitor, often in combination with other immunotherapies like anti-PD-1 antibodies.

    • Tumor growth is monitored over time.

    • At the end of the study, tumors and immune cells from the tumor microenvironment and spleen are analyzed to assess changes in immune cell populations and function.

Visualizing the Molecular Battlefield

To better understand the processes involved, the following diagrams illustrate the CD73 signaling pathway and a typical experimental workflow for inhibitor testing.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_tme Tumor Microenvironment cluster_inhibition Inhibition ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 ADO Adenosine AMP->ADO CD73 A2AR A2A Receptor ADO->A2AR binds ImmuneCell Immune Cell (e.g., T Cell) Suppression Immune Suppression A2AR->Suppression This compound This compound CD73_enzyme CD73 This compound->CD73_enzyme inhibits NonNucleotide Non-Nucleotide Inhibitor NonNucleotide->CD73_enzyme inhibits

Caption: The CD73 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation EnzymeAssay Enzyme Activity Assay (Colorimetric or Luminescence) Potency Determine IC50 / Ki EnzymeAssay->Potency CellAssay Cell-Based Assay (Adenosine Quantification) CellAssay->Potency TumorModel Syngeneic Mouse Tumor Model Potency->TumorModel Lead Candidate Selection Treatment Inhibitor Treatment (mono- or combination therapy) TumorModel->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth ImmuneAnalysis Analyze Tumor Microenvironment (e.g., Flow Cytometry) TumorGrowth->ImmuneAnalysis Efficacy Assess Anti-Tumor Efficacy ImmuneAnalysis->Efficacy

Caption: A generalized experimental workflow for evaluating CD73 inhibitors.

Conclusion: A New Era in CD73 Inhibition

While this compound remains a valuable tool for basic research, the development of non-nucleotide CD73 inhibitors represents a significant advancement with clear therapeutic intent. These novel agents demonstrate superior potency and possess more favorable drug-like properties. As more clinical data becomes available, the full potential of these non-nucleotide inhibitors to overcome adenosine-mediated immunosuppression in cancer patients will become clearer. The continued exploration of diverse chemical scaffolds will undoubtedly lead to the discovery of even more effective and safer CD73-targeted therapies.

References

Synergistic Anti-Tumor Effects of CD73 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ectonucleotidase CD73 has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in orchestrating immune suppression through the production of adenosine. Its inhibition, therefore, represents a promising strategy to unleash the full potential of the anti-tumor immune response. This guide provides a comparative analysis of the anti-tumor effects of investigational CD73 inhibitors, with a focus on their synergistic activity when combined with other anti-cancer agents. The data presented herein is derived from preclinical and clinical studies, providing a valuable resource for researchers in the field of oncology and drug development.

Comparative Efficacy of CD73 Inhibitors in Combination Therapies

The synergistic potential of targeting CD73 has been explored in combination with various standard-of-care and emerging cancer therapies. Below is a summary of key quantitative data from studies involving two prominent CD73 inhibitors, Quemliclustat (AB680) and Oleclumab.

CD73 InhibitorCombination Partner(s)Cancer TypeStudy TypeKey Efficacy Data
Quemliclustat (AB680) Gemcitabine + nab-Paclitaxel + Zimberelimab (anti-PD-1)Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)Clinical (Phase 1/1b - ARC-8)Overall Response Rate (ORR): 41%[1][2] Median Overall Survival (OS): 15.7 months[3] Median Progression-Free Survival (PFS): 8.8 months (in combination with chemotherapy alone)[4]
Quemliclustat (AB680) TLR Agonist (IMO-2125) + IDO1 Inhibitor-PreclinicalTumor Growth Inhibition (TGI): 95%[5]
Oleclumab Durvalumab (anti-PD-L1)Non-Small Cell Lung Cancer (NSCLC)Clinical (Phase 2 - COAST)Progression-Free Survival (PFS) at 12 months: 62.6% (vs. 33.9% for durvalumab alone)
Oleclumab anti-PD-L1 + Chemotherapy (5-FU + Oxaliplatin)Colorectal & SarcomaPreclinical (Syngeneic Mouse Models)Improved survival compared to single-agent or dual-combination therapies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of synergistic anti-tumor effects.

In Vivo Syngeneic Mouse Model for Combination Therapy

This protocol outlines a general framework for evaluating the efficacy of a CD73 inhibitor in combination with immunotherapy in a syngeneic mouse model, which utilizes immunocompetent mice to study tumor-immune interactions.[6][7][8][9]

1. Cell Culture and Tumor Implantation:

  • Select a murine cancer cell line (e.g., CT26 for colorectal cancer, B16F10 for melanoma) that is syngeneic to the chosen mouse strain (e.g., BALB/c, C57BL/6 respectively).
  • Culture the cells in appropriate media and conditions.
  • Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS.
  • Subcutaneously inject a defined number of tumor cells (typically 1 x 10^6) into the flank of each mouse.

2. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, CD73 inhibitor alone, Combination partner alone, Combination therapy).

3. Drug Administration:

  • Administer the CD73 inhibitor and combination partner(s) according to the specified dose, route (e.g., intraperitoneal, intravenous), and schedule. Vehicle control groups should receive the corresponding vehicle solution.

4. Endpoint Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.
  • The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
  • Secondary endpoints may include overall survival, analysis of the tumor microenvironment (e.g., immune cell infiltration via flow cytometry or immunohistochemistry), and assessment of systemic immune responses.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][10][11][12]

1. Cell Seeding:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Drug Treatment:

  • Treat the cells with various concentrations of the CD73 inhibitor, the combination partner, and the combination of both drugs. Include a vehicle-treated control group.
  • Incubate the plate for a specified period (e.g., 48-72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control. The combination index (CI) can be calculated to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[8]

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using Annexin V.[5][9][13][14]

1. Cell Treatment and Harvesting:

  • Treat cells with the drug combination as described for the cell viability assay.
  • Harvest both adherent and floating cells and wash them with cold PBS.

2. Staining:

  • Resuspend the cells in Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).
  • Incubate the cells in the dark at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Annexin V-positive, PI-negative cells are in early apoptosis.
  • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
  • Annexin V-negative, PI-negative cells are viable.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., T cell) ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine A2AR A2A Receptor Adenosine->A2AR CD39 CD39 CD73 CD73 cAMP cAMP A2AR->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Immune_Suppression Immune Suppression CREB->Immune_Suppression CD73_Inhibitor CD73 Inhibitor (e.g., AMPCP-derived) CD73_Inhibitor->CD73 Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines Treatment Drug Combination Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Synergy_Analysis Synergy Analysis (e.g., CI) Viability_Assay->Synergy_Analysis Apoptosis_Assay->Synergy_Analysis In_Vivo_Treatment In Vivo Combination Therapy Synergy_Analysis->In_Vivo_Treatment Guides In Vivo Study Design Mouse_Model Syngeneic Mouse Model Tumor_Implantation Tumor Cell Implantation Mouse_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->In_Vivo_Treatment Endpoint_Measurement Tumor Volume & Survival Measurement In_Vivo_Treatment->Endpoint_Measurement TME_Analysis Tumor Microenvironment Analysis Endpoint_Measurement->TME_Analysis

References

Stability Showdown: A Comparative Guide to AMP-CP and Other Nucleotide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular energetics and signaling, adenosine triphosphate (ATP) reigns supreme as the primary energy currency. To dissect the complex mechanisms of ATP-dependent enzymes, researchers rely on a toolkit of ATP analogs that resist hydrolysis, effectively pausing these molecular machines at specific stages of their catalytic cycle. Among these, Adenosine 5'-(α,β-methylene)triphosphate (AMP-CP) is a widely used tool. This guide provides a comprehensive comparison of the relative stability of AMP-CP against other popular non-hydrolyzable nucleotide analogs, namely Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), supported by experimental data and detailed protocols.

Understanding Non-Hydrolyzable ATP Analogs

The key to the stability of these analogs lies in the modification of the triphosphate chain of ATP. In ATP, the α, β, and γ phosphates are linked by oxygen atoms. The terminal (γ) phosphate is cleaved during hydrolysis, releasing energy. Non-hydrolyzable analogs replace the bridging oxygen atom between the β and γ phosphates (for AMP-PNP and AMP-CP) or a non-bridging oxygen on the γ-phosphate (for ATPγS) with a different chemical group, rendering the molecule more resistant to cleavage by ATPases and kinases.

While often termed "non-hydrolyzable," it is crucial to understand that this is a relative term. Many of these analogs can be slowly hydrolyzed by certain enzymes, and their stability is highly dependent on the specific protein and experimental conditions.[1]

Comparative Stability: A Data-Driven Overview

Qualitative and Semi-Quantitative Observations:

  • ATPγS is often considered the least stable of the three, with several studies reporting its hydrolysis by various enzymes. For instance, it was found to be completely hydrolyzed by the BmrA ABC transporter and the DnaB helicase.[1] The mismatch repair protein complex, hMutSα, can also hydrolyze ATPγS, albeit at a rate approximately 10 times slower than ATP.

  • AMP-PNP generally exhibits greater resistance to hydrolysis than ATPγS. However, it is not entirely inert. The sarcoplasmic reticulum Ca2+-ATPase has been shown to cleave AMP-PNP.[2] Furthermore, in some systems, very high concentrations of AMP-PNP are required to achieve effective binding and inhibition, which may be due to a lower binding affinity compared to ATP or ATPγS in those specific cases.

  • AMP-CP is often considered one of the more stable analogs. Its methylene bridge between the α and β phosphates provides significant resistance to enzymatic cleavage. However, like the others, its stability is not absolute and can be enzyme-dependent.

Quantitative Data on Binding and Hydrolysis:

The following table summarizes available quantitative data from different studies. It is important to note that the varying experimental conditions and enzymes used preclude a direct, simple comparison of the values.

Nucleotide AnalogEnzyme/ProteinParameterValueConditions
AMP-PNP (Na+ + K+)-dependent ATPaseK_d4.2 µMAbsence of MgCl2
(Na+ + K+)-dependent ATPaseK_d2.2 µM50 µM MgCl2
(Na+ + K+)-dependent ATPaseK_d6 µM2 mM MgCl2
ATPγS ClpAK_d10 ± 1 µM
ClpAk_T,max (hydrolysis rate)1.39 ± 0.05 s⁻¹
hMutSαRelative Hydrolysis Rate~10-fold slower than ATP

Experimental Protocols for Assessing Nucleotide Analog Stability

To enable researchers to perform their own comparative stability studies, we provide a generalized protocol for assessing the enzymatic hydrolysis of nucleotide analogs. This protocol can be adapted for specific enzymes and experimental setups.

Protocol: Colorimetric Assay for Phosphate Release (Malachite Green Assay)

This method quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of the nucleotide analog.

Materials:

  • Purified ATPase enzyme of interest

  • Nucleotide analogs (AMP-CP, AMP-PNP, ATPγS) and ATP (as a positive control)

  • Assay Buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)

  • MgCl2 solution (or other required divalent cations)

  • Malachite Green Phosphate Detection Kit

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stocks of all necessary reagents. ATP stocks should be made fresh and stored at -20°C for no longer than a few weeks to prevent degradation.

    • Prepare a 1:1 mixture of MgCl2 and the nucleotide/analog just before starting the reaction.

  • ATP Hydrolysis Reaction:

    • Set up reactions in microcentrifuge tubes. For each analog and ATP, prepare a reaction mix containing the assay buffer, the Mg-nucleotide/analog mix, and the purified enzyme at the desired concentration.

    • Include a "no enzyme" control for each nucleotide/analog to account for any non-enzymatic hydrolysis.

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).

    • At various time points (e.g., 0, 15, 30, 45, 60 minutes), take aliquots from each reaction tube and immediately stop the reaction by adding a quenching agent (as specified by the detection kit, often an acidic solution) or by flash-freezing in liquid nitrogen.

  • Phosphate Detection:

    • Prepare a phosphate standard curve in the 96-well plate according to the kit instructions.

    • Add the quenched reaction aliquots to separate wells of the 96-well plate.

    • Add the Malachite Green detection reagent to all wells (standards and samples).

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no phosphate) from all readings.

    • Plot the standard curve of absorbance versus phosphate concentration.

    • Use the standard curve to determine the concentration of phosphate released in each sample.

    • Calculate the rate of hydrolysis for each nucleotide analog and ATP. The stability of the analogs can be compared by their relative rates of hydrolysis.

Protocol: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique to directly observe the chemical state of the phosphate groups and can be used to monitor the hydrolysis of ATP analogs in real-time.

Materials:

  • High-field NMR spectrometer with a phosphorus probe

  • NMR tubes

  • Purified ATPase enzyme

  • Nucleotide analogs and ATP

  • NMR Buffer (containing D₂O for locking)

  • Chelating agent (e.g., EDTA) to quench the reaction

Procedure:

  • Sample Preparation:

    • Prepare a concentrated stock of the enzyme in the NMR buffer.

    • Prepare a concentrated stock of the nucleotide analog in the same buffer.

    • In an NMR tube, mix the enzyme and buffer. Acquire a baseline ³¹P NMR spectrum of the enzyme alone.

    • Initiate the reaction by adding the nucleotide analog to the NMR tube containing the enzyme.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer and begin acquiring a series of one-dimensional ³¹P NMR spectra over time.

    • The signals corresponding to the α, β, and γ phosphates of the intact analog will have characteristic chemical shifts.

    • As hydrolysis occurs, a new peak corresponding to free inorganic phosphate will appear, and the intensities of the analog's phosphate peaks will decrease.

  • Data Analysis:

    • Integrate the peaks corresponding to the intact analog and the released inorganic phosphate in each spectrum.

    • Plot the concentration of the intact analog and the released phosphate as a function of time.

    • The rate of hydrolysis can be determined from the slope of these plots. This allows for a direct comparison of the stability of different analogs under the same conditions.

Visualizing Pathways and Workflows

To further aid in the understanding of ATP hydrolysis and the assessment of analog stability, the following diagrams are provided.

ATP_Hydrolysis_Pathway cluster_enzyme Enzyme Active Site E_ATP Enzyme-ATP Complex E_ADP_Pi Enzyme-ADP-Pi Complex E_ATP->E_ADP_Pi Hydrolysis ADP ADP E_ADP_Pi->ADP Release Pi Inorganic Phosphate (Pi) E_ADP_Pi->Pi ATP ATP ATP->E_ATP Binding H2O H2O Analogs AMP-CP AMP-PNP ATPγS Analogs->E_ATP Binding Inhibition->E_ADP_Pi Inhibition of Hydrolysis

Caption: ATP hydrolysis pathway and inhibition by non-hydrolyzable analogs.

Stability_Workflow cluster_prep Experiment Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Data Analysis Reagents Prepare Enzyme, Analogs, Buffers Controls Set up Positive (ATP) and Negative (No Enzyme) Controls Reagents->Controls Incubate Incubate Enzyme with Analogs/ATP Controls->Incubate Timepoints Collect Aliquots at Time Intervals Incubate->Timepoints Quench Stop Reaction Timepoints->Quench Assay Perform Assay (e.g., Malachite Green or ³¹P NMR) Quench->Assay Quantify Quantify Product (e.g., Pi) or Substrate Depletion Assay->Quantify Calculate Calculate Hydrolysis Rates Quantify->Calculate Compare Compare Relative Stability Calculate->Compare

Caption: Workflow for comparing the stability of nucleotide analogs.

Conclusion

The choice of a non-hydrolyzable ATP analog is a critical decision in experimental design. While AMP-CP is often a robust choice due to its high stability, its suitability, like that of AMP-PNP and ATPγS, is ultimately dictated by the specific enzyme system under investigation. Researchers are encouraged to perform preliminary stability tests, using protocols such as the ones outlined in this guide, to determine the most appropriate analog for their studies. A thorough understanding of the relative stabilities and potential for slow hydrolysis of these essential tools will undoubtedly lead to more accurate and insightful experimental outcomes.

References

A Comparative Review of Small Molecule CD73 Inhibitors: Benchmarking a New Generation of Immuno-oncology Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, suppressing anti-tumor immunity through the production of adenosine. This has spurred the development of inhibitors targeting CD73, with a focus on small molecules that offer potential advantages in terms of oral bioavailability and tumor penetration. This guide provides a comparative overview of key small molecule CD73 inhibitors, including the well-established tool compound AMPCP, and newer clinical candidates, supported by experimental data and detailed methodologies.

The CD73-Adenosine Axis: A Key Immunosuppressive Pathway

CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, extracellular ATP released from dying tumor cells is converted to AMP by CD39. CD73 then completes the degradation to adenosine.[2] Adenosine subsequently binds to A2A and A2B receptors on immune cells, leading to a cascade of immunosuppressive effects, including the inhibition of T-cell and NK cell function and the promotion of regulatory T cells (Tregs).[3] By blocking this pathway, CD73 inhibitors aim to reduce adenosine levels, thereby restoring anti-tumor immune responses.[3]

CD73 Signaling Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., T cell) ATP ATP CD39 CD39 ATP->CD39 AMP AMP CD73 CD73 AMP->CD73 Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR CD39->AMP CD73->Adenosine cAMP cAMP A2AR->cAMP PKA PKA cAMP->PKA Activates Suppression Immune Suppression (↓ Proliferation, ↓ Cytotoxicity) PKA->Suppression CD73_Inhibitor Small Molecule CD73 Inhibitor CD73_Inhibitor->CD73 Inhibits Experimental Workflow for CD73 Inhibitor Characterization cluster_workflow In Vitro Characterization cluster_invivo In Vivo Evaluation A Primary Screening: CD73 Enzymatic Assay (e.g., Malachite Green) B Cellular Activity Assay: Adenosine Production (HPLC-MS) A->B Confirm on-target activity in cells C Functional Assay: T-cell Proliferation (CFSE) B->C Assess functional immune restoration D Selectivity Assays: Against other ectonucleotidases C->D Determine selectivity profile E Pharmacokinetics (PK) in animal models D->E Evaluate drug-like properties F Pharmacodynamics (PD): Tumor adenosine levels E->F Confirm target engagement in vivo G Efficacy Studies: Syngeneic tumor models (e.g., in combination with anti-PD-1) F->G Assess anti-tumor activity

References

Benchmarking Ampcp's performance against next-generation CD73 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, the ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint inhibitor. Its role in the production of immunosuppressive adenosine within the tumor microenvironment makes it a prime target for therapeutic intervention. For years, Adenosine 5'-(α,β-methylene)diphosphate (Ampcp), a non-hydrolyzable ATP analog, has served as a foundational tool compound for studying CD73 inhibition. However, a new wave of next-generation CD73 inhibitors, encompassing both small molecules and monoclonal antibodies, is demonstrating significantly enhanced potency and clinical potential. This guide provides an objective comparison of this compound's performance against these novel agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development efforts.

Data Presentation: A Comparative Analysis of Inhibitor Potency

The inhibitory potential of a compound is a key metric for its therapeutic efficacy. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial parameters for quantifying this potential. The following tables summarize the available data for this compound and a selection of next-generation CD73 inhibitors.

InhibitorTypeTargetIC50 (nM)Ki (pM)Citation(s)
This compound Small Molecule (ATP Analog)Human CD733.8 ± 0.8-[1]
SHR170008 Small MoleculeHuman CD730.050 ± 0.004-[1]
AB680 (Quemliclustat) Small MoleculeHuman CD730.0434.9[2]
ORIC-533 Small MoleculeHuman CD73<0.130[3]
Oleclumab (MEDI9447) Monoclonal AntibodyHuman CD73--[4]
NZV930 Monoclonal AntibodyHuman CD73--[5]

Note: IC50 and Ki values can vary depending on the specific assay conditions. Data for Oleclumab and NZV930 are presented in terms of their mechanism rather than specific inhibitory constants in much of the public literature.

In Vivo Efficacy: A Glimpse into Preclinical Antitumor Activity

While in vitro potency is a critical indicator, in vivo efficacy provides a more comprehensive understanding of a compound's therapeutic potential in a complex biological system. The majority of recent studies focus on the synergistic effects of next-generation CD73 inhibitors in combination with other immunotherapies.

  • This compound : Historically used in preclinical models to validate the therapeutic concept of CD73 inhibition, demonstrating modest single-agent antitumor activity.

  • Next-Generation Inhibitors :

    • SHR170008 : Showed dose-dependent anti-tumor efficacy as a monotherapy in a mouse breast cancer model.[1]

    • ORIC-533 : Demonstrated single-agent antitumor activity in a syngeneic mouse model of cancer.[6]

    • Oleclumab : While often studied in combination, preclinical models have shown that a murine surrogate of Oleclumab can improve survival in syngeneic tumor models.[7]

    • NZV930 : A phase 1 trial of NZV930 as a monotherapy was halted due to a low likelihood of efficacy in the specific patient population, though it continues to be evaluated in combination therapies.[8]

The CD73 Signaling Pathway

The following diagram illustrates the critical role of CD73 in the adenosine signaling pathway within the tumor microenvironment. Extracellular ATP, released from stressed or dying cells, is converted to AMP by CD39. CD73 then catalyzes the final step, hydrolyzing AMP to adenosine. Adenosine subsequently binds to its receptors (e.g., A2A, A2B) on immune cells, leading to immunosuppression and tumor immune evasion.

CD73_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell) cluster_Inhibitors Therapeutic Intervention ATP Extracellular ATP AMP AMP ATP->AMP Hydrolysis Adenosine Adenosine AMP->Adenosine Hydrolysis A2AR A2A/A2B Receptors Adenosine->A2AR Binding CD39 CD39 CD73 CD73 ImmuneSuppression Immune Suppression (e.g., decreased T-cell activity) A2AR->ImmuneSuppression Signal Transduction This compound This compound This compound->CD73 Inhibition NextGen Next-Generation Inhibitors NextGen->CD73 Inhibition

Caption: The CD73-mediated adenosine signaling pathway and points of therapeutic inhibition.

Experimental Protocols

Key Experiment: Malachite Green Assay for CD73 Activity

This assay is a colorimetric method used to measure the amount of inorganic phosphate released from the hydrolysis of AMP by CD73. The intensity of the color, measured by a spectrophotometer, is directly proportional to the enzyme's activity.

Materials:

  • Recombinant human CD73 enzyme

  • Adenosine 5'-monophosphate (AMP) substrate

  • Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizer)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM MgCl2)

  • Test inhibitors (this compound and next-generation inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of recombinant CD73 in assay buffer.

    • Prepare a stock solution of AMP in assay buffer.

    • Prepare serial dilutions of the test inhibitors in assay buffer.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add a fixed amount of the CD73 enzyme to each well.

    • Add varying concentrations of the test inhibitors to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction:

    • Add a fixed concentration of the AMP substrate to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 30 minutes) at the controlled temperature to allow for AMP hydrolysis.

  • Stop Reaction and Color Development:

    • Add the Malachite Green reagent to each well to stop the reaction and initiate color development. The reagent will react with the free phosphate produced.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells without enzyme) from all readings.

    • Plot the absorbance (or calculated phosphate concentration) against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Experimental Workflow for Benchmarking CD73 Inhibitors

The following diagram outlines a typical workflow for the comprehensive evaluation and comparison of CD73 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Assays (e.g., Malachite Green) potency Determine IC50/Ki biochemical->potency cell_based Cell-Based Assays (e.g., on cancer cell lines) cell_based->potency selectivity Selectivity Profiling (against other ectonucleotidases) potency->selectivity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) selectivity->pk_pd Lead Candidate Selection efficacy Antitumor Efficacy (Syngeneic tumor models) pk_pd->efficacy toxicity Toxicity Studies efficacy->toxicity monotherapy Monotherapy efficacy->monotherapy combination Combination Therapy efficacy->combination

Caption: A streamlined workflow for benchmarking the performance of CD73 inhibitors.

Conclusion

The landscape of CD73 inhibition has progressed significantly beyond the foundational tool compound, this compound. Next-generation inhibitors, such as the small molecules SHR170008, AB680, and ORIC-533, exhibit picomolar to low nanomolar potency, representing a substantial improvement in inhibitory activity. Monoclonal antibodies like Oleclumab and NZV930 offer an alternative therapeutic modality with distinct mechanisms of action. The provided data and protocols offer a framework for researchers to effectively benchmark these and other emerging CD73 inhibitors, facilitating the development of more potent and selective cancer immunotherapies. As research continues, the head-to-head comparison of these next-generation agents in robust preclinical and clinical settings will be crucial in identifying the most promising candidates to overcome adenosine-mediated immunosuppression in cancer.

References

Safety Operating Guide

Proper Disposal of AMPCP: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Adenosine 5'-(α,β-methylene)triphosphate (AMPCP) is critical for maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

This compound, a non-hydrolyzable analog of ATP, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, proper disposal is still necessary to prevent environmental contamination. The recommended method of disposal is incineration by a licensed waste disposal company.

Immediate Safety and Handling Precautions

Before initiating the disposal process, ensure all relevant personnel are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, avoid generating dust. Moisten the spilled material with water and collect it using a wet cloth or paper towels. Place the waste in a sealed container for disposal.

Step-by-Step Disposal Procedure

The primary method for the proper disposal of this compound involves preparing the waste for incineration by a certified facility.

  • Segregation of Waste: Isolate this compound waste from other chemical waste streams to ensure proper handling and disposal. This includes unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials.

  • Preparation for Disposal:

    • For solid this compound, carefully transfer the waste into a designated, clearly labeled, and sealable waste container.

    • For this compound in solution, it is recommended to absorb the liquid onto an inert, combustible material such as vermiculite or sand. This facilitates easier handling and incineration.

  • Chemical Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This process should be carried out by a licensed and qualified waste disposal service.

  • Regulatory Compliance: Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste pickup.

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Classification Not classified as hazardous[1]
Recommended Disposal Method Chemical incineration with afterburner and scrubberSafety Data Sheet
Personal Protective Equipment Lab coat, safety glasses, glovesStandard Laboratory Practice

Experimental Protocols Cited

The disposal procedures outlined are based on standard chemical waste management protocols and information derived from the Safety Data Sheet (SDS) for α,β-Methyleneadenosine 5'-triphosphate. No specific experimental protocols for disposal were cited in the provided search results beyond the general recommendation for incineration.

This compound Disposal Workflow

AMPCP_Disposal_Workflow cluster_preparation Step 1: Preparation cluster_packaging Step 2: Packaging cluster_disposal Step 3: Disposal cluster_compliance Step 4: Compliance A Identify this compound Waste B Segregate from Other Waste A->B C Wear Appropriate PPE B->C D Transfer Solid Waste to Labeled Container C->D E Absorb Liquid Waste with Inert Material C->E F Arrange for Professional Waste Pickup D->F E->F G Transport to Licensed Incineration Facility F->G H Incinerate with Afterburner and Scrubber G->H I Maintain Disposal Records H->I J Adhere to all Federal, State, and Local Regulations I->J

References

Safeguarding Your Research: A Comprehensive Guide to Handling AMP-CP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling of Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP), a non-hydrolyzable analog of adenosine monophosphate (AMP). Adherence to these guidelines is essential for ensuring personnel safety and maintaining the integrity of experimental protocols. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Personal Protective Equipment (PPE) for Handling AMP-CP

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to AMP-CP. While AMP-CP is not considered acutely toxic, it is classified as a skin and eye irritant.[1] The following table summarizes the required PPE for handling AMP-CP in both powder and solution form.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact and potential irritation. These materials offer good chemical resistance to a range of laboratory chemicals.[2][3] Double gloving is recommended when handling concentrated stock solutions.
Eye and Face Protection Safety Glasses with Side Shields or GogglesProtects eyes from splashes of AMP-CP solutions or accidental contact with the powder form.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved N95 RespiratorRecommended when handling the powder form of AMP-CP to prevent inhalation of fine particles.[1][4][5][6] Ensure proper fit testing and seal checks are performed before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is critical to minimize risk and prevent environmental contamination.

1. Preparation and Handling:

  • Designated Area: All handling of AMP-CP powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.

  • Weighing: When weighing the powder, use an analytical balance within a ventilated enclosure.

  • Solution Preparation: To prepare solutions, slowly add the powder to the solvent to avoid generating dust. Ensure the container is securely capped and mixed gently until the solid is fully dissolved.

  • Labeling: All containers with AMP-CP, whether in solid or solution form, must be clearly labeled with the chemical name, concentration, and hazard symbols.

2. Spill Management:

  • Minor Spills (Powder): For small spills of AMP-CP powder, gently cover the spill with a damp paper towel to avoid creating dust. Carefully wipe the area and place the contaminated materials in a sealed bag for disposal.

  • Minor Spills (Solution): For small liquid spills, absorb the solution with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures for chemical spills.

3. Disposal Plan:

The disposal of AMP-CP and any contaminated materials must be carried out in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all AMP-CP waste, including unused solutions, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and leak-proof container.

  • Waste Segregation: Do not mix AMP-CP waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan.

  • Disposal Route: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste. Do not pour AMP-CP solutions down the drain or dispose of solid waste in the regular trash.

Experimental Protocol: Enzyme Inhibition Assay Using AMP-CP

AMP-CP is commonly used as a competitive inhibitor of enzymes that utilize AMP or ATP as a substrate, such as adenylyl cyclase. The following is a detailed methodology for a typical enzyme inhibition assay.

Objective: To determine the inhibitory effect of AMP-CP on the activity of a purified enzyme (e.g., adenylyl cyclase) by measuring the reduction in product formation.

Materials:

  • Purified enzyme of interest

  • AMP-CP stock solution of known concentration

  • Substrate for the enzyme (e.g., ATP)

  • Assay buffer specific to the enzyme

  • 96-well microplate

  • Microplate reader capable of measuring the product formation (e.g., absorbance, fluorescence)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Methodology:

  • Prepare Reagents:

    • Prepare a series of dilutions of the AMP-CP stock solution in the assay buffer to create a range of inhibitor concentrations.

    • Prepare a solution of the substrate (e.g., ATP) in the assay buffer at a concentration that is at or below its Michaelis constant (Km) for the enzyme.

    • Prepare a solution of the purified enzyme in the assay buffer at a concentration that yields a measurable rate of reaction.

  • Set up the Assay Plate:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Control (No Inhibitor): Assay buffer + Substrate + Enzyme

      • Test (With Inhibitor): Assay buffer + AMP-CP (at various concentrations) + Substrate + Enzyme

      • Blank (No Enzyme): Assay buffer + Substrate

  • Initiate and Monitor the Reaction:

    • Add the assay buffer and AMP-CP (for the test wells) to the respective wells.

    • Add the substrate to all wells.

    • Initiate the reaction by adding the enzyme to the control and test wells.

    • Immediately place the microplate in the plate reader and begin measuring the product formation at regular intervals for a set period.

  • Data Analysis:

    • For each reaction, determine the initial reaction rate (velocity) from the linear portion of the product formation curve.

    • Calculate the percentage of inhibition for each AMP-CP concentration relative to the control (no inhibitor) reaction.

    • Plot the reaction velocity as a function of the AMP-CP concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizing Key Processes

To aid in the understanding of the operational workflow and the biochemical context of AMP-CP's function, the following diagrams are provided.

G Safe Handling Workflow for AMP-CP cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Work in Designated Area (e.g., Fume Hood) prep_ppe->prep_area prep_weigh Weigh Powder in Ventilated Enclosure prep_area->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution handle_exp Conduct Experiment prep_solution->handle_exp cleanup_spill Manage Spills Promptly handle_exp->cleanup_spill If spill occurs cleanup_waste Collect Waste in Labeled Container handle_exp->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose G Inhibition of Adenylyl Cyclase by AMP-CP cluster_pathway Cyclic AMP (cAMP) Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP AC Adenylyl Cyclase (Enzyme) ATP->AC Substrate cAMP cAMP AC->cAMP Catalyzes conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to AMPCP AMP-CP (Inhibitor) This compound->AC Competitively Inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.